Technical Documentation Center

Methyl 2-amino-5-methoxyisonicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-5-methoxyisonicotinate

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 5-amino-2-methoxyisonicotinate (CAS 1368183-31-6)

Part 1: Executive Summary & Chemical Identity Methyl 5-amino-2-methoxyisonicotinate (CAS 1368183-31-6) is a specialized pyridine building block extensively utilized in modern medicinal chemistry. It serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Methyl 5-amino-2-methoxyisonicotinate (CAS 1368183-31-6) is a specialized pyridine building block extensively utilized in modern medicinal chemistry. It serves as a critical scaffold for the synthesis of heterocyclic drug candidates, particularly in the fields of oncology (ENPP-1 inhibitors), virology (HBV capsid assembly modulators), and neurology (T-type calcium channel blockers).

Its structural value lies in the orthogonal reactivity of its three functional handles:

  • C4-Methyl Ester: A masked carboxylic acid ready for amide coupling or heterocycle formation.

  • C5-Amino Group: A nucleophilic handle for sulfonylation, urea formation, or Buchwald-Hartwig couplings.

  • C2-Methoxy Group: A stable electron-donating substituent that modulates the electronic properties of the pyridine ring and improves solubility/metabolic stability in downstream pharmacophores.

Critical Disambiguation Note

Attention Researchers: There is a frequent nomenclature confusion between two isomers:

  • Target Compound (CAS 1368183-31-6): Methyl 5-amino-2-methoxy isonicotinate.[1][2][3] (Amino at C5, Methoxy at C2).[3][4][5][6]

  • Isomer B: Methyl 2-amino-5-methoxy isonicotinate. (Amino at C2, Methoxy at C5).[3][4][5][6][7]

  • Directive: This guide focuses on CAS 1368183-31-6 .[1][5] Verify your specific structural requirement before procurement or synthesis.

Physicochemical Profile[7][8][9][10][11][12][13][14]
PropertyValue
CAS Number 1368183-31-6
IUPAC Name Methyl 5-amino-2-methoxypyridine-4-carboxylate
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
SMILES COC1=NC=C(N)C(=C1)C(=O)OC
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
Predicted LogP ~1.1 - 1.4
pKa (Conj.[7][8] Acid) ~3.5 (Pyridine N), ~20 (Amine)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of CAS 1368183-31-6 typically follows a nucleophilic aromatic substitution followed by a reduction sequence. The presence of the electron-withdrawing ester and nitro groups in precursors facilitates the introduction of the methoxy group.

Retrosynthetic Analysis

The most robust route proceeds from 2-chloro-5-nitroisonicotinic acid methyl ester . The chlorine at C2 is highly activated for displacement by methoxide due to the para-nitro and ortho-nitrogen positioning.

Detailed Synthetic Workflow
Step 1: Methoxylation (Nucleophilic Aromatic Substitution)
  • Precursor: Methyl 2-chloro-5-nitroisonicotinate.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[9][10]

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

  • Mechanism: SNAr displacement of chloride by methoxide.

  • Protocol:

    • Dissolve methyl 2-chloro-5-nitroisonicotinate (1.0 eq) in anhydrous MeOH.

    • Add NaOMe (1.1 eq) dropwise at 0°C to prevent ester hydrolysis or transesterification side reactions.

    • Monitor by TLC/LC-MS for disappearance of starting material.

    • Quench with dilute acetic acid or NH₄Cl(aq).

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Typically >85%.[11] Product: Methyl 2-methoxy-5-nitroisonicotinate.

Step 2: Nitro Reduction
  • Precursor: Methyl 2-methoxy-5-nitroisonicotinate.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH.

  • Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, EtOH/H₂O (reflux).

  • Selection Logic: Method A is cleaner for small scale; Method B is preferred if halogen substituents sensitive to hydrogenolysis are present elsewhere (though not applicable to this core).

  • Protocol (Method A):

    • Suspend precursor in MeOH under N₂.

    • Add 10 wt% Pd/C catalyst carefully.

    • Purge with H₂ and stir under H₂ balloon for 4–12 hours.

    • Filter through Celite pad to remove catalyst (Caution: Pyrophoric).

    • Concentrate filtrate to afford the target amine.

    • Yield: 90–98%.[11] Product: Methyl 5-amino-2-methoxyisonicotinate .

Synthesis Start Methyl 2-chloro-5-nitroisonicotinate Step1 Step 1: SNAr (NaOMe / MeOH, 0°C) Start->Step1 Inter Methyl 2-methoxy-5-nitroisonicotinate Step1->Inter Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Final Methyl 5-amino-2-methoxyisonicotinate (CAS 1368183-31-6) Step2->Final

Figure 1: Synthetic pathway for CAS 1368183-31-6 via SNAr and Nitro Reduction.[9]

Part 3: Applications in Drug Discovery[18]

This scaffold is a "privileged structure" in medicinal chemistry, often used to create bicyclic systems or substituted pyridines that interact with kinase ATP pockets or viral capsid proteins.

ENPP-1 Inhibitors (Immuno-Oncology)
  • Target: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1).

  • Mechanism: Inhibition of ENPP-1 prevents the hydrolysis of cGAMP, thereby enhancing the STING pathway activation in the tumor microenvironment.

  • Chemistry: The C5-amino group is often derivatized into a sulfonamide or urea, while the C4-ester is converted to an amide or heterocycle (e.g., oxadiazole) to engage the active site.

HBV Capsid Assembly Modulators
  • Target: Hepatitis B Virus Core Protein.

  • Mechanism: Compounds derived from this scaffold can accelerate abnormal capsid assembly (Class II modulation), leading to empty, non-infectious virions.

  • Chemistry: The pyridine nitrogen and 2-methoxy group provide critical hydrogen bond acceptor motifs.

T-Type Calcium Channel Blockers
  • Target: CaV3.2 channels.

  • Utility: Treatment of neuropathic pain and epilepsy.

  • Workflow: The amino ester is cyclized with aldehydes or ketones to form pyrido[3,4-d]pyrimidine or similar fused systems.

Applications Core Methyl 5-amino-2-methoxyisonicotinate (Scaffold) Rxn1 Sulfonylation / Amide Coupling (at C5-NH2) Core->Rxn1 Rxn2 Cyclization / Condensation (C4-Ester + C5-NH2) Core->Rxn2 Rxn3 Hydrolysis -> Amide Coupling (at C4-Ester) Core->Rxn3 Target1 ENPP-1 Inhibitors (STING Pathway / Oncology) Rxn1->Target1 Sulfonamide linker Target2 Pyrido-pyrimidine Derivatives (CaV3.2 Channel Blockers) Rxn2->Target2 Ring fusion Target3 HBV Capsid Modulators (Antiviral) Rxn3->Target3 Amide linker

Figure 2: Divergent synthesis pathways from the core scaffold to bioactive therapeutic classes.

Part 4: Analytical Characterization

To ensure the integrity of the "Self-Validating System" in your experiments, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ ~3.8 ppm (s, 3H): Methyl ester (-COOCH 3).

    • δ ~3.9 ppm (s, 3H): Methoxy group (-OCH 3).

    • δ ~6.0–6.5 ppm (bs, 2H): Amine protons (-NH 2), exchangeable with D₂O.

    • δ ~7.5 ppm (s, 1H): Pyridine C3-H.

    • δ ~8.2 ppm (s, 1H): Pyridine C6-H.

    • Note: The absence of coupling between aromatic protons (singlets) confirms the para relationship or isolated positions, distinguishing it from other isomers.

  • LC-MS:

    • ESI+: [M+H]+ = 183.2.

    • Purity Check: UV detection at 254 nm. Impurities (e.g., unreduced nitro compound) will appear significantly more hydrophobic (later retention time).

Part 5: References

  • Acmec Biochemical. (n.d.). Methyl 5-amino-2-methoxyisonicotinate Product Page. Retrieved from

  • Broad Institute. (2018). WO2018183936A1: Compounds and Methods Useful for Treating or Preventing Cancers. (Citing usage in kinase/ENPP1 contexts). Retrieved from

  • Kyowa Hakko Kirin Co., Ltd. (2012). EP2671582B1: Ring-fused heterocyclic derivative. (Describing cyclization protocols for T-type calcium channel blockers). Retrieved from

  • Taiho Pharmaceutical. (2013). US9533985B2: Sulfonamide derivative and medicinal use thereof. (Detailed synthesis of sulfonamide derivatives from the amino-isonicotinate core). Retrieved from

  • Fluorochem. (n.d.).[7] Methyl 5-amino-2-methoxyisonicotinate Data Sheet. Retrieved from

Sources

Exploratory

Technical Monograph: 2-Amino-5-Methoxyisonicotinic Acid Methyl Ester

[1] Executive Summary This technical guide profiles 2-amino-5-methoxyisonicotinic acid methyl ester , a specialized heterocyclic intermediate critical in the synthesis of kinase inhibitors and advanced medicinal scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide profiles 2-amino-5-methoxyisonicotinic acid methyl ester , a specialized heterocyclic intermediate critical in the synthesis of kinase inhibitors and advanced medicinal scaffolds.[1] Characterized by a pyridine core substituted with an amino group at the C2 position, a methoxy group at C5, and a methyl ester at C4, this molecule represents a "pushed-pulled" electronic system ideal for structure-activity relationship (SAR) exploration.

This guide details the structural properties, validated synthetic pathways, and medicinal chemistry applications of this compound, designed for researchers requiring high-purity synthesis and functionalization strategies.

Part 1: Structural Identity & Physicochemical Profile

Chemical Identity[1][2][3]
  • IUPAC Name: Methyl 2-amino-5-methoxypyridine-4-carboxylate[1]

  • Common Name: Methyl 2-amino-5-methoxyisonicotinate[1]

  • Molecular Formula: C₈H₁₀N₂O₃[1]

  • Molecular Weight: 182.18 g/mol [1]

  • Core Scaffold: Pyridine[1][2]

  • Key Isomer Distinction: This guide focuses specifically on the 2-amino, 5-methoxy isomer.[1] Researchers must distinguish this from the isomeric methyl 5-amino-2-methoxyisonicotinate (CAS 1368183-31-6), which has significantly different electronic properties.[1]

Electronic & Steric Properties

The molecule features a unique electronic push-pull system:[1]

  • C2-Amino Group: Strong electron donor (+M effect), increasing electron density at C3 and C5, making the ring more basic than unsubstituted isonicotinates.

  • C5-Methoxy Group: Electron donor (+M), but inductively withdrawing (-I).[1] Its position ortho to the ester and para to the amino group creates a specific steric pocket often exploited to induce atropisomerism or fill hydrophobic pockets in enzyme active sites (e.g., FGFR4 kinase domains).

  • C4-Methyl Ester: Electron withdrawing (-M), activating the C2 and C6 positions toward nucleophilic attack, facilitating the synthesis of the amino group via SNAr mechanisms.

Table 1: Calculated Physicochemical Parameters

ParameterValue (Approx.)Significance
cLogP 1.2 – 1.5Favorable lipophilicity for oral bioavailability (Rule of 5 compliant).[1]
TPSA 68 ŲGood membrane permeability; amino and ester groups dominate polarity.
pKa (Pyridine N) ~3.5 – 4.5Less basic than pyridine due to the 4-ester, but boosted by 2-amino/5-methoxy.[1]
H-Bond Donors 1 (NH₂)Critical for "hinge-binding" in kinase inhibitor design.[1]

Part 2: Synthetic Methodologies

Two primary routes are established for the synthesis of methyl 2-amino-5-methoxyisonicotinate. Route A is the industry-standard approach favoring yield and scalability, while Route B is a de novo construction useful when starting from non-halogenated precursors.

Route A: Nucleophilic Displacement (The "Self-Validating" Protocol)

This protocol relies on the activation of the C2 position by the C4-ester, allowing for a clean SNAr displacement of a chloro substituent by ammonia.

Precursor: Methyl 2-chloro-5-methoxyisonicotinate (Intermediate).[1]

Graphviz Workflow: Route A

SynthesisRouteA Start Methyl 2-chloro-5- methoxyisonicotinate Product Methyl 2-amino-5- methoxyisonicotinate Start->Product S_NAr Displacement Reagent NH3 (g) or NH4OH (aq) Reagent->Start Condition Autoclave 100-120°C, 12h Condition->Start

Caption: SNAr displacement of the 2-chloro substituent. The electron-withdrawing ester at C4 activates the C2 position, overcoming the deactivating effect of the C5-methoxy group.[1]

Step-by-Step Protocol
  • Preparation: Charge a high-pressure steel autoclave with methyl 2-chloro-5-methoxyisonicotinate (1.0 eq).

  • Solvent System: Dissolve in Methanol (10-15 volumes). Ethanol is a viable alternative but may lead to transesterification byproducts.[1]

  • Reagent Addition: Bubble anhydrous Ammonia gas (NH₃) into the solution at 0°C until saturation, or add 28% aqueous Ammonium Hydroxide (excess, ~10-20 eq).

    • Expert Insight: Using anhydrous NH₃ in MeOH reduces hydrolysis of the ester compared to aqueous NH₄OH.

  • Reaction: Seal the autoclave and heat to 110–120°C for 12–16 hours. Monitor pressure carefully (typically reaches 10–15 bar).

  • Workup: Cool to room temperature. Vent excess ammonia into a scrubber.[1] Concentrate the reaction mixture in vacuo.

  • Purification: The residue is typically a solid. Triturate with cold water or diethyl ether.[1] If necessary, recrystallize from MeOH/Water or purify via flash column chromatography (EtOAc/Hexanes).

Route B: Functionalization of 2-Amino-5-Methoxypyridine

If the 2-chloro-isonicotinate precursor is unavailable, one may start from commercially available 2-amino-5-methoxypyridine.[1]

  • Iodination: Regioselective iodination of 2-amino-5-methoxypyridine using NIS (N-iodosuccinimide) typically occurs at C3 (ortho to amino).[1] Blocking C3 or directing to C4 is challenging.

  • Alternative: Lithiation (Directed Ortho Metalation).[1]

    • Protect amine (e.g., Boc).

    • Treat with t-BuLi. The methoxy group directs ortho (to C4 or C6). The Boc-amino directs ortho (to C3).[1]

    • Challenge: This route suffers from regioselectivity issues (C3 vs C4 attack) and is less preferred than Route A.

Part 3: Medicinal Chemistry Applications[1][3][5]

This scaffold is a "privileged structure" in kinase inhibitor design.[1]

Pharmacophore Mapping

The 2-amino-5-methoxyisonicotinate core provides three distinct interaction vectors for binding to ATP-binding pockets:

  • Hinge Binder (Donor): The C2-Amino group acts as a primary hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

  • Solubility/Metabolic Shield: The C5-Methoxy group blocks the metabolically vulnerable C5 position while improving solubility compared to a proton or methyl group.[1]

  • Vector for Extension: The C4-Ester is a versatile handle.[1] It can be hydrolyzed to the acid and coupled to amines, creating an amide linker that extends into the solvent-exposed region or the back-pocket of the enzyme.

Graphviz: Pharmacophore Interaction Map

Pharmacophore Core Pyridine Core Amino 2-NH2 (H-Bond Donor) Core->Amino Methoxy 5-OMe (Metabolic Shield) Core->Methoxy Ester 4-COOMe (Synthetic Handle) Core->Ester Target Kinase Hinge Region Amino->Target  H-Bonding Methoxy->Core  Electronic Donation

Caption: The 2-amino group binds the target, while the 5-methoxy group modulates electronics and the 4-ester allows for library expansion.[1]

Key Applications
  • FGFR Inhibitors: The 2-amino-isonicotinamide motif is seen in inhibitors of Fibroblast Growth Factor Receptors (FGFR).[1] The 5-methoxy group is crucial for selectivity against other kinases (e.g., VEGFR) by exploiting subtle differences in the hydrophobic pocket size.

  • Biosteres: This scaffold serves as a bioisostere for 2-aminopyrimidine or 2-amino-5-alkoxy-benzamide moieties.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed.

Proton NMR (¹H NMR) - Predicted

Solvent: DMSO-d₆[1][3]

  • δ ~3.80 ppm (s, 3H): Methoxy group (-OCH₃).[1]

  • δ ~3.85 ppm (s, 3H): Ester methyl group (-COOCH₃).[1]

  • δ ~6.0–6.5 ppm (bs, 2H): Amino group (-NH₂), exchangeable with D₂O.

  • δ ~7.2 ppm (s, 1H): Proton at C3 (Ortho to amino).

  • δ ~8.0 ppm (s, 1H): Proton at C6 (Ortho to pyridine nitrogen).

    • Note: The singlets in the aromatic region are characteristic of the 2,4,5-substitution pattern.

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Parent Ion [M+H]⁺: 183.1 m/z

  • Fragmentation: Loss of methoxy (-31) or methyl ester (-59) is common in high-energy collisions.[1]

Part 5: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Hazard: The methyl ester can hydrolyze to the acid in vivo or under basic conditions; the acid form may have different solubility/toxicity profiles.

  • Precursor Warning: Methyl 2-chloro-5-methoxyisonicotinate is a skin sensitizer.[1] Handle in a fume hood.

  • Ammonia: High-pressure reactions with ammonia pose an explosion risk if the autoclave is not rated for the generated pressure.[1] Always use a blast shield.[1]

References

  • World Intellectual Property Organization (WIPO). (2019). Patent WO2019063748A1: Ror-gamma inhibitors.[1] (Describes the synthesis of the key intermediate methyl 2-chloro-5-methoxyisonicotinate).

  • Organic Syntheses. (2010). Preparation of 5-methyl-2,2'-bipyridine. (Provides general methodology for 2-aminopyridine functionalization and diazotization/substitution strategies).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Methyl 2-amino-5-methoxybenzoate (Analogous Chemistry).

  • ChemicalBook. (2025).[1] Product Entry: Methyl 5-amino-2-methoxyisonicotinate (Isomer Distinction).

Sources

Foundational

5-methoxy substituted pyridine building blocks for drug discovery

Executive Summary The 5-methoxy pyridine motif represents a high-value pharmacophore in modern drug discovery, serving as a superior bioisostere to the 3-methoxyphenyl ring. Its strategic value lies in its ability to sim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-methoxy pyridine motif represents a high-value pharmacophore in modern drug discovery, serving as a superior bioisostere to the 3-methoxyphenyl ring. Its strategic value lies in its ability to simultaneously modulate lipophilicity (LogP) , metabolic stability (blocking the vulnerable C5 position), and electronic properties (pKa tuning).

This guide provides an in-depth technical analysis of 5-methoxy substituted pyridines, moving beyond basic descriptions to explore the causal relationships between their chemical structure and biological performance. It includes validated synthetic protocols (classic and modern photoredox), specific case studies, and actionable data for lead optimization.

Part 1: The Pharmacophore Logic

The decision to incorporate a 5-methoxy pyridine moiety is rarely arbitrary; it is a calculated move to address specific "drug-likeness" flaws in a lead series.

Electronic Modulation & pKa Shift

The nitrogen atom in a bare pyridine ring has a pKₐ of ~5.2. Introducing a methoxy group at the 3- or 5-position (meta to nitrogen) exerts two opposing effects:

  • Inductive Effect (-I): The oxygen atom withdraws electron density through the sigma bond, lowering the basicity of the ring nitrogen.

  • Resonance Effect (+M): The lone pairs on oxygen donate electron density into the pi-system, increasing electron density at the ortho (C2/C6) and para (C4) positions.

Net Result: In 3-methoxypyridine (and by symmetry, 5-methoxy derivatives), the inductive effect slightly dominates the basicity of the nitrogen, typically lowering the pKₐ to ~4.8–4.9 . This subtle shift is critical for:

  • Reducing hERG liability: Lower basicity often correlates with reduced trapping in the hERG channel.

  • Improving Permeability: A less ionized species at physiological pH (7.4) can show improved passive membrane permeability.

Metabolic Blocking (The "Soft Spot" Defense)

The C5 position of the pyridine ring is electronically enriched and sterically accessible, making it the primary site for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Problem: Rapid clearance via C5-oxidation.

  • Solution: Installation of a methoxy group at C5 blocks this metabolic soft spot. While the methoxy group itself is susceptible to O-demethylation, this process is generally slower than direct ring oxidation, and can be further retarded by deuteration (-OCD₃).

Physicochemical Data Comparison
PropertyPhenyl (Ref)Pyridine (Ref)3-Methoxypyridine3-Methoxy-5-fluoropyridine
LogP (Calc) 2.140.650.981.15
pKₐ (Conj. Acid) N/A5.234.85~3.20
H-Bond Acceptors 0122
Metabolic Risk High (Para-hydroxylation)High (C5-oxidation)Mod (O-demethylation)Low (Blocked)

Part 2: Synthetic Access & Reactivity

Accessing 5-methoxy pyridines requires navigating the ring's electron-deficient nature. We categorize synthesis into Classic (reliable, scalable) and Modern (tolerant, late-stage) approaches.

Workflow Diagram: Synthetic Pathways

SyntheticPathways Start Raw Material: 3-Bromopyridine RouteA Route A: Classical Li-Halogen Exchange Start->RouteA n-BuLi, -78°C B(OiPr)3 RouteB Route B: Modern Ni/Photoredox Coupling Start->RouteB MeOH, Ir(ppy)3 NiBr2-dtbbpy Intermediate Intermediate: 3-Pyridylboronic Acid RouteA->Intermediate Hydrolysis Product Target: 5-Methoxy-3-Arylpyridine RouteB->Product Direct C-O Formation Intermediate->Product Suzuki Coupling Pd(dppf)Cl2

Caption: Figure 1: Comparison of classical lithiation routes versus modern photoredox C-O coupling for accessing 5-methoxy motifs.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Methoxypyridin-3-ylboronic Acid (Classical)

Purpose: Creating a versatile building block for Suzuki couplings.

Reagents:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Triisopropyl borate (1.2 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Anhydrous THF / Toluene (4:1 v/v)

Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with 3-bromo-5-methoxypyridine and solvent mixture.

  • Cryogenic Cooling: Cool the solution to -78°C (acetone/dry ice bath). Critical Step: Internal temperature must remain below -70°C to prevent "dance" reactions (halogen dance).

  • Addition: Add Triisopropyl borate before the lithiation agent. This "In-Situ Quench" protocol minimizes self-reaction of the lithiated species.

  • Lithiation: Add n-BuLi dropwise over 30 minutes.

  • Workup: Allow to warm to -20°C, then quench with 2N HCl. Adjust pH to 7.0 with NaOH to precipitate the boronic acid.

  • Validation: ¹H NMR (DMSO-d₆) should show broad -B(OH)₂ singlets at δ 8.0-8.5 ppm.

Protocol B: Nickel/Photoredox C-O Coupling (Modern)

Purpose: Direct methoxylation of aryl halides under mild conditions, avoiding cryogenic steps.

Reagents:

  • 3-Bromo-5-substituted pyridine (1.0 equiv)

  • Methanol (Solvent/Reagent)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol%)

  • Nickel Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: Quinuclidine (1.5 equiv)

  • Light Source: Blue LEDs (450 nm)

Methodology:

  • Preparation: In a glovebox, combine aryl bromide, photocatalyst, Ni-precatalyst, and ligand in a vial.

  • Solvent: Add anhydrous Methanol (degassed).

  • Irradiation: Seal and irradiate with Blue LEDs for 16–24 hours at room temperature. Fan cooling is required to maintain T < 30°C.

  • Mechanism: The Ir-catalyst generates a radical species while the Ni-cycle facilitates the C-O bond formation via oxidative addition and reductive elimination.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Part 4: Case Study - MCT4 Inhibitors (Merck KGaA, 2021)

Context: Monocarboxylate Transporter 4 (MCT4) is a high-value target for cancer therapy. Challenge: Early hits based on phenyl-alkyne scaffolds showed poor metabolic stability and low solubility. Solution: The team utilized a 5-methoxy-pyridine-2-carboxylic acid core.

Structure-Activity Relationship (SAR) Logic:

  • Scaffold Hop: Replacing the phenyl ring with pyridine improved solubility (LogD 7.4 dropped from >4 to ~2.5).

  • The 5-Methoxy Role:

    • The methoxy group at C5 (relative to N) provided necessary electron density to the pyridine ring, preventing rapid reduction of the carboxylic acid moiety.

    • It acted as a conformational lock, favoring a planar conformation via intramolecular H-bonding with the adjacent alkyne linker protons.

Outcome: Compound 18n (containing the 4-methoxy-pyridine-2-carboxylic acid motif) demonstrated high selectivity, improved metabolic stability (t½ > 60 min in microsomes), and in vivo efficacy in mouse tumor models.

Reference: J. Med. Chem. 2021, 64, 16, 11904–11933.[1]

Part 5: SAR Visualization

SAR_Logic Core 5-Methoxy Pyridine Core Effect1 Metabolic Blockade (Prevents C5 Oxidation) Core->Effect1 Steric/Electronic Effect2 Basicity Tuning (pKₐ ~4.9 vs 5.2) Core->Effect2 -I Inductive Effect Effect3 Solubility (LogP Modulation) Core->Effect3 Polarity Outcome Optimized Lead: Balanced Potency/ADME Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Figure 2: The tripartite benefit of 5-methoxy substitution in lead optimization.

References

  • Discovery of MCT4 Inhibitors: J. Med. Chem. 2021, 64, 16, 11904–11933.[1]

  • Nickel/Photoredox Cross-Coupling Protocols: Science 2016, 353, 279-284 (MacMillan Group).

  • Pyridine pKa and Physical Properties: J. Org. Chem. Data and NIST Chemistry WebBook.

  • Metabolic Stability of Pyridines: Xenobiotica 2020, 50, 1158-1169.

  • Synthesis of 3-Pyridylboronic Acids: Organic Syntheses 2008, 85, 88.

Sources

Exploratory

Methyl 2-amino-5-methoxyisonicotinate molecular weight and formula

Physicochemical Profile, Synthetic Pathways, and Utility in Drug Discovery Executive Summary Methyl 2-amino-5-methoxyisonicotinate (CAS 1393106-52-9) is a specialized pyridine intermediate critical to the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Pathways, and Utility in Drug Discovery

Executive Summary

Methyl 2-amino-5-methoxyisonicotinate (CAS 1393106-52-9) is a specialized pyridine intermediate critical to the development of heterocyclic small-molecule therapeutics. Characterized by a highly functionalized pyridine core—featuring an electron-donating amino group, an electron-rich methoxy substituent, and a reactive methyl ester—this compound serves as a versatile scaffold for constructing bicyclic systems such as pyrido[3,4-d]pyrimidines and naphthyridines.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, and its application in targeting T-type calcium channels for therapeutic intervention in pruritus and neurological disorders.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Registration
  • IUPAC Name: Methyl 2-amino-5-methoxypyridine-4-carboxylate[1]

  • Common Name: Methyl 2-amino-5-methoxyisonicotinate[1][2][3][4]

  • CAS Registry Number: 1393106-52-9[2][3]

  • Molecular Formula:

    
    
    
Molecular Data Table

The following data is derived from calculated physicochemical models and validated experimental synthesis reports.

PropertyValueNotes
Molecular Weight 182.18 g/mol Monoisotopic Mass: 182.07
Physical State Solid / PowderTypically off-white to pale yellow
Solubility DMSO, Methanol, DCMLow solubility in water; soluble in organic solvents
LogP (Predicted) ~1.02Lipophilic, suitable for CNS drug discovery
pKa (Base) ~4.5 - 5.5Pyridine nitrogen is weakly basic due to C4-ester EWG
H-Bond Donors 1 (Amino group)

contributes 2 donors
H-Bond Acceptors 4Pyridine N, Ester O, Methoxy O

Synthetic Methodologies

The synthesis of Methyl 2-amino-5-methoxyisonicotinate requires precise control over regioselectivity, particularly in distinguishing between the 2- and 5-positions of the pyridine ring. The most authoritative route, validated in patent literature (EP 2671582 B1), utilizes a Palladium-catalyzed amination strategy.

Validated Synthetic Route: Pd-Catalyzed Amination

This protocol circumvents the poor nucleophilicity of the pyridine ring towards


 by employing Buchwald-Hartwig coupling conditions.

Precursor: Methyl 2-bromo-5-methoxyisonicotinate Reagents:

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ]
    
  • Ligand: 2-(Dicyclohexylphosphino)biphenyl (JohnPhos) or Xantphos

  • Amine Source: Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with Methyl 2-bromo-5-methoxyisonicotinate (1.0 eq),

    
     (0.05 eq), and Ligand (0.05 eq) under an inert argon atmosphere.
    
  • Solvation: Suspend the solids in anhydrous toluene (0.1 M concentration).

  • Amination: Add LiHMDS (1.1 eq, 1M in THF) dropwise at room temperature. The LiHMDS acts as a surrogate for ammonia, preventing catalyst poisoning often seen with free

    
    .
    
  • Reaction: Stir the mixture at ambient temperature for 3–5 hours. Monitor conversion via LC-MS (Target mass: 183.08

    
    ).
    
  • Quench & Hydrolysis: Quench with dilute HCl or

    
    . The acidic workup cleaves the intermediate silylamine to release the free primary amine.
    
  • Purification: Extract with ethyl acetate. Purify the crude residue via silica gel chromatography (Gradient: 0-10% Methanol in DCM) to yield the product as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_conditions Reaction Conditions Precursor Methyl 2-bromo-5-methoxyisonicotinate (EWG-activated Pyridine) Intermediate Pd-Amido Complex (Transient) Precursor->Intermediate Oxidative Addition Catalyst Pd2(dba)3 / Ligand LiHMDS (Amine Source) Catalyst->Intermediate Catalytic Cycle Product Methyl 2-amino-5-methoxyisonicotinate (Target Scaffold) Intermediate->Product Reductive Elimination + Hydrolysis Cond Solvent: Toluene Temp: 25°C Time: 3-5 hrs

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target aminopyridine.

Structural Characterization & Quality Control

To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.

Proton NMR ( NMR)
  • Solvent:

    
     or 
    
    
    
  • Key Signals:

    • 
       ~7.90 ppm (s, 1H): Proton at C6 (Ortho to N, Para to Amino).
      
    • 
       ~6.83 ppm (s, 1H): Proton at C3 (Ortho to Amino).
      
    • 
       ~4.30 ppm (br s, 2H): 
      
      
      
      protons (Exchangeable).
    • 
       ~3.91 ppm (s, 3H): Ester methyl (
      
      
      
      ).
    • 
       ~3.88 ppm (s, 3H): Methoxy methyl (
      
      
      
      ).
Mass Spectrometry
  • Ionization: ESI+

  • Parent Ion:

    
    
    
  • Fragmentation: Loss of methoxy or ester groups may be observed at higher collision energies.

Applications in Drug Discovery[1][11]

Methyl 2-amino-5-methoxyisonicotinate is a "privileged structure" in medicinal chemistry, primarily used as a precursor for bicyclic heteroaromatic systems .

T-Type Calcium Channel Blockers

Research indicates this scaffold is pivotal in synthesizing inhibitors for T-type


 channels (Cav3.x). These channels are implicated in:
  • Neuropathic Pain & Pruritus: Regulating neuronal excitability.

  • Epilepsy: Modulating burst firing in thalamocortical neurons.

Scaffold Cyclization Logic

The adjacent 2-amino and 4-ester groups allow for rapid cyclization with electrophiles (e.g., formamide, urea, or amidines) to form Pyrido[3,4-d]pyrimidines .

CyclizationPath Start Methyl 2-amino-5-methoxyisonicotinate (C8H10N2O3) Cyclization Cyclocondensation (High Temp / Base) Start->Cyclization Nucleophilic Attack (NH2) Reagent Electrophile: Formamide / Urea / Amidine Reagent->Cyclization End Pyrido[3,4-d]pyrimidine Scaffold (Bioactive Core) Cyclization->End Ring Closure (-MeOH)

Figure 2: Cyclization logic converting the isonicotinate intermediate into a bioactive bicyclic core.

Handling and Stability

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The amino group is susceptible to oxidation over extended periods.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

  • Stability: Stable in organic solvents (DMSO, Methanol) for up to 24 hours at room temperature. Hydrolysis of the ester may occur in aqueous basic conditions.

References

  • Kyowa Hakko Kirin Co., Ltd. (2013). Ring-fused heterocyclic derivative. European Patent EP 2671582 B1. Retrieved from .

  • PubChem. (2025). Methyl 2-amino-5-methoxybenzoate (Isomer Analog Data). National Library of Medicine. Retrieved from .

  • AK Scientific. (2025). Product Catalog: Methyl 2-amino-5-methoxyisonicotinate. Retrieved from .

  • Zhichkin, P., et al. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Retrieved from .

Sources

Foundational

Strategic Guide: Heterocyclic Amine Scaffolds for Medicinal Chemistry Libraries

Executive Summary: The Nitrogen Advantage Heterocyclic amines represent the backbone of modern small-molecule pharmacopeia. Approximately 85% of biologically active chemical entities contain a heterocycle, with nitrogen-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrogen Advantage

Heterocyclic amines represent the backbone of modern small-molecule pharmacopeia. Approximately 85% of biologically active chemical entities contain a heterocycle, with nitrogen-based systems dominating due to their ability to serve as hydrogen bond acceptors/donors and their capacity for salt formation (solubility modulation).

This guide moves beyond basic definitions to address the strategic selection of amine scaffolds. The current paradigm in medicinal chemistry has shifted from "flat," aromatic-heavy libraries to three-dimensional (3D), high-Fsp³ architectures.[1][2] This shift is driven by the "Escape from Flatland" theory, which correlates saturation with improved clinical success rates by enhancing solubility and reducing promiscuous binding.[2]

Structural Classes & Design Logic

The "Privileged Structure" Hierarchy

Not all amines are created equal. We categorize scaffolds based on their dimensionality and "vectorial" potential—how they orient substituents in 3D space.

Scaffold ClassExamplesFsp³ CharacterStrategic UtilityMetabolic Liability
Classic Aliphatic Piperidine, Piperazine, MorpholineHighLinker/Spacer: Standard for GPCRs and Kinases. Provides solubility.High (N-dealkylation, oxidation)
Fused Bicyclic Indole, TetrahydroisoquinolineLow/MediumCore Binding: Mimics purines/amino acids. Rigid.Medium (Aromatic hydroxylation)
Spirocyclic 2-azaspiro[3.3]heptane, 2,6-diazaspiro[3.3]heptaneVery High Bioisostere: Replaces piperazine/morpholine. Alters vector geometry.Low (Steric bulk protects metabolic sites)
Bridged 8-azabicyclo[3.2.1]octane (Tropane)HighConformational Lock: Restricts rotatable bonds.Low/Medium
The Spirocyclic Surge

Spirocyclic amines (e.g., diazaspiro[3.3]heptanes) are currently the highest-value targets for library inclusion.

  • Causality: They act as bioisosteres for piperazines but possess a distinct "vectorial footprint." The 90° angle of the spiro-fusion creates a rigid geometry that projects substituents into novel chemical space, often improving selectivity by avoiding off-target clashes that flexible piperazines might encounter.

  • Physicochemical Impact: The increased

    
     character generally lowers lipophilicity (
    
    
    
    ) while maintaining potency, directly addressing the "molecular obesity" crisis in drug discovery.

Decision Framework: Scaffold Selection

The following logic flow illustrates the selection process for incorporating amine scaffolds into a library, filtering by physicochemical constraints.

ScaffoldSelection Start Target Profile Defined Flatland Is the Binding Pocket Narrow/Planar? Start->Flatland Aromatic Select Fused Aromatics (Indoles, Quinolines) Flatland->Aromatic Yes ThreeD Does it require Solubility/Selectivity? Flatland->ThreeD No (Open/Solvent Exposed) Library Initiate Parallel Synthesis Aromatic->Library Spiro Select Spirocyclic Amines (High Fsp3, Rigid Vectors) ThreeD->Spiro High (Need Novelty/IP) Classic Select Classic Aliphatics (Piperazines, Morpholines) ThreeD->Classic Low (Standard Linker) Spiro->Library Classic->Library

Figure 1: Decision logic for selecting amine scaffolds based on target pocket geometry and physicochemical requirements.

Synthetic Methodologies: The Execution Layer

To build a library, robust C-N bond formation is non-negotiable. While reductive amination is common, Palladium-Catalyzed Buchwald-Hartwig Amination remains the industry standard for coupling heterocyclic amines with aryl halides due to its tolerance of functional groups.

Protocol: Buchwald-Hartwig Amination (General Library Scale)

Scope: Coupling secondary heterocyclic amines (e.g., piperazine, spiro-amines) with aryl bromides/chlorides.

Reagents & Rationale:

  • Catalyst Precursor:

    
     or Pd(OAc)₂.
    
  • Ligand: RuPhos or BrettPhos .[3]

    • Why? These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the oxidative addition of deactivated aryl chlorides and, crucially, promote the reductive elimination step, which is often the rate-determining step for hindered amines.

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (for base-sensitive substrates).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv). Purge with

    
     or Argon to remove 
    
    
    
    (prevents catalyst oxidation).
  • Catalyst Addition: Add the Pd source (1-2 mol%) and Ligand (2-4 mol%) ideally as a pre-formed complex or premixed solution.

    • Self-Validating Check: The solution should turn a characteristic color (often dark red/brown for Pd-phosphine complexes) indicating active species formation.

  • Thermal Activation: Heat to 80–100°C for 12–16 hours.

  • Monitoring: Check via LC-MS.

    • Success Criteria: Disappearance of Aryl Halide peak; appearance of Product M+H.

  • Workup: Filter through a Celite pad (removes Pd black), dilute with EtOAc, wash with water/brine.

  • Purification: Reverse-phase preparative HPLC (standard for libraries) or SCX (Strong Cation Exchange) cartridges to capture the basic amine product.

Synthetic Decision Tree

Choosing the right synthetic route depends on the "handle" available on the scaffold.

SynthesisLogic Substrate Heterocyclic Amine Substrate Handle Available Handle? Substrate->Handle NH Free N-H Handle->NH Secondary Amine CH C-H Only Handle->CH Saturated Ring Coupling Partner Electrophile NH->Coupling Reaction3 Photoredox (Ir/Ni Dual Cat) CH->Reaction3 Emerging Tech (alpha-C-H Functionalization) Halide Aryl Halide (Cl/Br/I) Coupling->Halide Boronic Boronic Acid Coupling->Boronic Reaction1 Buchwald-Hartwig (Pd/RuPhos) Halide->Reaction1 Standard Reaction2 Chan-Lam (Cu(OAc)2) Boronic->Reaction2 Oxidative

Figure 2: Synthetic route selection based on substrate functionality. Note the emergence of Photoredox catalysis for direct C-H functionalization of saturated amines.

Library Implementation: DELs vs. Traditional

When deploying these scaffolds, the format matters.

  • Traditional Parallel Synthesis:

    • Pros: High purity, milligram quantities, suitable for complex spirocycles.

    • Cons: Lower throughput (100s–1000s of compounds).

  • DNA-Encoded Libraries (DEL):

    • Pros: Massive diversity (

      
       compounds).
      
    • Cons: Chemistry must be water-compatible and DNA-safe.

    • Technical Note: Heterocycle formation on-DNA is challenging.[4] The preferred method is to synthesize the heterocyclic scaffold off-DNA with a "taggable" handle (e.g., carboxylic acid or primary amine) and then couple it to the DNA headpiece. This preserves the integrity of the DNA tag while allowing the use of complex, high-Fsp³ spirocyclic cores that require harsh synthesis conditions.

References

  • Evans, B. E., et al. (1988).[5] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[6][7][8] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[8][9] Link

  • Zheng, Y. J., & Tice, C. M. (2016).[6] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831–834. Link

  • Surge, S. (2025). "The Spirocycle Surge in Drug Discovery." Drug Hunter. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Usanov, D. L., et al. (2021). "Building Boron Heterocycles into DNA-Encoded Libraries." Journal of the American Chemical Society, 143(46), 19305–19314. Link

Sources

Exploratory

Structural Divergence and Synthetic Utility of Substituted 2-Aminopyridine Esters: A Comparative Analysis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary In modern drug discovery, functionalized 2-aminopyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In modern drug discovery, functionalized 2-aminopyridines serve as privileged scaffolds for the synthesis of complex bicyclic heteroaromatics and targeted therapeutics. The precise regiochemistry of ester groups and the electronic nature of substituents on the pyridine ring dictate both the reactivity of the synthon and the architectural trajectory of the final drug molecule.

This whitepaper provides an in-depth comparative analysis of two critical building blocks: Methyl 2-amino-5-methoxyisonicotinate and Methyl 2-amino-5-methylnicotinate . By deconstructing their electronic profiles, spatial geometries, and mechanistic behaviors, this guide establishes field-proven protocols for utilizing these compounds in the synthesis of kinase inhibitors, T-type calcium channel modulators, and Hepatitis B (HBV) cccDNA inhibitors.

Structural Divergence & Electronic Profiling

The reactivity of a 2-aminopyridine derivative is governed by the interplay between the nucleophilic exocyclic amine and the electrophilic nature of the pyridine ring, which is heavily modulated by substituents.

The +M Effect vs. Hyperconjugation
  • Methyl 2-amino-5-methoxyisonicotinate: The methoxy group at the C5 position exerts a strong electron-donating effect via resonance (+M effect). The lone pairs on the oxygen atom delocalize into the pyridine

    
    -system, significantly increasing the electron density at the ortho and para positions. This electronic enrichment enhances the nucleophilicity of the C2 amine, making it highly susceptible to electrophilic attack (e.g., sulfonylation) despite the electron-withdrawing nature of the C4 ester [4].
    
  • Methyl 2-amino-5-methylnicotinate: The methyl group at C5 provides electron donation purely through hyperconjugation and a weak inductive effect (+I). While it slightly enriches the ring, it does not match the nucleophilic boost provided by a methoxy group. However, the methyl group significantly increases the lipophilicity of the resulting scaffold, a critical parameter for optimizing the oral bioavailability of kinase inhibitors [1].

Regiochemical Implications (C3 vs. C4 Ester)

The spatial relationship between the C2 amine and the ester group dictates the synthetic utility of the scaffold:

  • C3 Ester (Nicotinate): The proximity of the C2 amine and C3 ester allows for facile intramolecular cyclization. When reacted with bis-electrophiles (like formamidine acetate), the system readily closes to form a 6-membered pyrimidone ring, yielding pyrido[2,3-d]pyrimidines.

  • C4 Ester (Isonicotinate): The spatial separation between the C2 amine and C4 ester prevents direct bicyclic ring formation. Instead, these functional groups behave orthogonally. The amine can be selectively sulfonylated or alkylated, while the ester can be independently saponified and subjected to amide coupling.

G Sub1 Methyl 2-amino-5-methylnicotinate (C3 Ester, C5 Methyl) Path1 Intramolecular Cyclization (Formamidine Acetate) Sub1->Path1 Proximity Effect (C2/C3)   Sub2 Methyl 2-amino-5-methoxyisonicotinate (C4 Ester, C5 Methoxy) Path2 Orthogonal Functionalization (Sulfonyl Chloride) Sub2->Path2 Spatial Separation (C2/C4)   Prod1 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Path1->Prod1 Prod2 Reverse Sulfonamides (HBV cccDNA Modulators) Path2->Prod2

Caption: Divergent synthetic pathways dictated by ester regiochemistry.

Comparative Physicochemical Properties

The following table summarizes the core physicochemical data required for analytical tracking and stoichiometric calculations during scale-up campaigns.

PropertyMethyl 2-amino-5-methylnicotinateMethyl 2-amino-5-methoxyisonicotinate
CAS Number 886371-10-41393106-52-9
Molecular Weight 166.18 g/mol 182.18 g/mol
Chemical Formula C8H10N2O2C8H10N2O3
Ester Regiochemistry C3 (Nicotinate)C4 (Isonicotinate)
C5 Substituent Methyl (-CH3)Methoxy (-OCH3)
SMILES COC(=O)c1cc(C)cnc1NCOC(=O)c1cc(OC)cnc1N
Primary Application Pyrido[2,3-d]pyrimidine synthesisFunctionalized pyridine / Sulfonamides

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail not just the operational steps, but the underlying causality of the chemical systems.

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones (From Nicotinate)

This protocol utilizes Methyl 2-amino-5-methylnicotinate to generate a fused bicyclic system, a classic hinge-binding motif in kinase inhibitor design.

Causality & System Design: The 2-amino group of pyridine is a notoriously poor nucleophile due to the electron-withdrawing nature of the endocyclic nitrogen. To overcome this activation energy barrier, formamidine acetate is used. At elevated temperatures (~150 °C), formamidine acetate melts and acts as both a solvent and a bis-electrophilic carbon/ammonia source. The acetate counterion acts as a mild base, catalyzing the initial nucleophilic attack of the C2 amine onto the formamidine carbon. Subsequent intramolecular cyclization onto the C3 methyl ester drives the reaction forward via the entropically favorable elimination of methanol.

Step-by-Step Workflow:

  • Charge a sealed reaction vessel with Methyl 2-amino-5-methylnicotinate (1.0 eq) and formamidine acetate (5.0 eq).

  • Heat the neat mixture to 150 °C. The mixture will transition into a molten state.

  • Stir vigorously for 6–8 hours. Monitor the consumption of the starting material via LC-MS.

  • Cool the reaction mixture to 80 °C and slowly add water to precipitate the product.

  • Filter the resulting solid, wash with cold water and ethanol, and dry under a vacuum to afford the fused pyrido[2,3-d]pyrimidin-4(3H)-one derivative.

Protocol B: Regioselective Sulfonylation (From Isonicotinate)

This protocol outlines the synthesis of reverse sulfonamides from Methyl 2-amino-5-methoxyisonicotinate, a critical intermediate in the development of HBV viral replication disruptors [3].

Causality & System Design: Because the C4 ester cannot participate in a 6-membered cyclization with the C2 amine, the amine is functionalized orthogonally. Pyridine is selected as the solvent because it acts as a self-validating nucleophilic catalyst. It reacts with cyclopropanesulfonyl chloride to form a highly electrophilic acylpyridinium intermediate. Simultaneously, pyridine scavenges the HCl byproduct, preventing the protonation of the C2 amine (which would completely quench its nucleophilicity) and protecting the C4 methyl ester from acidic hydrolysis.

Step-by-Step Workflow:

  • Dissolve Methyl 2-amino-5-methoxyisonicotinate (1.0 eq) in anhydrous pyridine (0.25 M concentration) under an inert nitrogen atmosphere [3].

  • Cool the solution to 0 °C and dropwise add cyclopropanesulfonyl chloride (1.05 eq).

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and quench with a saturated aqueous

    
     solution.
    
  • Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purify via silica gel chromatography to isolate the pure sulfonamide intermediate.

G Step1 1. Dissolve Substrate in Pyridine (Solvent & Acid Scavenger) Step2 2. Add Cyclopropanesulfonyl Chloride (Electrophile Activation) Step1->Step2 Step3 3. Stir 18h at Room Temp (Drives Acylpyridinium Attack) Step2->Step3 Step4 4. Aqueous Workup & EtOAc Extraction (Removes Pyridinium Salts) Step3->Step4 Product Purified Sulfonamide Intermediate (Ready for Saponification) Step4->Product

Caption: Step-by-step workflow for the regioselective sulfonylation of the C2 amine.

Conclusion

The selection between Methyl 2-amino-5-methoxyisonicotinate and Methyl 2-amino-5-methylnicotinate is not merely a choice of substituents, but a fundamental decision regarding the architectural fate of the molecule. The C3 ester of the nicotinate is primed for the construction of fused bicyclic kinase inhibitors, whereas the C4 ester of the isonicotinate offers an orthogonal handle for the synthesis of extended, linear sulfonamide therapeutics. Understanding the electronic nuances—specifically the +M effect of the methoxy group versus the hyperconjugation of the methyl group—allows medicinal chemists to predict reactivity and optimize synthetic routes with high precision.

References

  • European Patent Office. "EP3227262B1 - Sulfide alkyl and pyridyl reverse sulfonamide compounds for hbv treatment." Google Patents.
  • European Patent Office. "EP2671582B1 - RING-FUSED HETEROCYCLIC DERIVATIVE." Google Patents.
Foundational

Commercial &amp; Synthetic Intelligence: 2-Amino-5-methoxyisonicotinate Derivatives

The following technical guide details the commercial landscape, synthetic accessibility, and therapeutic utility of 2-amino-5-methoxyisonicotinate derivatives . Executive Summary Methyl 2-amino-5-methoxyisonicotinate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial landscape, synthetic accessibility, and therapeutic utility of 2-amino-5-methoxyisonicotinate derivatives .

Executive Summary

Methyl 2-amino-5-methoxyisonicotinate (CAS 1393106-52-9 ) and its free acid form (CAS 1694984-51-4 ) represent a specialized class of pyridine building blocks critical to modern medicinal chemistry.[1] Unlike their ubiquitous 5-bromo or 5-fluoro analogs, the 5-methoxy derivatives are not commodity chemicals .[1] They are "high-value building blocks" primarily sourced through custom synthesis or specialized catalog suppliers.[1]

Their structural significance lies in the 5-methoxy group , which provides a specific electronic and steric profile (hydrogen bond acceptor, metabolic stability) often superior to the 5-halo analogs in optimizing drug-target interactions, particularly in Hepatitis B Virus (HBV) capsid assembly modulators .[1]

Chemical Identity & Specifications

Precise identification is required to avoid confusion with isomeric aminopyridines (e.g., 3-amino or 6-amino variants).[1]

ParameterSpecification
IUPAC Name Methyl 2-amino-5-methoxypyridine-4-carboxylate
Common Name Methyl 2-amino-5-methoxyisonicotinate
CAS Number 1393106-52-9 (Methyl Ester)
CAS Number 1694984-51-4 (Free Acid)
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Key Precursor Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8 )
pKa (Calc) ~3.5 (Pyridine N), ~13 (Amine)

Commercial Availability Landscape

Supply Chain Status: "Make-on-Demand"

While listed by major aggregators (e.g., SciFinder, PubChem), this molecule is rarely held in bulk stock (kg scale) in Western warehouses.[1] It is predominantly a Tier 2 Building Block :

  • In-Stock Availability: Low (typically mg to gram scale).[1]

  • Lead Time: 2–3 weeks (indicates synthesis-on-demand or shipment from Asian synthesis hubs).[1]

  • Primary Suppliers: Specialized heterocyclic chemistry providers (e.g., BLD Pharm , ChemScene , Bide Pharm , Leyan ).[1]

Procurement Strategy

For drug discovery campaigns requiring >10 grams, do not rely on catalog availability.

  • Pilot Screen: Purchase 1g–5g from catalog suppliers to validate biological activity.

  • Scale-Up: Contract a CRO for custom synthesis using the Pd-catalyzed methoxylation route (detailed below) rather than waiting for catalog restock, which is often unreliable for this specific substitution pattern.[1]

Synthetic Accessibility (The "Make vs. Buy" Protocol)

When commercial stock is unavailable, the synthesis of Methyl 2-amino-5-methoxyisonicotinate is a critical bottleneck.[1]

The Challenge: Electronic Deactivation

Direct nucleophilic aromatic substitution (SNAr) of a 5-bromo precursor with methoxide is kinetically disfavored .[1] The 2-amino group is a strong electron donor (EDG), increasing electron density in the pyridine ring and deactivating it toward nucleophilic attack, even with the 4-ester (EWG) present.[1]

The Solution: Pd-Catalyzed Cross-Coupling

The most robust, self-validating protocol utilizes Buchwald-type Palladium-catalyzed C-O coupling .[1] This bypasses the electronic limitations of SNAr.

Validated Synthetic Workflow

Starting Material: Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8) — Widely available in stock.[1]

Step-by-Step Protocol:

  • Reagents: Methyl 2-amino-5-bromoisonicotinate (1.0 eq), Methanol (solvent/reactant), Cs₂CO₃ (2.0 eq).

  • Catalyst System: Pd(OAc)₂ (5 mol%) + Ligand (e.g., tBuBrettPhos or RockPhos ).[1] These bulky, electron-rich ligands are essential for coupling electron-rich aryl halides.[1]

  • Conditions: Degas methanol thoroughly. Heat to 80°C–100°C in a sealed tube (to contain MeOH vapor pressure) for 12–18 hours.

  • Workup: Filter through Celite to remove Pd black.[1] Concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc). The methoxy product is significantly more polar than the bromo precursor.

Note on Stability: The product contains an ester and a free amine.[1] Avoid strong aqueous acids or bases during workup to prevent hydrolysis to the zwitterionic acid (CAS 1694984-51-4), unless the acid is the desired target.[1]

Visual Synthesis & Decision Logic

The following diagram outlines the critical decision pathways for sourcing this molecule, differentiating between catalog purchasing and lab-scale synthesis.

G Start Requirement: 2-Amino-5-methoxyisonicotinate CheckStock Check Catalog Availability (CAS 1393106-52-9) Start->CheckStock StockYes In Stock (<1 week)? CheckStock->StockYes Buy Direct Purchase (BLD Pharm / ChemScene) StockYes->Buy Yes StockNo Lead Time > 3 Weeks or Out of Stock StockYes->StockNo No Synthesis Initiate Synthesis Protocol StockNo->Synthesis Precursor Source Precursor: Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8) Synthesis->Precursor Reaction Pd-Catalyzed C-O Coupling (Pd(OAc)2, tBuBrettPhos, MeOH, Cs2CO3) Precursor->Reaction Methoxylation Purification Purification: Flash Chromatography Reaction->Purification Final Final Product: Methyl 2-amino-5-methoxyisonicotinate Purification->Final

Figure 1: Strategic sourcing workflow. Due to the "make-on-demand" nature of the methoxy derivative, the synthesis pathway from the bromo-precursor is the recommended backup for urgent timelines.

Therapeutic Applications & Grounding

The 2-amino-5-methoxyisonicotinate scaffold is not merely a random intermediate; it is a privileged pharmacophore in antiviral drug discovery .[1]

Primary Application: HBV Capsid Assembly Modulators (CAMs)

Research targeting the Hepatitis B Virus (HBV) has identified this scaffold as a key component in "reverse sulfonamide" inhibitors.[1]

  • Mechanism: These compounds bind to the HBV core protein, inducing the formation of aberrant, non-infectious capsids (empty capsids) or blocking the encapsulation of the pre-genomic RNA.

  • SAR Insight: The 5-methoxy group is critical.[1] Unlike the 5-H or 5-Halo analogs, the 5-methoxy group often occupies a specific hydrophobic pocket or engages in hydrogen bonding within the core protein dimer interface, improving potency (EC₅₀) and solubility profiles.[1]

  • Reference Grounding: Patent literature (e.g., EP3227262B1 ) explicitly describes the isolation and use of Methyl 2-amino-5-methoxyisonicotinate in synthesizing sulfonamide derivatives for HBV treatment.[1]

Secondary Application: Kinase Inhibition

The 2-aminopyridine motif is a "hinge binder" par excellence.[1] The 4-ester position provides a vector for solvent-exposed modifications, while the 5-methoxy group allows for fine-tuning of the dihedral angle and metabolic stability against P450 oxidation.[1]

References

  • EP3227262B1 : Sulfide alkyl and pyridyl reverse sulfonamide compounds for HBV treatment. (2017).[1] European Patent Office.[1]

  • PubChem Compound Summary : Methyl 2-amino-5-bromoisonicotinate (Precursor). National Center for Biotechnology Information.[1] [1]

  • ChemScene Product Catalog : Methyl 2-amino-5-methoxyisonicotinate (CAS 1393106-52-9).[1]

  • BLD Pharm Catalog : Methyl 2-amino-5-methoxyisonicotinate.

Sources

Exploratory

Technical Analysis: Structural Elucidation and Synthetic Utility of Methyl 2-amino-5-methoxyisonicotinate

Executive Summary Methyl 2-amino-5-methoxyisonicotinate (CAS: 1393106-52-9) is a highly functionalized pyridine derivative serving as a critical scaffold in modern medicinal chemistry.[1][2] Characterized by its dense ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-methoxyisonicotinate (CAS: 1393106-52-9) is a highly functionalized pyridine derivative serving as a critical scaffold in modern medicinal chemistry.[1][2] Characterized by its dense arrangement of functional groups—an amino donor, a methoxy donor, and an ester acceptor—around a pyridine core, it acts as a versatile "linchpin" intermediate.[1] This guide provides a definitive technical analysis of its IUPAC nomenclature, validated synthetic protocols, and its role in the development of T-type calcium channel blockers and kinase inhibitors.[1]

Nomenclature and Structural Analysis

IUPAC Derivation

While "methyl 2-amino-5-methoxyisonicotinate" is the common semi-systematic name used in industry, the rigorous IUPAC designation is derived based on the priority of functional groups attached to the heterocyclic parent.[1][2]

  • Parent Structure: Pyridine (heterocycle).

  • Principal Functional Group: Carboxylate (suffix -oate).[2] The carbon of the carboxyl group is attached to position 4 of the pyridine ring.

  • Numbering: The nitrogen atom of the pyridine ring is position 1. Numbering proceeds to give substituents the lowest possible locants.

    • N = 1

    • Amino group (-NH

      
      ) = Position 2[1][2]
      
    • Carboxylate group (-COOCH

      
      ) = Position 4[1][2]
      
    • Methoxy group (-OCH

      
      ) = Position 5[1][2]
      
  • Alphabetization: Substituents are listed alphabetically (Amino before Methoxy).

Official IUPAC Name: Methyl 2-amino-5-methoxypyridine-4-carboxylate [1][2]

Structural Visualization

The following diagram illustrates the numbering scheme and steric arrangement of the functional groups. Note the ortho relationship between the methoxy and ester groups, which influences the molecule's electronic properties and solubility profile.

G Figure 1: Structural connectivity and IUPAC numbering of Methyl 2-amino-5-methoxypyridine-4-carboxylate. N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 NH2 NH2 C2->NH2 Pos 2 C4 C4 C3->C4 C5 C5 C4->C5 Ester COOMe C4->Ester Pos 4 C6 C6 C5->C6 OMe OCH3 C5->OMe Pos 5 C6->N1

[1][2][3]

Physicochemical Properties
PropertyValueRelevance
Formula C

H

N

O

Core stoichiometry
Molecular Weight 182.18 g/mol Fragment-based drug design (FBDD) compliant
CAS Number 1393106-52-9Unique identifier for procurement
H-Bond Donors 1 (Amino)Critical for hinge-binding in kinases
H-Bond Acceptors 4 (N, OMe, C=O, O-Ester)High capacity for solvent interaction
Predicted LogP ~0.8 - 1.2Favorable lipophilicity for oral bioavailability

Synthetic Methodology

The synthesis of methyl 2-amino-5-methoxyisonicotinate is non-trivial due to the electronic repulsion between the electron-rich amino/methoxy groups and the electron-poor pyridine ring.[1][2] The most robust industrial route utilizes a Copper-Catalyzed Ullmann-type Methoxylation starting from the commercially available bromo-intermediate.[1][2]

Retrosynthetic Logic
  • Target: Methyl 2-amino-5-methoxyisonicotinate[1][4][5]

  • Precursor: Methyl 2-amino-5-bromoisonicotinate (CAS: 882499-87-8)[1][2][6]

  • Transformation: Nucleophilic Aromatic Substitution (S

    
    Ar) facilitated by Copper(I). Direct S
    
    
    
    Ar is difficult at position 5 (meta to Nitrogen) without metal catalysis.
Step-by-Step Protocol

Reagents: Methyl 2-amino-5-bromoisonicotinate (1.0 eq), Sodium Methoxide (NaOMe, 3.0 eq), Copper(I) Iodide (CuI, 0.1 eq), Methanol (anhydrous).[1][2]

  • Preparation: In a dry pressure vessel or round-bottom flask equipped with a reflux condenser, dissolve methyl 2-amino-5-bromoisonicotinate in anhydrous methanol (0.2 M concentration).

  • Activation: Add Sodium Methoxide (25% wt in MeOH) dropwise under nitrogen atmosphere.

  • Catalysis: Add Copper(I) Iodide (10 mol%).

  • Reaction: Seal the vessel and heat to 100–110°C for 12–16 hours. The elevated temperature is required to overcome the activation energy of the mesomeric deactivation at the 5-position.

  • Workup:

    • Cool to room temperature.[7]

    • Concentrate in vacuo to remove methanol.

    • Dilute residue with Ethyl Acetate and water.

    • Filter through a Celite pad to remove copper salts (Critical step to prevent emulsion).

    • Extract aqueous layer with Ethyl Acetate (3x).[3]

  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Column Chromatography (SiO
    
    
    , 0-50% EtOAc in Hexanes).
Synthesis Workflow Diagram

Synthesis Figure 2: Copper-catalyzed synthesis of Methyl 2-amino-5-methoxyisonicotinate. Start Methyl 2-amino-5-bromoisonicotinate (CAS: 882499-87-8) Reagents Reagents: NaOMe (3 eq), CuI (0.1 eq) Solvent: MeOH, 110°C Start->Reagents Intermediate Intermediate Complex (Cu-stabilized Meisenheimer-like) Reagents->Intermediate Ullmann Coupling Product Methyl 2-amino-5-methoxyisonicotinate (CAS: 1393106-52-9) Intermediate->Product Elimination of NaBr/CuI

Applications in Drug Discovery[9][10]

This scaffold is particularly valued in Fragment-Based Drug Discovery (FBDD) because it offers three distinct vectors for chemical elaboration:

  • C4 Ester: Can be hydrolyzed to the acid, converted to amides (common in kinase inhibitors), or reduced to alcohols.

  • C2 Amine: Acts as a nucleophile for urea/amide formation or as a hydrogen bond donor in the ATP-binding pocket of enzymes.

  • C5 Methoxy: Provides metabolic stability (blocking the 5-position from oxidation) and serves as a hydrophobic contact point.

Case Study: T-Type Calcium Channel Blockers

Patent literature (EP 2671582 B1) highlights the use of this specific intermediate in the synthesis of fused heterocyclic derivatives for treating pruritus and neurological disorders. The methoxy group at C5 is crucial for selectivity, differentiating the molecule's binding profile from non-substituted analogs.

References

  • IUPAC Nomenclature Rules: International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Cambridge: The Royal Society of Chemistry, 2014.
  • Synthesis & Application Patent: Kyowa Hakko Kirin Co., Ltd. "Ring-fused heterocyclic derivative."[2][8] European Patent EP 2671582 B1, published Feb 1, 2012.

  • Precursor Availability: PubChem Compound Summary for Methyl 2-amino-5-bromoisonicotinate (CID 25307230).

  • Target Compound Listing: BLD Pharm Product Page for Methyl 2-amino-5-methoxyisonicotinate (CAS 1393106-52-9).[1][2][4]

Sources

Foundational

Key Intermediates in the Synthesis of 5-Methoxy-Pyridine Derivatives

Part 1: Strategic Overview & Medicinal Chemistry Rationale The 5-methoxypyridine scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a bioisostere for the para-methoxyphenyl (anisole)...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Medicinal Chemistry Rationale

The 5-methoxypyridine scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a bioisostere for the para-methoxyphenyl (anisole) moiety, offering distinct pharmacological advantages. The incorporation of the pyridine nitrogen atom reduces lipophilicity (


) compared to the benzene analog, improving aqueous solubility—a critical parameter in oral bioavailability.[1] Furthermore, the nitrogen atom acts as a hydrogen bond acceptor, potentially engaging in specific interactions with target proteins (e.g., kinase hinge regions).

From a metabolic perspective, the 5-methoxy substitution blocks the metabolically vulnerable C3/C5 positions of the pyridine ring, preventing rapid oxidative clearance by cytochrome P450 enzymes.

Strategic Retrosynthesis

The synthesis of complex 5-methoxypyridine derivatives generally hinges on desymmetrizing the 3,5-disubstituted pyridine core. The decision tree below illustrates the selection of key intermediates based on the desired final functionalization.

Retrosynthesis Target Target: 5-Methoxy-Pyridine Derivative Decision Required Coupling Partner? Target->Decision Electrophile Electrophile Needed (for Suzuki/Buchwald) Decision->Electrophile Aryl Halide Nucleophile Nucleophile Needed (for Suzuki/Chan-Lam) Decision->Nucleophile Boronic Acid Amine Amine Needed (for Amide/Urea formation) Decision->Amine Aniline Int1 Intermediate 1: 3-Bromo-5-methoxypyridine Electrophile->Int1 Int2 Intermediate 2: 5-Methoxypyridine-3-boronic acid Nucleophile->Int2 Int3 Intermediate 3: 3-Amino-5-methoxypyridine Amine->Int3

Caption: Retrosynthetic decision tree for selecting the optimal 5-methoxypyridine building block based on the target chemotype.

Part 2: Key Intermediate 1 — The Electrophile

Compound: 3-Bromo-5-methoxypyridine CAS: 50720-12-2 Role: The primary "workhorse" intermediate for introducing the 5-methoxypyridine motif via Palladium-catalyzed cross-couplings.

Technical Synthesis Narrative

The most scalable and reliable route involves the nucleophilic aromatic substitution (


) of 3,5-dibromopyridine. While 3,5-dibromopyridine is electron-deficient, the bromine atoms are not strongly activating enough to allow substitution under mild conditions. Therefore, high temperatures and polar aprotic solvents (DMF or DMSO) are required to facilitate the attack of the methoxide anion.

Critical Process Control: The reaction is sensitive to water. Sodium methoxide is hygroscopic and readily hydrolyzes to sodium hydroxide and methanol. Hydroxide ions can compete with methoxide, leading to the formation of the pyridone side product (3-bromo-5-hydroxypyridine), which is difficult to separate.

Experimental Protocol: Scale-Up Synthesis

Standardized for ~50g scale.

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv)[2]

  • Sodium Methoxide (NaOMe), 25-30 wt% in MeOH (1.2 equiv) or solid NaOMe (freshly opened)

  • Solvent: DMF (Anhydrous)[1][2]

Workflow:

  • Preparation of Alkoxide: If using NaOMe solution, charge into the reactor and strip Methanol under vacuum. Azeotrope with Toluene to ensure anhydrous solid NaOMe remains.[2]

  • Solvation: Dissolve the dried NaOMe in anhydrous DMF under

    
     atmosphere.
    
  • Addition: Add 3,5-dibromopyridine portion-wise. Caution: Exothermic.

  • Reaction: Heat the mixture to 70–90°C for 1–4 hours. Monitor by HPLC/TLC.[2]

    • Endpoint: <2% starting material.

  • Quench: Cool to room temperature. Pour slowly into an ice/water slurry (5x reaction volume). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If oiling occurs, extract with MTBE or Ethyl Acetate.

  • Purification: Recrystallization from Hexanes/EtOAc or silica plug filtration if high purity (>99%) is required for subsequent catalytic steps.

Yield Expectation: 60–80%

Part 3: Key Intermediate 2 — The Nucleophile

Compound: 5-Methoxypyridine-3-boronic acid (and Pinacol Ester) CAS: 850991-69-4 (Acid) Role: Essential for coupling with diverse aryl halides, particularly when the partner is an electron-deficient heterocycle.

Technical Synthesis Narrative

Direct boronation of the pyridine ring via C-H activation is possible but often lacks regioselectivity. The standard high-fidelity route relies on a halogen-lithium exchange on Intermediate 1 (3-bromo-5-methoxypyridine) at cryogenic temperatures.

Mechanistic Insight: The methoxy group at C5 exerts a directing effect but also destabilizes the lithiated intermediate compared to a simple phenyl ring.[1] The 3-lithio-5-methoxypyridine species is prone to "pyridyne" formation or dimerization if the temperature rises above -60°C before the electrophile (borate) is added.

Experimental Protocol: Cryogenic Borylation

Reagents:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)[2]

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Triisopropyl borate (1.2 equiv)[1]

  • Solvent: Anhydrous THF or Et2O

Workflow:

  • Setup: Flame-dry a 3-neck flask; maintain strict Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 3-bromo-5-methoxypyridine in THF and cool to -78°C .

  • Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature < -70°C.

    • Observation: A color change (often yellow/orange) indicates lithiation.

    • Hold: Stir at -78°C for 30–60 minutes.

  • Trapping: Add Triisopropyl borate rapidly (but controlling exotherm).

  • Warming: Allow the mixture to warm to room temperature naturally over 2–3 hours.

  • Hydrolysis: Quench with aqueous NH4Cl or dilute HCl (pH ~5-6).

  • Workup: Extract with EtOAc. The boronic acid may act as an amphoteric species; avoid highly basic or acidic aqueous washes during isolation to prevent loss to the aqueous phase.[1]

Note on Stability: Pyridine boronic acids are prone to protodeboronation and anhydride (boroxine) formation. Conversion to the Pinacol ester is highly recommended for long-term storage and ease of purification.

Part 4: Comparative Data & Decision Matrix

The following table summarizes the operational parameters for these key intermediates to aid in process selection.

Parameter3-Bromo-5-methoxypyridine5-Methoxypyridine-3-boronic acid
Reaction Type

(Nucleophilic Substitution)
Halogen-Lithium Exchange
Key Reagent Sodium Methoxide (NaOMe)n-Butyllithium (n-BuLi)
Temp.[3] Range +70°C to +90°C-78°C
Critical Risk Water contamination (Hydrolysis)Temperature control (Pyridyne formation)
Scalability High (Multi-kg feasible)Moderate (Cryogenic limits)
Cost Driver 3,5-Dibromopyridinen-BuLi / Cryogenic cooling
Typical Yield 65-75%50-70%
Reaction Workflow Visualization

Workflow Start 3,5-Dibromopyridine Step1 NaOMe / DMF 70-90°C Start->Step1 Int1 3-Bromo-5-methoxypyridine (Intermediate 1) Step1->Int1 Step2 1. n-BuLi, -78°C 2. B(OiPr)3 Int1->Step2 Int2 5-Methoxypyridine- 3-boronic acid Step2->Int2

Caption: Sequential workflow for generating the electrophile (Int 1) and nucleophile (Int 2) from the dibromo precursor.

References

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health (PMC). Available at: [Link][1]

  • Synthesis of 5-Methoxypyridine-3-boronic acid. Royal Society of Chemistry (ChemComm Supporting Info). Available at: [Link][1][2][4][5]

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of Amino-Methoxy-Isonicotinates in Preclinical Drug Development

Executive Summary Amino-methoxy-isonicotinates, particularly methyl 2-amino-6-methoxyisonicotinate (CAS: 2090069-09-1), have emerged as highly privileged building blocks in modern medicinal chemistry. Their unique struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-methoxy-isonicotinates, particularly methyl 2-amino-6-methoxyisonicotinate (CAS: 2090069-09-1), have emerged as highly privileged building blocks in modern medicinal chemistry. Their unique structural topology makes them critical intermediates in the synthesis of macrocyclic inhibitors targeting peptidylarginine deiminase type 4 (PAD4), an enzyme implicated in autoimmune diseases and oncology [1]. This whitepaper provides an in-depth technical analysis of the physical properties, thermodynamic solubility, and ionization behavior of this chemical class. By establishing self-validating experimental protocols, this guide empowers drug development professionals to optimize lead compounds and formulate robust delivery systems.

The Structural Paradigm and Electronic Causality

The physicochemical behavior of amino-methoxy-isonicotinates is entirely dictated by the push-pull electronic effects of its substituents on the central pyridine ring.

  • The Methoxy Group (-OCH₃) at C6: Acts as a strong electron donor via resonance (+M effect) while simultaneously withdrawing electrons via induction (-I effect) through the sigma bond. Because it is positioned ortho to the pyridine nitrogen, the resonance effect dominates, pushing electron density into the ring and increasing the basicity (pKa) of the pyridine nitrogen.

  • The Amino Group (-NH₂) at C2: Provides additional electron density via resonance (+M), further enriching the pyridine ring.

  • The Isonicotinate Ester at C4: Acts as an electron-withdrawing group (-M, -I), which counterbalances the electron-donating groups.

This delicate electronic equilibrium results in a weakly basic molecule with a highly specific pH-dependent solubility profile. Understanding this causality is paramount when designing salt forms or utilizing co-solvents during formulation.

Quantitative Data: Physicochemical Property Matrix

The following table summarizes the core physical and chemical properties of the prototypical scaffold, methyl 2-amino-6-methoxyisonicotinate, synthesizing both experimental observations and predictive modeling.

Physicochemical PropertyValue / EstimateCausality & Pharmaceutical Significance
Molecular Weight 182.18 g/mol Low molecular weight ensures high ligand efficiency and leaves ample "size budget" for macrocyclization in PAD4 inhibitor design.
Topological Polar Surface Area (TPSA) ~74.6 ŲOptimal for membrane permeability. The combination of the ester, methoxy, and amino groups balances aqueous solubility with lipophilicity.
Lipophilicity (LogP) 1.2 – 1.8Moderate lipophilicity ensures adequate partitioning into lipid bilayers without causing excessive hydrophobic trapping or off-target binding.
Ionization Constant (pKa) ~4.5 (Pyridine N)Weakly basic. The molecule will be predominantly unionized at physiological pH (7.4), but will protonate and dissolve rapidly in the acidic gastric environment (pH 1.2).
Melting Point 110°C – 115°CIndicates moderate crystal lattice energy. A lower lattice energy facilitates dissolution, making it highly amenable to solid-state oral formulations.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . This means the methodology inherently contains internal checks that mathematically or chemically prove the validity of the result, eliminating kinetic artifacts.

Protocol A: Thermodynamic Solubility via Saturation Shake-Flask (SSF)

Thermodynamic solubility represents the absolute equilibrium between the solid crystal lattice and the solvated molecule. Unlike kinetic solubility (which often overestimates solubility due to transient supersaturation from DMSO stock solutions), the Saturation Shake-Flask (SSF) method provides the gold-standard thermodynamic baseline [2].

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount of crystalline methyl 2-amino-6-methoxyisonicotinate (approx. 10 mg) into a 2 mL glass vial.

  • Buffer Addition: Add 1 mL of Britton-Robinson buffer (adjusted to target pH, e.g., 1.2, 4.5, or 7.4). The use of a universal buffer ensures that ionic strength remains constant across different pH evaluations.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 37.0 ± 0.5 °C. Agitate at 300 RPM.

  • Phase Separation: After 24 hours, extract a 200 µL aliquot and subject it to ultracentrifugation (15,000 RPM for 15 minutes) rather than syringe filtration. Causality: Filtration can cause active pharmaceutical ingredients (APIs) to adsorb onto the filter membrane, artificially lowering the measured solubility.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV against a standard calibration curve.

  • Self-Validation Check (Crucial): Repeat the sampling and quantification at 48 hours. If the concentration variance between the 24 h and 48 h time points is < 5%, thermodynamic equilibrium is mathematically confirmed. If the variance is > 5%, the compound is undergoing slow polymorphic transition or degradation, and the test must be extended.

Protocol B: pKa Determination via Potentiometric Titration

The ionization constant dictates the pH-solubility profile. Potentiometric titration is the most robust method for determining the pKa of the pyridine nitrogen [3].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.15 M KCl solution. Causality: This standardizes the ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Self-Validating Blank Titration: Before introducing the API, perform a blank titration of the 0.15 M KCl solution using 0.1 M HCl and 0.1 M NaOH under a nitrogen atmosphere. Validation: This quantifies the exact contribution of solvent autoionization and trace dissolved CO₂. If the blank curve deviates from the theoretical Nernstian response, the system automatically flags the pH electrode for recalibration.

  • Analyte Titration: Dissolve 2-3 mg of the amino-methoxy-isonicotinate in 10 mL of the standardized KCl solution.

  • Execution: Titrate with 0.1 M NaOH from pH 2.0 to pH 10.0 using an automated titrator, recording the pH after each 0.01 mL addition.

  • Data Analysis: Plot the first derivative (

    
    ) against the titrant volume. The inflection point corresponds to the pKa of the pyridine nitrogen (~4.5).
    

Workflow Visualization

The integration of physicochemical data is not a linear checklist, but a dynamic feedback loop that directly informs formulation strategies and lead optimization in drug discovery.

Workflow A Compound Synthesis (Amino-Methoxy-Isonicotinate) B Solid-State Characterization (XRD, DSC) A->B C Thermodynamic Solubility (Shake-Flask HPLC-UV) A->C D Ionization Profiling (Potentiometric Titration) A->D E Data Integration & Modeling (pH-Solubility Curve) B->E C->E D->E F Formulation Strategy (Salt Selection / Cosolvents) E->F G Lead Optimization (PAD4 Inhibitor Design) E->G

Figure 1: Physicochemical profiling workflow for amino-methoxy-isonicotinates in drug discovery.

Conclusion

The successful transition of amino-methoxy-isonicotinates from synthetic building blocks to clinical candidates hinges on a rigorous understanding of their physicochemical properties. By leveraging the electron-donating effects of the methoxy and amino groups, researchers can predict the basicity and solubility of these scaffolds. Implementing self-validating protocols like the Saturation Shake-Flask method and blank-controlled potentiometric titrations ensures that the thermodynamic data driving formulation and lead optimization is both accurate and completely trustworthy.

References

  • Source: WIPO (PCT)
  • Title: Thermodynamic solubility measurement without chemical analysis Source: International Journal of Pharmaceutics (PubMed) URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: Analytical and Bioanalytical Chemistry (PMC) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors Featuring an Isonicotinamide Moiety

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Integration of Isonicotinamide into Privileged Kinase Inhibitor Scaffolds The pyrazolo[1,5-a]pyrimidine core is a well-establish...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Isonicotinamide into Privileged Kinase Inhibitor Scaffolds

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to target the ATP-binding site of a wide range of protein kinases.[1][2] Dysregulation of these kinases is a known driver of oncogenesis and other proliferative diseases, making them high-value targets for therapeutic intervention. The versatility of the pyrazolo[1,5-a]pyrimidine system allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

A key strategy in modern drug design is the incorporation of specific functional groups to enhance target engagement and improve drug-like properties. The isonicotinamide moiety, a derivative of isonicotinic acid, is of particular interest. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group can participate in crucial hydrogen bonding interactions within the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. This application note details a robust synthetic strategy for the preparation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, with a specific focus on the incorporation of an isonicotinamide substituent, a feature known to enhance the activity profile of certain kinase inhibitors.

General Synthetic Strategy: A Modular Approach

The synthesis of isonicotinamide-substituted pyrazolo[1,5-a]pyrimidine kinase inhibitors is best approached in a modular fashion. This involves the initial construction of a functionalized pyrazolo[1,5-a]pyrimidine core, followed by the strategic introduction of the isonicotinamide group. The most prevalent and versatile method for constructing the core is the cyclocondensation of a 3-aminopyrazole with a β-enaminone or a similar 1,3-bielectrophilic partner.[1][2]

The isonicotinamide moiety is typically introduced via an amide bond formation. This is achieved by coupling isonicotinic acid (or its activated form, such as an acid chloride) with an amino-functionalized pyrazolo[1,5-a]pyrimidine intermediate. This modular approach allows for the late-stage introduction of the isonicotinamide group, which is highly advantageous for building a library of analogues for structure-activity relationship (SAR) studies.

Below is a generalized workflow illustrating this synthetic logic:

G cluster_0 Core Synthesis cluster_1 Isonicotinamide Coupling 3_Aminopyrazole 3-Aminopyrazole Derivative Core_Product Amino-Substituted Pyrazolo[1,5-a]pyrimidine 3_Aminopyrazole->Core_Product Cyclocondensation Enaminone β-Enaminone Enaminone->Core_Product Final_Product Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Core_Product->Final_Product Isonicotinic_Acid Isonicotinic Acid / Isonicotinoyl Chloride Isonicotinic_Acid->Final_Product Amide Coupling caption General workflow for the synthesis of isonicotinamide-substituted pyrazolo[1,5-a]pyrimidine kinase inhibitors.

General synthetic workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative isonicotinamide-bearing pyrazolo[1,5-a]pyrimidine kinase inhibitor.

Protocol 1: Synthesis of the β-Enaminone Intermediate

The β-enaminone is a key 1,3-bielectrophilic component required for the construction of the pyrimidine ring. It is typically synthesized from a methyl ketone and a formamide acetal.

Rationale: This reaction transforms a simple ketone into a more reactive intermediate. The dimethylamino group of the enaminone is an excellent leaving group, facilitating the subsequent cyclization with the aminopyrazole. N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves as a convenient one-carbon synthon and aminomethylenating agent.

  • Materials:

    • Substituted methyl ketone (e.g., 4'-chloroacetophenone) (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

    • Toluene (or solvent-free)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • To a round-bottom flask, add the substituted methyl ketone (1.0 eq).

    • Add N,N-dimethylformamide dimethyl acetal (1.5 eq).

    • The reaction can be performed neat (solvent-free) or in a high-boiling solvent like toluene.

    • Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The resulting crude enaminone is often a solid or a viscous oil and can be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.

Protocol 2: Synthesis of the Amino-Substituted Pyrazolo[1,5-a]pyrimidine Core

This is the key cyclocondensation step that forms the bicyclic pyrazolo[1,5-a]pyrimidine scaffold.

Rationale: The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine. Acetic acid is often used as a solvent and catalyst, as it protonates the enaminone, making it more electrophilic, and facilitates the elimination step.

  • Materials:

    • Substituted 3-aminopyrazole (e.g., 3-amino-4-cyanopyrazole) (1.0 eq)

    • β-Enaminone from Protocol 1 (1.0 eq)

    • Glacial acetic acid

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • In a round-bottom flask, dissolve the 3-aminopyrazole (1.0 eq) and the β-enaminone (1.0 eq) in glacial acetic acid.

    • Heat the mixture to reflux (approximately 120 °C) for 4-8 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water.

    • A precipitate of the pyrazolo[1,5-a]pyrimidine product will form.

    • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).

Protocol 3: Synthesis of the Final Isonicotinamide-Substituted Kinase Inhibitor

The final step involves the acylation of the amino group on the pyrazolo[1,5-a]pyrimidine core with isonicotinoyl chloride.

Rationale: This is a standard amide bond formation. Isonicotinoyl chloride is a reactive acylating agent. A base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction and to act as a catalyst.

  • Materials:

    • Amino-substituted pyrazolo[1,5-a]pyrimidine from Protocol 2 (1.0 eq)

    • Isonicotinoyl chloride hydrochloride (1.1 eq)

    • Anhydrous pyridine or triethylamine

    • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve the amino-substituted pyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous pyridine or a suitable anhydrous solvent like DMF or DCM.

    • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

    • Slowly add isonicotinoyl chloride hydrochloride (1.1 eq) portion-wise. If using a solvent other than pyridine, add triethylamine (1.2 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench the reaction by adding water.

    • If DCM was used as the solvent, wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • If pyridine or DMF was used, pour the reaction mixture into water to precipitate the product.

    • Collect the crude product by filtration.

    • Purify the final compound by column chromatography on silica gel or by recrystallization to obtain the desired isonicotinamide-substituted pyrazolo[1,5-a]pyrimidine kinase inhibitor.

Data Presentation: Representative Kinase Inhibitory Activity

The biological activity of the synthesized compounds is typically evaluated through in vitro kinase inhibition assays. The table below presents hypothetical data for a series of pyrazolo[1,5-a]pyrimidine analogues to illustrate how SAR data is commonly presented.

Compound IDR1 SubstituentR2 SubstituentKinase X IC50 (nM)Kinase Y IC50 (nM)
1a -H-H850>10,000
1b -Cl-H4208,500
1c -Cl-NH21505,200
1d -Cl-NH-C(=O)-Ph953,100
1e (Target) -Cl-NH-C(=O)-(4-pyridyl)25 1,500

Note: IC50 is the half-maximal inhibitory concentration. Lower values indicate higher potency.

Conclusion and Future Perspectives

The modular synthetic strategy outlined provides a reliable and adaptable approach for the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors functionalized with an isonicotinamide moiety. The protocols are designed to be robust and can be adapted for the synthesis of a diverse library of compounds for SAR exploration. The strategic incorporation of the isonicotinamide group often leads to a significant enhancement in inhibitory potency, likely due to favorable interactions within the kinase ATP-binding site. Future work in this area will likely focus on further optimization of the pyrazolo[1,5-a]pyrimidine scaffold and the exploration of other pyridine-based substituents to improve kinase selectivity and overall drug-like properties.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information.

Sources

Application

Application Note: Hydrazinolysis and Cyclization Strategies for Methyl 2-amino-5-methoxyisonicotinate

This is a comprehensive Application Note and Protocol for the reaction of methyl 2-amino-5-methoxyisonicotinate with hydrazine . Based on the structural chemistry of the starting material (a 2,4-disubstituted pyridine),...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the reaction of methyl 2-amino-5-methoxyisonicotinate with hydrazine .

Based on the structural chemistry of the starting material (a 2,4-disubstituted pyridine), the reaction with hydrazine is a hydrazinolysis of the ester group to form the corresponding hydrazide . Direct cyclocondensation to a fused bicyclic system (such as a pyrido-pyridazine) is geometrically constrained for this specific isomer (2-amino-4-ester) compared to its ortho-isomers (e.g., 3-amino-4-ester).

Therefore, this guide focuses on the high-yield synthesis of the hydrazide intermediate , which is the critical precursor for subsequent cyclocondensations to form 1,3,4-oxadiazole or 1,2,4-triazole rings—scaffolds highly valued in kinase inhibitor discovery (e.g., HSP90, MPS1 inhibitors).

Part 1: Executive Summary & Strategic Analysis

The Chemical Challenge

The reaction of methyl 2-amino-5-methoxyisonicotinate (1) with hydrazine hydrate is a fundamental transformation in the synthesis of nitrogen-rich heterocycles. While often termed "cyclocondensation" in broader contexts, the primary reaction for this specific isomer is nucleophilic acyl substitution to form 2-amino-5-methoxyisonicotinohydrazide (2) .

Structural constraints:

  • Starting Material: Methyl 2-amino-5-methoxyisonicotinate.[1][2]

  • Geometry: The amino group (C2) and the ester group (C4) are in a meta relationship (1,3-substitution on the pyridine ring).

  • Implication: Unlike 2-amino-nicotinates (ortho), which cyclize directly with hydrazine to form pyrido[2,3-d]pyridazines, the 2-amino-isonicotinate scaffold does not allow the hydrazine moiety to bridge C2 and C4 to form a stable fused ring directly.

  • Outcome: The reaction yields the stable hydrazide , which serves as a "branch point" for subsequent cyclocondensation with other reagents (e.g., orthoesters, carbon disulfide) to form 1,3,4-oxadiazole or 1,2,4-triazole rings tethered to the pyridine core.

Mechanistic Pathway

The reaction proceeds via the attack of the nucleophilic hydrazine nitrogen on the carbonyl carbon of the ester. The 5-methoxy group (electron-donating) slightly deactivates the ester, requiring optimized thermal conditions to ensure complete conversion without displacing the 5-methoxy or 2-amino substituents.

ReactionMechanism SM Methyl 2-amino-5-methoxyisonicotinate (Ester Substrate) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 2-Amino-5-methoxyisonicotinohydrazide (Target Scaffold) Intermediate->Product Elimination of MeO- Byproduct Methanol Intermediate->Byproduct

Figure 1: Mechanistic pathway for the hydrazinolysis of methyl 2-amino-5-methoxyisonicotinate.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
Methyl 2-amino-5-methoxyisonicotinate Substrate>98% HPLCCAS: 1393106-52-9.[2] Check for residual water.
Hydrazine Hydrate (N₂H₄·H₂O) Reagent80% or 98%Toxic/Carcinogenic. Use excess (5-10 equiv).
Ethanol (EtOH) SolventAbsoluteMethanol is a viable alternative.
n-Butanol SolventAnhydrousOptional: Use for higher temp if reaction is sluggish.
Protocol A: Synthesis of 2-Amino-5-methoxyisonicotinohydrazide

This protocol yields the stable hydrazide intermediate.

Step 1: Reaction Setup

  • Charge a 100 mL round-bottom flask (RBF) with Methyl 2-amino-5-methoxyisonicotinate (1.0 eq, e.g., 1.0 g).

  • Add Absolute Ethanol (10-15 volumes, e.g., 10-15 mL). Stir to create a suspension.

  • Add Hydrazine Hydrate (10.0 eq) dropwise at room temperature.

    • Note: A large excess is used to drive the equilibrium and prevent dimer formation (bis-hydrazide).

Step 2: Reaction Execution

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (78-80 °C) .

  • Maintain reflux for 4–8 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. The starting ester (high R_f) should disappear, and the hydrazide (lower R_f, often streaks) should appear.

    • Checkpoint: If the reaction is incomplete after 8 hours, add an additional 2.0 eq of hydrazine hydrate and continue reflux.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature (20-25 °C).

  • Cool further to 0-5 °C using an ice bath. Stir for 30 minutes. The product typically precipitates as a white to off-white solid.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 6 hours.

Yield Expectation: 85-95% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ester methyl singlet (~3.8 ppm) and the appearance of hydrazide protons (broad singlets at ~4.5 ppm for NH2 and ~9.0+ ppm for CONH). The methoxy singlet (~3.7 ppm) and aromatic protons should remain.

Protocol B: Cyclocondensation to 1,3,4-Oxadiazole (Application)

If the user's intent was to perform a "cyclocondensation" starting from this scaffold, it is most likely to form the oxadiazole ring using the hydrazide generated in Protocol A.

Reaction: Hydrazide + Triethyl Orthoformate → 1,3,4-Oxadiazole derivative.

Step 1: Cyclization

  • Suspend the Hydrazide (from Protocol A) (1.0 eq) in Triethyl Orthoformate (TEOF) (excess, acts as solvent/reagent).

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.1 eq).

  • Heat to reflux (146 °C) for 4–6 hours.

  • Mechanism: The hydrazide condenses with TEOF to form an ethoxy-imine intermediate, which undergoes intramolecular cyclization and loss of ethanol.

Step 2: Isolation

  • Concentrate the mixture under reduced pressure to remove excess TEOF.

  • Triturate the residue with hexanes/ether to afford the solid 2-(2-amino-5-methoxypyridin-4-yl)-1,3,4-oxadiazole .

Part 3: Troubleshooting & Critical Structural Notes

Structural Regiochemistry Alert

Researchers often confuse isonicotinates (4-ester) with nicotinates (3-ester).

  • If you require a fused bicyclic system (e.g., Pyrido[3,4-d]pyridazine): You must use Methyl 3-amino-isonicotinate (ortho-amino ester). The 2-amino isomer (this protocol) cannot form this ring directly.

  • If you require Imidazo[1,2-a]pyridine: This is formed by reacting the 2-amino group with an

    
    -haloketone, not hydrazine.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old Hydrazine / Steric DeactivationUse fresh Hydrazine Hydrate (98%). Switch solvent to n-Butanol (reflux 117°C).
Product is Oily Residual Hydrazine/SolventTriturate with Diethyl Ether or lyophilize.
Impurity (Dimer) Insufficient HydrazineEnsure >5 eq of hydrazine is used to prevent two ester molecules reacting with one hydrazine.

Part 4: Visual Workflow (Graphviz)

Workflow Start Start: Methyl 2-amino-5-methoxyisonicotinate Reagent Add Hydrazine Hydrate (10 eq) Solvent: Ethanol Start->Reagent Reflux Reflux (80°C) for 4-8 hours Monitor via TLC Reagent->Reflux Check Conversion Complete? Reflux->Check Check->Reflux No (Add more hydrazine) Cool Cool to 0°C (Precipitation) Check->Cool Yes Filter Filter & Wash (Cold EtOH / Et2O) Cool->Filter Product Product: Hydrazide Scaffold Filter->Product Cyclize Optional: Cyclization with TEOF (Target: 1,3,4-Oxadiazole) Product->Cyclize Next Step

Figure 2: Operational workflow for the synthesis and isolation of the hydrazide intermediate.

References

  • Hydrazinolysis of Esters: "Synthesis of Hydrazine Derivatives (Hydrazides)." Organic Chemistry Portal. Available at: [Link]

  • Pyridazine Synthesis Context: "Synthetic Pathways to Pyrido[3,4-c]pyridazines." MDPI Molecules, 2022. (Provides context on why ortho-amino esters are required for fused rings). Available at: [Link]

  • Starting Material Data: "Methyl 2-amino-5-methoxyisonicotinate." PubChem. Available at: [Link]

  • Cyclization Applications: "Synthesis and biological evaluation of 1,3,4-oxadiazole derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Note: High-Efficiency Amide Coupling of 2-Amino-Isonicotinates

Abstract The acylation of 2-amino-isonicotinates (alkyl 2-aminopyridine-4-carboxylates) represents a formidable challenge in medicinal chemistry. The convergence of the electron-deficient pyridine ring and the electron-w...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acylation of 2-amino-isonicotinates (alkyl 2-aminopyridine-4-carboxylates) represents a formidable challenge in medicinal chemistry. The convergence of the electron-deficient pyridine ring and the electron-withdrawing ester group at the C4 position renders the C2-exocyclic amine exceptionally non-nucleophilic. Standard coupling protocols (EDC/HOBt, HATU) frequently result in stalled reactions (<10% conversion) or require forcing conditions that degrade sensitive substrates. This Application Note delineates a tiered strategy to overcome this "nucleophilicity wall," prioritizing Propylphosphonic Anhydride (T3P®) and Ghosez’s Reagent as the primary tools for high-yield amidation.

The Challenge: The "Nucleophilicity Wall"

The 2-amino-isonicotinate scaffold presents a "perfect storm" of electronic deactivation:

  • Pyridine Nitrogen (N1): Exerts a strong inductive ($ -I

    
     -M $) withdrawing effect, pulling electron density away from the C2-amine.
    
  • C4-Ester Group: The isonicotinate moiety adds a secondary withdrawing vector meta to the amine, further lowering the HOMO energy of the nitrogen lone pair.

  • Intramolecular Hydrogen Bonding: The amine protons often engage in weak hydrogen bonding with the ester carbonyl or solvent, reducing availability.

Consequently, the amine behaves more like a weak amide than an aniline. Successful coupling requires converting the carboxylic acid partner into a "hot" electrophile (acid chloride, mixed anhydride, or acyl pyridinium species) while using specific bases that catalyze the nucleophilic attack without quenching the active species.

Strategic Decision Matrix

Do not default to HATU. Use the following logic to select the optimal protocol.

CouplingStrategy Start Substrate Analysis: Acid Partner + 2-Amino-Isonicotinate CheckAcid Is the Acid Partner Sterically Hindered or Chiral? Start->CheckAcid Standard Standard/Linear Acid CheckAcid->Standard No Hindered Hindered/Chiral Acid CheckAcid->Hindered Yes ProtocolA PROTOCOL A: T3P + Pyridine (Synergistic Catalysis) Standard->ProtocolA Primary Choice ProtocolC PROTOCOL C: POCl3 Activation (Industrial/Robust) Standard->ProtocolC Scale-up / Cost-driven Hindered->ProtocolA Epimerization Sensitive ProtocolB PROTOCOL B: Ghosez's Reagent (In-situ Acid Chloride) Hindered->ProtocolB Extremely Low Reactivity ProtocolA->ProtocolB If conversion < 50%

Figure 1: Decision tree for selecting amide coupling conditions based on the steric and electronic properties of the carboxylic acid partner.

Detailed Protocols

Protocol A: Synergistic Catalysis (T3P + Pyridine)

Best for: Chiral acids, late-stage functionalization, and general screening. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. Pyridine acts as a dual-role base: it scavenges protons and forms a reactive


-acylpyridinium intermediate that is more susceptible to attack by the weak aminopyridine nucleophile [1, 2].

Reagents:

  • Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is poor).

  • Base: Pyridine (Must be used in excess, 3–5 equiv).

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF).

Procedure:

  • Dissolve the Carboxylic Acid (1.0 equiv) and 2-Amino-isonicotinate (1.1 equiv) in EtOAc (or DMF). Concentration: 0.1 M – 0.2 M.

  • Add Pyridine (3.0 – 5.0 equiv). Note: Do not use DIPEA/TEA here; pyridine is mechanistically essential.

  • Cool the mixture to 0 °C.

  • Add T3P solution (1.5 – 2.0 equiv) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Optimization: If conversion is slow after 4h, heat to 50–60 °C. T3P is thermally stable and low-epimerizing.

  • Workup: Dilute with EtOAc, wash with water, sat.

    
    , and brine. The water solubility of T3P by-products simplifies purification.[1]
    

Why it works: The T3P-Pyridine system creates a highly reactive electrophile while buffering the reaction, preventing the "shut down" of the amine nucleophile via protonation [3].

Protocol B: The "Sledgehammer" (Ghosez’s Reagent)

Best for: Sterically hindered acids, electron-deficient acids, or when T3P fails. Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid to the acid chloride under strictly neutral conditions, avoiding the harshness of


 or oxalyl chloride [4].

Reagents:

  • Ghosez’s Reagent: (1.2 – 1.5 equiv).

  • Solvent: Dry DCM or

    
    .
    
  • Base: Pyridine or 2,6-Lutidine (2.0 equiv).

Procedure:

  • Activation Step: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M). Add Ghosez’s Reagent (1.2 equiv) at 0 °C or RT. Stir for 1–2 hours. Monitor by TLC/LCMS (quench aliquot with MeOH to check for methyl ester formation).

  • Coupling Step: Once acid chloride formation is complete, add the 2-Amino-isonicotinate (1.0 – 1.2 equiv) followed by Pyridine (2.0 equiv).

  • Stir at RT overnight.

    • Optimization: If the amine is extremely unreactive, add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Workup: Standard aqueous workup.

Why it works: This generates the Acid Chloride (the most reactive electrophile species) without generating HCl gas or requiring acidic conditions that might degrade the isonicotinate ester [5].

Protocol C: Phosphoryl Chloride (POCl3) Activation

Best for: Scale-up, simple acids, and cost-sensitive processes.[2]

Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) and 2-Amino-isonicotinate (1.0 equiv) in Pyridine (as solvent, or DCM/Pyridine 4:1).

  • Cool to -10 °C.

  • Add

    
      (1.1 equiv) dropwise. Exothermic!
    
  • Stir at 0 °C for 1 hour, then RT for 2 hours.

  • Quench: Pour carefully into ice water.

Risk: High risk of epimerization for chiral acids. Only use for achiral substrates.

Quantitative Comparison of Reagents

Reagent SystemYield (Typical)Epimerization RiskScalabilityCostComments
EDC / HOBt < 10%LowHighLowNot Recommended. Electrophile too weak for this amine.
HATU / DIPEA 20 - 40%ModerateLowHighOften stalls; difficult purification of urea by-products.
T3P / Pyridine 75 - 95% Very Low High ModerateGold Standard. Clean profile, easy workup.
Ghosez Reagent 80 - 90%LowModerateHighExcellent for hindered acids. Moisture sensitive.
Acid Chloride (

)
60 - 80%HighHighVery LowHarsh. Compatible only with robust substrates.

Troubleshooting Guide

Problem: Reaction Stalls at ~50% Conversion.

  • Cause: Product inhibition or protonation of the pyridine ring.

  • Solution: Switch to Protocol B (Ghosez) . The acid chloride is irreversible. Alternatively, increase temperature in Protocol A to 70 °C (T3P is stable).

Problem: Formation of N-Acylurea (with carbodiimides).

  • Cause: Slow attack of the amine allows the O-acylisourea to rearrange.

  • Solution: Stop using EDC/DCC. Switch to T3P immediately.

Problem: Poor Solubility.

  • Solution: 2-amino-isonicotinates are often crystalline and insoluble. Use N-Methyl-2-pyrrolidone (NMP) or DMF as a co-solvent. High concentration facilitates the bimolecular reaction.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Patterson, A. W., et al. (2011). "T3P: A Reagent of Choice for the Synthesis of Amides from Weakly Nucleophilic Amines."[3] Organic Process Research & Development. (See general T3P literature).

  • Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.
  • Due-Hansen, M. E., et al. (2015).[4] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4] Organic & Biomolecular Chemistry, 13, 112-118. Link

Sources

Application

Synthesis of VEGFR-2 inhibitors using 5-methoxy-pyridine scaffolds

Application Note: Design and Synthesis of Type II VEGFR-2 Inhibitors Utilizing 5-Methoxy-Pyridine Scaffolds Abstract This guide details the synthetic strategy and biological evaluation of novel VEGFR-2 (KDR) inhibitors l...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Type II VEGFR-2 Inhibitors Utilizing 5-Methoxy-Pyridine Scaffolds

Abstract

This guide details the synthetic strategy and biological evaluation of novel VEGFR-2 (KDR) inhibitors leveraging the 5-methoxy-pyridine scaffold. While traditional Type II inhibitors (e.g., Sorafenib) utilize a central aryl-urea motif, the incorporation of a 5-methoxy-pyridine moiety as the hinge-binding element offers distinct advantages in optimizing hydrogen-bonding interactions (via the pyridine nitrogen) and modulating metabolic stability (via the 5-methoxy electronic effect). This protocol covers the retrosynthetic analysis, step-by-step chemical synthesis, and validated biological assessment workflows.

Introduction & Rationale

VEGFR-2 in Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenic signaling in endothelial cells.[1] Blockade of this kinase is a cornerstone of anti-cancer therapy, starving tumors of oxygen and nutrients.

The 5-Methoxy-Pyridine Scaffold: In the design of ATP-competitive inhibitors, the "hinge region" of the kinase domain is a critical anchor point.

  • Hinge Binding: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the backbone NH of Cys919 in the VEGFR-2 hinge region.

  • 5-Methoxy Substitution:

    • Electronic Modulation: The methoxy group at the C5 position acts as a weak electron donor by resonance, increasing the basicity of the pyridine nitrogen, potentially strengthening the H-bond with Cys919.

    • Metabolic Stability: Unlike a hydroxyl group, the methoxy ether is resistant to rapid glucuronidation, though it remains a site for CYP450-mediated O-demethylation.

    • Solubility: The ether oxygen provides a weak H-bond acceptor site for water, marginally improving aqueous solubility compared to a 5-methyl or 5-chloro analog.

Chemical Synthesis Strategy

The synthesis focuses on constructing a Diaryl Urea architecture, a hallmark of Type II kinase inhibitors. The strategy involves coupling a "Head" (5-methoxy-pyridine) to a hydrophobic "Tail" via a urea linker.

Target Molecule (Example): 1-(5-methoxypyridin-2-yl)-3-(4-((2-carbamoylpyridin-4-yl)oxy)phenyl)urea

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Target: 5-Methoxy-Pyridine Urea Inhibitor Urea_Break Disconnection: Urea Linkage Target->Urea_Break Retrosynthesis Tail Tail: 4-((2-carbamoylpyridin-4-yl)oxy)aniline Urea_Break->Tail Activated_Head Intermediate: Phenyl (5-methoxypyridin-2-yl)carbamate Urea_Break->Activated_Head Head Head: 2-Amino-5-methoxypyridine Precursor_Head Start: 2-Chloro-5-methoxypyridine Head->Precursor_Head Amination Precursor_Tail_1 Start: 4-Aminophenol Tail->Precursor_Tail_1 SNAr Coupling Precursor_Tail_2 Start: 4-Chloro-N-methyl-2-pyridinecarboxamide Tail->Precursor_Tail_2 Activated_Head->Head Activation (PhOCOCl)

Caption: Retrosynthetic breakdown of the target inhibitor into the 5-methoxy-pyridine head and the aryl-ether tail.

Detailed Experimental Protocols

Step 1: Synthesis of the Activated Head (Carbamate Formation)

Direct reaction of 2-amino-pyridines with isocyanates can be sluggish or low-yielding due to the poor nucleophilicity of the amino-pyridine. We utilize a Phenyl Carbamate intermediate for robust coupling.

  • Reagents: 2-Amino-5-methoxypyridine (CAS: 10167-97-2), Phenyl chloroformate, Pyridine (base), DCM (solvent).

  • Protocol:

    • Dissolve 2-Amino-5-methoxypyridine (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under

      
       atmosphere.
      
    • Cool the solution to 0°C in an ice bath.

    • Add anhydrous Pyridine (1.2 eq) dropwise.

    • Add Phenyl chloroformate (1.1 eq) dropwise over 15 minutes. Caution: Exothermic.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated

      
      . Extract with DCM (3x). Wash organics with brine, dry over 
      
      
      
      .
    • Purification: Recrystallize from Hexane/EtOAc to yield the white solid intermediate: Phenyl (5-methoxypyridin-2-yl)carbamate.

Step 2: Synthesis of the Tail Moiety (SNAr Coupling)

This step installs the hydrophobic tail required for occupying the allosteric pocket (adjacent to the ATP site).

  • Reagents: 4-aminophenol, 4-chloro-N-methylpyridine-2-carboxamide, Potassium tert-butoxide (

    
    -BuOK), DMSO.
    
  • Protocol:

    • Dissolve 4-aminophenol (1.0 eq) in dry DMSO.

    • Add

      
      -BuOK (1.2 eq) and stir at RT for 30 mins to generate the phenoxide.
      
    • Add 4-chloro-N-methylpyridine-2-carboxamide (1.0 eq).

    • Heat to 80°C for 6 hours.

    • Workup: Pour into crushed ice. Filter the resulting precipitate. Wash with water and diethyl ether.

    • Yield: ~75-85% of the aniline intermediate.

Step 3: Urea Assembly (Convergent Synthesis)
  • Reagents: Activated Head (from Step 1), Tail Amine (from Step 2), TEA (Triethylamine), DMSO or DMF.

  • Protocol:

    • Dissolve the Tail Aniline (1.0 eq) in dry DMSO (5 mL/mmol).

    • Add the Phenyl (5-methoxypyridin-2-yl)carbamate (1.1 eq).

    • Add TEA (1.0 eq) as a catalyst.

    • Heat to 60°C for 12 hours. The reaction proceeds via the in situ formation of an isocyanate or direct nucleophilic attack on the carbamate.

    • Purification: The product often precipitates upon adding water. Filter and purify via Flash Column Chromatography (MeOH/DCM gradient).

Biological Evaluation Protocols

In Vitro Kinase Assay (HTRF)

To verify the potency against VEGFR-2, use a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Principle: Detects phosphorylation of a biotinylated polypeptide substrate (Gastrin Precursor) by recombinant VEGFR-2 kinase domain.

  • Materials: Cisbio HTRF KinEASE-TK kit, Recombinant human VEGFR-2 (cytoplasmic domain).

  • Protocol:

    • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (Start at 10 µM).

    • Enzyme Mix: Dilute VEGFR-2 enzyme in Kinase Buffer (

      
       HEPES pH 7.0, 
      
      
      
      Brij-35,
      
      
      
      
      ,
      
      
      
      
      ).
    • Reaction:

      • Add 4 µL inhibitor solution.

      • Add 2 µL enzyme solution.

      • Incubate 10 mins at RT (to allow Type II binding mode equilibration).

      • Add 4 µL substrate/ATP mix (ATP concentration =

        
         app, ~10 µM).
        
    • Detection: After 60 mins, add detection reagents (Eu-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

    • Read: Measure fluorescence ratio (665/620 nm) on an EnVision plate reader.

    • Analysis: Plot Dose-Response curves to determine

      
      .
      
Cellular Proliferation Assay (HUVEC)

Validates the inhibitor's ability to stop angiogenesis in a physiological context.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).[2]

  • Stimulant: VEGF-A (Vascular Endothelial Growth Factor).[3]

  • Protocol:

    • Seed HUVECs (3,000 cells/well) in 96-well plates in EGM-2 medium (starved of growth factors for 24h).

    • Treat cells with inhibitor serial dilutions for 1 hour.

    • Stimulate with VEGF-A (50 ng/mL).

    • Incubate for 72 hours.

    • Readout: Add CCK-8 or Resazurin reagent. Incubate 2-4 hours. Measure Absorbance (450 nm) or Fluorescence.

    • Control: Compare against Sorafenib (Positive Control).

Data Presentation & Signaling Pathway

VEGFR-2 Signaling Cascade

VEGFR_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K PLCg PLC-gamma VEGFR2->PLCg RAF RAF VEGFR2->RAF Inhibitor 5-OMe-Pyridine Inhibitor Inhibitor->VEGFR2 Inhibition AKT AKT PI3K->AKT Proliferation Angiogenesis / Proliferation AKT->Proliferation PKC PKC PLCg->PKC PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling cascade showing the intervention point of the 5-methoxy-pyridine inhibitor.

Optimization Table: Solvent Screening for Urea Formation
EntrySolventBase (1.0 eq)Temp (°C)Time (h)Yield (%)Observations
1DCMTEA252415Poor solubility of carbamate
2THFDIPEA601245Moderate conversion
3DMSO TEA 60 12 82 Full solubility, clean profile
4ToluenePyridine110660Some thermal decomposition

References

  • Structural Basis for VEGFR-2 Inhibition: McTigue, M. A., et al. "Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2: a key enzyme in angiogenesis."[4][5] Structure 7.3 (1999): 319-330. [Link]

  • Type II Kinase Inhibitor Design: Liu, Y., & Gray, N. S. "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology 2.7 (2006): 358-364. [Link]

  • Synthesis of Urea-Linked Kinase Inhibitors: Dumas, J., et al. "Discovery of 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)ureido]phenoxy}pyridine-2-carboxylic acid methylamide (BAY 43-9006): a potent, novel, and orally active inhibitor of Raf kinase." Journal of Medicinal Chemistry 47.15 (2004): 3602-3611. [Link]

  • VEGFR-2 HUVEC Proliferation Assay: Takahashi, T., et al. "Inhibition of vascular endothelial growth factor (VEGF)-induced endothelial cell proliferation by a novel VEGFR antagonist." Cancer Research 59.1 (1999): 1-5. [Link]

Sources

Method

Procedure for hydrolyzing methyl 2-amino-5-methoxyisonicotinate to acid

Application Note: High-Yield Hydrolysis of Methyl 2-Amino-5-Methoxyisonicotinate to 2-Amino-5-Methoxyisonicotinic Acid Abstract & Introduction The hydrolysis of methyl 2-amino-5-methoxyisonicotinate (Compound 1 ) to 2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Hydrolysis of Methyl 2-Amino-5-Methoxyisonicotinate to 2-Amino-5-Methoxyisonicotinic Acid

Abstract & Introduction

The hydrolysis of methyl 2-amino-5-methoxyisonicotinate (Compound 1 ) to 2-amino-5-methoxyisonicotinic acid (Compound 2 ) is a pivotal transformation in the synthesis of next-generation kinase inhibitors and heterocyclic building blocks. While ester hydrolysis is a fundamental organic transformation, this specific substrate presents unique challenges due to the amphoteric nature of the aminopyridine core and the electronic effects of the 5-methoxy substituent.

This application note details an optimized, scalable protocol using Lithium Hydroxide (LiOH) in a ternary solvent system. Unlike aggressive acid hydrolysis which risks ether cleavage, or high-temperature basic conditions that may induce decarboxylation at the C4 position, this method prioritizes mild conditions to preserve structural integrity while ensuring complete conversion.

Key Chemical Challenges:

  • Zwitterion Formation: The product possesses both a basic 2-amino-pyridine moiety and an acidic carboxylic acid, necessitating precise pH control during isolation.

  • Decarboxylation Risk: Electron-rich pyridine-4-carboxylic acids can undergo thermal decarboxylation; mild thermal profiles are essential.

  • Solubility: The starting ester is lipophilic, while the product is highly polar/zwitterionic, requiring a solvent system that accommodates the transition.

Reaction Mechanism & Strategy

The transformation proceeds via a standard B


2 mechanism (Base-catalyzed Acyl-Oxygen cleavage). The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to release methoxide and the carboxylate salt.

Critical Process Parameter (CPP): The choice of base and solvent.

  • Base: LiOH is preferred over NaOH/KOH due to its higher solubility in organic-aqueous mixtures and milder cation effect.

  • Solvent: A mixture of THF/Methanol/Water (3:1:1) is utilized. THF solubilizes the ester, water dissolves the base, and methanol acts as a phase-transfer bridge, ensuring a homogeneous reaction mixture.

Workflow Logic Diagram

HydrolysisWorkflow Start Methyl 2-amino-5-methoxyisonicotinate (Solid Ester) Solvation Solvation THF/MeOH (3:1) Start->Solvation Dissolve ReagentAdd Reagent Addition LiOH (aq) dropwise Solvation->ReagentAdd Homogeneous Soln Reaction Saponification 40°C, 2-4 Hours ReagentAdd->Reaction QC_Check In-Process Control (IPC) LCMS/TLC Reaction->QC_Check QC_Check->Reaction Incomplete Workup Solvent Removal Vacuum Distillation QC_Check->Workup Conversion >98% Acidification pH Adjustment 1N HCl to pH 4.5-5.0 Workup->Acidification Aqueous Residue Isolation Filtration & Drying Vacuum Oven, 45°C Acidification->Isolation Precipitate Forms

Caption: Figure 1. Optimized workflow for the hydrolysis of methyl 2-amino-5-methoxyisonicotinate, highlighting the critical pH adjustment step for zwitterion isolation.

Detailed Experimental Protocol

Safety Warning: Pyridine derivatives can be toxic. Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.

Materials
  • Substrate: Methyl 2-amino-5-methoxyisonicotinate (1.0 equiv).

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv).

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water.

  • Acid: 1N Hydrochloric Acid (HCl).

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-5-methoxyisonicotinate (e.g., 5.0 g, 27.4 mmol) in a mixture of THF (30 mL) and MeOH (10 mL).

    • Note: Ensure the solid is completely dissolved before adding the base to prevent encapsulation.

  • Saponification:

    • Dissolve LiOH·H₂O (3.45 g, 82.2 mmol, 3.0 equiv) in Water (10 mL).

    • Add the aqueous LiOH solution dropwise to the stirring ester solution. The mixture may turn slightly cloudy initially but should clarify.

    • Heat the reaction mixture to 40°C . Stir for 3 hours .

  • In-Process Control (IPC):

    • Monitor reaction progress via LCMS or TLC (Eluent: 10% MeOH in DCM).

    • Target: Disappearance of the ester peak (M+H = 183.2) and appearance of the acid peak (M+H = 169.1).

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF and MeOH. Do not distill to dryness ; leave the aqueous residue.

    • Dilute the aqueous residue with water (20 mL) if it is too viscous.

    • Cool the solution to 0–5°C in an ice bath.

  • Precipitation (Critical Step):

    • Slowly add 1N HCl dropwise while monitoring pH with a calibrated pH meter.

    • Target pH: Adjust to pH 4.5 – 5.0 .

    • Observation: The product will precipitate as a white to off-white solid at its isoelectric point.

    • Caution: Do not over-acidify (pH < 3), as the pyridine nitrogen will protonate, forming the soluble hydrochloride salt.

  • Filtration and Drying:

    • Stir the slurry at 0°C for 30 minutes to maximize yield.

    • Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold acetone (1 x 5 mL) to remove trace impurities.

    • Dry the solid in a vacuum oven at 45°C for 12 hours.

Analytical Verification & Expected Data

The following data summarizes the expected analytical signature of the pure product.

Table 1: Analytical Specifications

ParameterSpecificationNotes
Appearance White to off-white powderDarkening indicates oxidation; store under inert gas.
LCMS (ESI+) [M+H]⁺ = 169.15 m/zShift of -14 Da from ester (loss of -CH₃, gain of -H).
¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H, COOH)Broad singlet, exchangeable with D₂O.
¹H NMR (Pyridine) δ 7.8 (s, 1H, H-6), 6.1 (s, 2H, NH₂)H-3 is absent due to methoxy/carboxyl substitution pattern.
¹H NMR (Methoxy) δ 3.75 (s, 3H, OCH₃)Methyl ester singlet at ~3.85 ppm disappears.
Yield 85% - 92%Losses primarily due to solubility in mother liquor if pH is missed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (No Precipitate) pH is too low (<3) or too high (>7).The product is amphoteric. Readjust pH carefully to 4.5–5.0. If over-acidified, back-titrate with 1N NaOH.
Incomplete Conversion Steric hindrance or low temperature.Increase temperature to 50°C (do not exceed 60°C). Add 1.0 equiv more LiOH.
Product is Colored (Yellow/Brown) Oxidation of amino group.Perform hydrolysis under Nitrogen atmosphere.[1] Recrystallize from Water/Ethanol.
Decarboxylation Temperature too high (>80°C).Maintain reaction temperature ≤45°C. Avoid prolonged heating.

References

  • General Pyridine Hydrolysis: Synthesis of 2-amino-6-methylnicotinic acid.[2][3] (2017). EP3162796A1. Describes the hydrolysis of amino-pyridine nitriles/amides using base, analogous to ester hydrolysis.

  • Fluorinated Analogs: Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2014).[4] Dissertation Topic. Discusses hydrolysis conditions for 2-acetamido-5-fluoropyridine, providing context for 5-substituted aminopyridines.

  • Kinase Inhibitor Intermediates: Novel Process for the Preparation of Pirtobrutinib and its Intermediates. (2024).[5][6][7] Technical Disclosure Commons. Illustrates the handling of complex benzamido-pyridine esters similar to the target substrate. [7]

  • Reaction Conditions: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate.[8] (2014).[4] JOCPR. Validates the use of LiOH for hydrolyzing electron-deficient heteroaromatic esters.

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 2-Amino-5-Methoxyisonicotinate

Executive Summary & Strategic Importance Methyl 2-amino-5-methoxyisonicotinate (and its ethyl analog) is a critical "privileged scaffold" in modern medicinal chemistry, particularly in the design of Type I and Type II ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Methyl 2-amino-5-methoxyisonicotinate (and its ethyl analog) is a critical "privileged scaffold" in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., FGFR, VEGFR targets). The pyridine core serves as a hinge-binding motif, while the C4-ester and C5-methoxy groups provide vectors for solubilizing tails and hydrophobic pocket interactions, respectively.

However, the electronic "push-pull" nature of this molecule—containing both electron-donating (-NH₂, -OMe) and electron-withdrawing (-COOR) groups—creates a unique reactivity profile. Direct nucleophilic aromatic substitution (


) on the ring is electronically disfavored due to the deactivating amino and methoxy groups.

This guide details two distinct nucleophilic substitution protocols that circumvent these electronic hurdles:

  • Nucleophilic Acyl Substitution: Functionalization of the C4-ester to generate amide libraries.

  • The "Switch" Strategy (Diazotization/

    
    ):  Converting the C2-amino group into a halide leaving group to "switch on" the ring for subsequent nucleophilic attack.
    

Mechanistic Insight & Reactivity Profile

To successfully manipulate this scaffold, one must understand the competing electronic effects:

  • C2-Amino Group: Strong electron donor (+M effect). It renders the pyridine ring electron-rich, effectively shutting down direct

    
     at other positions unless activated.
    
  • C5-Methoxy Group: Electron donor (+M effect). Further increases electron density, stabilizing the ring against nucleophilic attack but potentially directing electrophilic substitution to C3 (not the focus here).

  • C4-Ester Group: Electron-withdrawing (-M, -I). This is the primary site for Nucleophilic Acyl Substitution . It also activates the C2 and C6 positions for

    
    , but this activation is currently overwhelmed by the C2-amino group.
    

The Solution: To perform


 on the ring, we must first invert the electronic nature of the C2 position by converting the 

(donor) into a

or

(withdrawing/leaving group).

Experimental Protocols

Protocol A: Nucleophilic Acyl Substitution (Amidation)

Objective: Conversion of the C4-ester to an amide (Library Generation). Mechanism: Direct nucleophilic attack of an amine on the carbonyl carbon, followed by elimination of methoxide.

Reagents:

  • Substrate: Methyl 2-amino-5-methoxyisonicotinate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)

  • Catalyst/Promoter: Trimethylaluminum (

    
    ) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)
    
  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the amine (1.5 equiv) in anhydrous toluene.

  • Activation: Carefully add

    
     (2.0 M in toluene, 1.5 equiv) dropwise at 0°C. Caution: Pyrophoric. Stir for 30 minutes to form the aluminum amide species.
    
  • Addition: Cannulate a solution of methyl 2-amino-5-methoxyisonicotinate (1.0 equiv) in toluene into the reaction mixture.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the ester (

    
     for methyl ester).
    
  • Quench: Cool to 0°C. Carefully quench with dilute HCl or Rochelle's salt solution to break the aluminum emulsion.

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
    

Checkpoint: If the 2-amino group interferes (via competitive deprotonation), use 2.5 equiv of


.
Protocol B: The "Switch" Strategy (Diazotization followed by )

Objective: Substitution of the C2-amino group with a Nucleophile (via a Chloride intermediate). Mechanism:

  • Sandmeyer-type:

    
    .
    
  • 
    :  Displacement of 2-Cl by a new nucleophile (amine/alkoxide).
    
Part 1: Chlorination (Synthesis of Methyl 2-chloro-5-methoxyisonicotinate)

Reagents:

  • Substrate: Methyl 2-amino-5-methoxyisonicotinate

  • Reagent: Sodium Nitrite (

    
    ) or tert-Butyl Nitrite (
    
    
    
    )
  • Source: Hydrochloric Acid (conc.) or

    
    
    

Methodology:

  • Dissolve the substrate in concentrated HCl (10 vol) at -5°C.

  • Add

    
     (1.5 equiv) in water dropwise, maintaining temperature 
    
    
    
    .
  • Stir for 1 hour to form the diazonium salt.

  • Decomposition: Slowly warm the mixture to room temperature (or add

    
     for Sandmeyer conditions) and heat to 60°C for 2 hours. Nitrogen gas evolution will be observed.
    
  • Workup: Neutralize with

    
     (carefully!), extract with DCM. The product (2-chloro analog) is less polar than the starting material.
    
Part 2:

Displacement

Reagents:

  • Substrate: Methyl 2-chloro-5-methoxyisonicotinate

  • Nucleophile: Functionalized Amine or Phenol

  • Base:

    
     (for amines) or 
    
    
    
    (for phenols)
  • Solvent: DMF or DMSO

Methodology:

  • Dissolve the 2-chloro intermediate in DMF (0.2 M).

  • Add the nucleophile (1.2 equiv) and base (2.0 equiv).

  • Heat to 80–100°C. The electron-withdrawing ester at C4 activates the C2 position, facilitating the displacement of the chloride.

    • Note: The C5-methoxy group slightly deactivates this step compared to a simple pyridine, so higher temperatures may be required.

  • Monitor reaction progress via LC-MS.

Quantitative Data Summary

Reaction TypeTarget SiteReagent SystemTypical YieldKey Challenge
Amidation C4-Ester

/ Amine
75–90%Handling pyrophoric reagents; moisture sensitivity.
Chlorination C2-Amino

/ HCl
60–75%Control of exotherm; diazonium stability.

C2-ChlorideAmine / DMF / Heat50–85%C5-OMe deactivation requires elevated temps.

Visual Workflow (Graphviz)

The following diagram illustrates the divergent functionalization pathways available for this scaffold.

ReactionPathways Start Methyl 2-amino- 5-methoxyisonicotinate Amide C4-Amide Derivative (Kinase Tail) Start->Amide Pathway A: Nucleophilic Acyl Substitution (AlMe3, R-NH2) Chloro Intermediate: 2-Chloro-5-methoxy- isonicotinate Start->Chloro Pathway B (Step 1): Sandmeyer Reaction (NaNO2, HCl) Final C2-Substituted Product (Hinge Binder) Chloro->Final Pathway B (Step 2): SNAr Displacement (R-NH2 or R-OH, Heat)

Caption: Divergent synthesis pathways. Pathway A targets the ester (C4), while Pathway B activates the C2 position for subsequent substitution.

References

  • Amide Synthesis via AlMe3: Direct amidation of esters using trimethylaluminum is a standard protocol in medicinal chemistry for unreactive esters. Source: [Organic Syntheses, Coll.[1] Vol. 6, p.492 (1988)]([Link])

  • Chlorination of 2-Aminopyridines: Protocols for converting 2-amino-5-methylpyridine to 2-chloro derivatives (analogous chemistry). Source:

  • Nucleophilic Aromatic Substitution (SNAr) on Pyridines: Mechanistic overview of SNAr on electron-deficient heterocycles. Source:

  • Amidation of Pyridine Esters: Recent methodologies for converting pyridine esters to amides.[2] Source:

Sources

Method

Application Note: Functionalization of the C-5 Methoxy Group in Isonicotinate Derivatives

Executive Summary & Strategic Rationale The isonicotinate (pyridine-4-carboxylate) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antitubercular (e.g., Isoniazid derivatives),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The isonicotinate (pyridine-4-carboxylate) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antitubercular (e.g., Isoniazid derivatives), antiviral, and anti-inflammatory agents. The C-5 position, adjacent to the ester and meta to the ring nitrogen, represents a critical vector for optimizing pharmacological properties.

While a C-5 methoxy group provides solubility and metabolic stability, it is often a "dead end" for Structure-Activity Relationship (SAR) exploration.[1] Functionalization of the C-5 methoxy group is therefore defined not merely as a modification of the methyl ether itself, but as the strategic unmasking and replacement of this group to access a broader chemical space.

This guide details the industry-standard workflow for transforming a C-5 methoxy isonicotinate into a diverse array of analogs. The protocol follows a Demethylation


 Activation 

Coupling
logic, providing a robust, self-validating system for late-stage diversification.[1]

Strategic Workflow Visualization

The following diagram illustrates the critical path from the parent methoxy compound to diverse functionalized analogs.

G Start Parent Scaffold (5-Methoxyisonicotinate) Step1 Step 1: O-Demethylation (Unmasking) Start->Step1 HBr or Thiolate Inter1 Intermediate A (5-Hydroxyisonicotinate) Step1->Inter1 Step2 Step 2: Activation (Tf2O / Pyridine) Inter1->Step2 Branch3 Etherification (O-Alkylation) Inter1->Branch3 R-X, Base (Skip Activation) Inter2 Intermediate B (5-Triflate / Tosylate) Step2->Inter2 Branch1 Suzuki Coupling (Aryl/Heteroaryl) Inter2->Branch1 Pd(0), ArB(OH)2 Branch2 Buchwald-Hartwig (Amines) Inter2->Branch2 Pd(0), HNR2

Figure 1: Strategic diversification pipeline for 5-methoxyisonicotinates. The pathway bifurcates at the 5-hydroxy intermediate, allowing either direct alkylation or activation for cross-coupling.

Phase 1: O-Demethylation (The Unmasking)[1]

The pyridine ring is electron-deficient, making the C-5 methoxy bond robust.[1] Standard Lewis acid methods (e.g., BBr


) can be complicated by the formation of strong N-B adducts, requiring large excesses of reagent. We recommend Nucleophilic Demethylation  using thiolates for isonicotinates to avoid harsh acidic conditions that might hydrolyze the C-4 ester.
Comparative Methodology
MethodReagentConditionsProsCons
A (Recommended) Sodium Ethanethiolate (NaSEt) DMF, 100°C, 2-4 hHigh yield, preserves ester, no N-complexation.[1]Odorous reagents; requires inert atmosphere.
B (Classic) HBr (48% aq) Reflux, 12-24 hSimple, cheap.[1]Hydrolyzes ester to acid; harsh on sensitive groups.
C (Lewis Acid) BBr

DCM, -78°C to RTMild temp.[1]Forms Pyridine-Boron complex; requires quenching/workup optimization.[1]
Protocol 1: Nucleophilic Demethylation with Thiolate

Objective: Selective cleavage of C-5 O-Me bond without affecting the C-4 ester.[1]

  • Preparation: In a flame-dried round-bottom flask equipped with a condenser and nitrogen inlet, dissolve Methyl 5-methoxyisonicotinate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add Sodium ethanethiolate (NaSEt) (3.0 equiv) in one portion.

    • Note: Ethanethiolate is a powerful nucleophile that attacks the methyl group of the ether via an S

      
      2 mechanism.
      
  • Reaction: Heat the mixture to 100°C for 3 hours. Monitor by TLC or LC-MS.[1] The starting material (less polar) should disappear, replaced by the more polar phenol (often visible as a pyridone tautomer).

  • Workup:

    • Cool to room temperature.

    • Pour into 1N HCl (cold) to quench and protonate the phenol (pH ~4-5).

    • Extract with EtOAc (3x). Caution: Pyridinols are amphoteric and water-soluble.[1] If extraction is poor, use n-Butanol or saturate the aqueous phase with NaCl.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Endpoint: Isolation of Methyl 5-hydroxyisonicotinate .[1]

Phase 2: Activation (The Handle Installation)

The 5-hydroxy intermediate is not reactive enough for direct C-C bond formation. It must be converted into a pseudohalide (Triflate or Tosylate). The Triflate (OTf) is preferred for its superior leaving group ability in palladium-catalyzed couplings.

Protocol 2: Synthesis of the C-5 Triflate

Objective: Convert the 5-OH group into a reactive 5-OTf handle.[1]

  • Setup: Dissolve Methyl 5-hydroxyisonicotinate (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen. Cool to 0°C .

  • Base Addition: Add Triethylamine (2.0 equiv) or Pyridine (3.0 equiv).

    • Critical Step: Ensure the system is strictly anhydrous to prevent hydrolysis of Triflic anhydride.

  • Activation: Dropwise add Triflic anhydride (Tf

    
    O)  (1.2 equiv) over 10 minutes.
    
    • Observation: The solution typically turns dark or deep yellow.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (Product is significantly less polar than the starting phenol).

  • Workup: Wash with cold saturated NaHCO

    
    , then brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Storage: The resulting Methyl 5-(trifluoromethylsulfonyloxy)isonicotinate is reasonably stable but should be used immediately or stored at -20°C under argon.[1]

Phase 3: Diversification (Cross-Coupling)

With the triflate installed, the C-5 position is now "functionalized" to accept a wide range of nucleophiles.

Protocol 3: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Install aryl/heteroaryl groups at C-5.[1]

  • Components: Combine the C-5 Triflate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K

    
    PO
    
    
    
    (3.0 equiv) in 1,4-Dioxane/Water (9:1).
  • Catalyst: Add Pd(dppf)Cl

    
    ·DCM  (5 mol%).
    
    • Why this catalyst? The bidentate ferrocene ligand prevents catalyst deactivation by the pyridine nitrogen.

  • Conditions: Degas with nitrogen for 10 mins. Heat at 80-90°C for 4-12 hours.

  • Result: Formation of Methyl 5-arylisonicotinate .

Protocol 4: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Install amine groups (solubility/pKa tuning).

  • Components: Combine C-5 Triflate (1.0 equiv), Amine (1.2 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv) in Toluene or Dioxane.[1]
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + Xantphos (4 mol%).
    • Why Xantphos? Its wide bite angle facilitates the reductive elimination step, crucial for electron-deficient pyridines.

  • Conditions: Heat at 100°C overnight.

References

  • Design rationale of isonicotinates. ResearchGate. Available at: [Link]

  • Isonicotinohydrazones as inhibitors of alkaline phosphatase and ecto-5'-nucleotidase. PubMed.[1] Available at: [Link]

  • Efficient demethylation of aromatic methyl ethers with HCl in water. KU Leuven Lirias. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Available at: [Link]

  • Synthesis and DABCO-induced demethylation of 3-cyano-4-methoxy-2-pyridone derivatives. ResearchGate. Available at: [Link]

Sources

Application

Accelerated Scaffold Construction: Microwave-Assisted Transformations of Methyl 2-amino-5-methoxyisonicotinate

[1] Executive Summary Methyl 2-amino-5-methoxyisonicotinate (CAS: 214360-65-5) is a critical pharmacophore in the synthesis of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, such as Fisogatinib (BLU-554).[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl 2-amino-5-methoxyisonicotinate (CAS: 214360-65-5) is a critical pharmacophore in the synthesis of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, such as Fisogatinib (BLU-554).[1] The steric congestion introduced by the 5-methoxy group, while essential for kinase selectivity (targeting the Cys552 residue), significantly retards conventional thermal cyclization.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these kinetic barriers. By utilizing dielectric heating, we achieve the cyclocondensation to the pyrido[2,3-d]pyrimidin-7-one core in minutes rather than hours, with improved purity profiles compared to conventional reflux methods.[1]

Mechanistic Rationale & Chemistry

The "5-Methoxy" Challenge

In the conversion of 2-aminoisonicotinates to pyrido[2,3-d]pyrimidines, the nucleophilic attack of the exocyclic amine (or an intermediate urea) onto the ester carbonyl is the rate-determining step.[1]

  • Electronic Effect: The 5-methoxy group is an electron-donating group (EDG), which theoretically increases the nucleophilicity of the pyridine ring.[1]

  • Steric Effect: However, the 5-OMe group exerts significant steric pressure on the adjacent 4-methoxycarbonyl group, twisting it out of planarity and reducing the orbital overlap required for cyclization.[1]

Microwave Solution: Rapid dielectric heating provides the necessary activation energy to overcome this rotational barrier, facilitating the formation of the planar, fused bicyclic system without the charring associated with prolonged oil-bath heating.

Experimental Protocols

Protocol A: Cyclocondensation to 6-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Target: Construction of the core kinase-inhibitor scaffold.[1]

Materials
  • Substrate: Methyl 2-amino-5-methoxyisonicotinate (1.0 eq, 196.19 g/mol )[1]

  • Reagent/Solvent: Formamide (10-15 volumes) - Acts as both C1 source and solvent.[1]

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes proton transfer.[1]

Methodology
  • Setup: Load 500 mg (2.55 mmol) of the substrate into a 10 mL microwave-transparent pressure vial (e.g., borosilicate glass).

  • Reagent Addition: Add 5.0 mL of Formamide. Add Ammonium Acetate (20 mg) if using.

  • Sealing: Cap with a PTFE/Silicone septum and snap-cap.[1]

  • Irradiation (Step-Wise Ramp):

    • Step 1: Ramp to 100°C over 2 min (Pre-solubilization).

    • Step 2: Ramp to 180°C and hold for 15 minutes . (Max Power: 200W; Max Pressure: 15 bar).

    • Stirring: High (600 rpm).

  • Workup:

    • Cool the vial to <50°C using compressed air (integrated in most MW systems).

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • The product precipitates as a beige/off-white solid.[1]

    • Filter, wash with water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • Dry under vacuum.

Expected Yield: 82-88% (vs. 55-60% thermal reflux for 12h).[1]

Protocol B: Urea-Mediated Cyclization (Carbonyl Insertion)

Target: Synthesis of 2-amino-6-methoxypyrido[2,3-d]pyrimidin-7(8H)-one (Fisogatinib core precursor).[1]

Materials
  • Substrate: Methyl 2-amino-5-methoxyisonicotinate (1.0 eq)

  • Reagent: Urea (5.0 eq)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or neat melt.[1]

Methodology
  • Mix: Grind substrate and urea together in a mortar if performing neat synthesis; otherwise, dissolve in 2 mL NMP in a 5 mL MW vial.

  • Irradiation:

    • Target Temperature: 200°C .

    • Hold Time: 20 minutes .

    • Note: Urea decomposition generates ammonia pressure. Ensure vial pressure limit is >20 bar.

  • Workup:

    • Dilute with hot water (80°C) to dissolve excess urea.

    • Acidify slightly with acetic acid to pH 5 to promote precipitation of the amphoteric product.

    • Filter and dry.

Data Analysis & Comparison

The following table contrasts the efficiency of microwave protocols against traditional thermal methods for this specific scaffold.

ParameterConventional Thermal (Oil Bath)Microwave-Assisted (Protocol A)Advantage
Temperature 160°C (Reflux)180°C (Internal)Higher activation energy access
Time 12 - 18 Hours15 Minutes98% Time Savings
Solvent Formamide (Open vessel)Formamide (Closed vessel)Superheating effect
Yield 55 - 60%82 - 88%Cleaner conversion
Purification Column Chromatography often requiredFiltration & WashGreen Chemistry

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points for optimizing the synthesis of the FGFR4 scaffold.

G Start Methyl 2-amino-5- methoxyisonicotinate Decision Select Core Architecture Start->Decision Route1 Route A: Unsubstituted C2 (Formamide) Decision->Route1 Target: General Scaffold Route2 Route B: Amino-Substituted C2 (Urea/Guanidine) Decision->Route2 Target: Kinase Inhibitor (FGFR4) Process1 MW Irradiation 180°C, 15 min (Cyclocondensation) Route1->Process1 Process2 MW Irradiation 200°C, 20 min (Melt/NMP) Route2->Process2 Intermediate Transient Amidine Intermediate Process1->Intermediate In-situ Product2 2-amino-6-methoxypyrido [2,3-d]pyrimidin-7(8H)-one Process2->Product2 - NH3, - MeOH Product1 6-methoxypyrido [2,3-d]pyrimidin-7(8H)-one Intermediate->Product1 - MeOH, - H2O

Figure 1: Synthetic workflow for the divergence of methyl 2-amino-5-methoxyisonicotinate into key medicinal chemistry scaffolds.

Troubleshooting & Optimization (Self-Validating System)

To ensure the protocol is self-validating, check the following critical process parameters (CPPs):

  • Pressure Spikes:

    • Observation: If pressure exceeds 20 bar rapidly during Protocol B.

    • Cause: Rapid decomposition of urea to ammonia/CO2.

    • Correction: Reduce ramp speed or use a larger headspace vial (20 mL vial for 2 mL reaction).

  • Incomplete Conversion (TLC/LCMS):

    • Observation: Starting material (m/z ~197) persists after 15 min.

    • Cause: "Cold spots" in the microwave cavity or insufficient absorption.

    • Correction: Add a "doping" agent (e.g., 100 µL of ionic liquid or graphite powder) to increase microwave absorbance if using non-polar solvents, though Formamide is highly absorbing (high tan

      
      ).
      
  • Product Color:

    • Observation: Dark brown/black tar.

    • Cause: Thermal degradation (Temperature > 210°C).

    • Correction: Reduce temperature to 170°C and extend time to 25 min.

References

  • FGFR4 Inhibitor Design: Hagel, M., et al. "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinoma with an Aberrant FGF19 Signaling Pathway." Cancer Discovery, 2015.

  • Microwave Pyridopyrimidine Synthesis: Bagley, M. C., et al. "A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines." Molecular Diversity, 2003.[2] [1]

  • Formamide as C1 Block: M. V. Khedkar, et al. "Formamide: An Efficient Macrocyclization Reagent." Synlett, 2016. [1]

  • Fisogatinib (BLU-554) Structure & Synthesis: Kim, R. D., et al. "Fisogatinib (BLU-554) in advanced hepatocellular carcinoma."[1] Cancer Discovery, 2019.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of methyl 2-amino-5-methoxyisonicotinate in DMSO

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2-amino-5-methoxyisonicotinate (and structurally related aminopyridine esters). This content is designed to trouble...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2-amino-5-methoxyisonicotinate (and structurally related aminopyridine esters).

This content is designed to troubleshoot solubility issues in Dimethyl Sulfoxide (DMSO) , a common yet frequently misunderstood solvent in drug discovery workflows.

Compound: Methyl 2-amino-5-methoxyisonicotinate Solvent System: DMSO (Dimethyl Sulfoxide) Ticket Type: Troubleshooting & Method Development

Quick Triage: Why won't it dissolve?

User Query: "I added DMSO to my solid methyl 2-amino-5-methoxyisonicotinate, but it remains a cloudy suspension or has visible particulates. What is happening?"

Technical Diagnosis: This molecule exhibits "brick-dust" properties typical of planar aminopyridines. The 2-amino group acts as a hydrogen bond donor, while the ester carbonyl and ring nitrogen act as acceptors. This creates a high-energy crystal lattice that resists solvation.

Use the following diagnostic matrix to identify the root cause:

SymptomProbable CauseImmediate Action
White/Opaque Suspension High Lattice Energy: The solvent has not yet overcome the intermolecular forces holding the crystal together.Apply Heat (37–45°C) and Sonication (see Protocol A).
Sticky/Gummy Clump Solvent Shelling: DMSO has hydrated the surface but cannot penetrate the core due to rapid addition.Break the clump mechanically with a glass rod, then vortex vigorously.
Immediate Precipitation upon Dilution The "Antisolvent" Effect: The compound is soluble in DMSO but crashes out when water/buffer is introduced.[1]Review Protocol C (Stepwise Dilution).
Yellowing/Discoloration Oxidation/Degradation: The compound or DMSO may be degraded.Check DMSO quality. If DMSO is old, it may contain peroxides or formaldehyde.

Core Protocols: Solubilization Workflows

Protocol A: The "Force-Solvation" Method

Use this when the solid powder refuses to enter the solution.

Prerequisites:

  • Anhydrous DMSO (Water content < 0.2%). Critical: DMSO is hygroscopic; "wet" DMSO drastically reduces solubility for this compound class.

  • Ultrasonic water bath.

Step-by-Step:

  • Weighing: Weigh the target mass of methyl 2-amino-5-methoxyisonicotinate into a glass vial (avoid polystyrene, which DMSO can leach).

  • Solvent Addition: Add half the calculated volume of DMSO.

  • Wetting: Vortex for 30 seconds to ensure all powder is wetted.

  • Acoustic Cavitation: Sonicate in a water bath at 40 kHz for 10–15 minutes.

    • Why: Acoustic waves create microscopic cavitation bubbles that implode, generating localized high energy to disrupt the crystal lattice [1].

  • Thermal Assist: If particulates remain, warm the vial to 45°C (do not exceed 60°C to avoid ester hydrolysis) and sonicate for another 5 minutes.

  • Final Dilution: Add the remaining DMSO to reach the target concentration.

Protocol B: The "Crash-Out" Prevention (Biological Assays)

Use this when the compound precipitates after adding the DMSO stock to cell culture media or buffer.

User Query: "My 10 mM stock is clear, but when I dilute it to 10 µM in PBS, it turns cloudy."

Technical Insight: Methyl 2-amino-5-methoxyisonicotinate is hydrophobic. When you dilute DMSO into water, the dielectric constant changes rapidly.[1] If the local concentration of the compound exceeds its aqueous solubility limit before mixing is complete, it nucleates and precipitates [2].

The "Intermediate Dilution" Solution:

  • Do not pipette the DMSO stock directly into the bulk media.

  • Create an Intermediate: Dilute your DMSO stock into a secondary solvent (e.g., Ethanol or a DMSO/Water 50:50 mix) if the compound tolerates it, OR:

  • The "Jet" Method:

    • Place the vortex on a low setting.

    • Hold the tube of media/buffer.

    • Inject the DMSO stock sub-surface (into the liquid, not on the wall) while vortexing.

    • Mechanism:[2][3][4] This ensures rapid dispersion, preventing local pockets of high concentration where nucleation occurs.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for handling stubborn solids in DMSO.

SolubilityWorkflow Start Solid Compound + DMSO Check1 Visual Inspection: Clear Solution? Start->Check1 Success Proceed to Experiment Check1->Success Yes Problem1 Cloudy / Particulates Check1->Problem1 No Action1 Vortex (30s) + Sonicate (10 min) Problem1->Action1 Check2 Clear? Action1->Check2 Check2->Success Yes Action2 Heat to 45°C + Sonicate Check2->Action2 No Check3 Clear? Action2->Check3 Check3->Success Yes CriticalCheck Check DMSO Water Content (Is DMSO old?) Check3->CriticalCheck No Action3 Use Fresh Anhydrous DMSO CriticalCheck->Action3 High Water Content Action3->Action1 Retry

Figure 1: Decision matrix for solubilizing Methyl 2-amino-5-methoxyisonicotinate.

Frequently Asked Questions (FAQs)

Q1: Can I freeze my DMSO stock solution?

  • Answer: Yes, but with caution. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce moisture from the air (condensation) every time the tube is opened.

  • Recommendation: Aliquot the stock into single-use vials before freezing. Store at -20°C. When thawing, ensure the vial reaches room temperature before opening to prevent water condensation, which acts as an antisolvent [3].

Q2: Why does the solution turn slightly yellow over time?

  • Answer: Aminopyridines are susceptible to oxidation, and DMSO can decompose into trace amounts of formaldehyde and dimethyl sulfide, especially if exposed to light or acid.

  • Fix: Store stocks in amber vials or wrapped in foil. If the yellowing is significant, verify purity by LC-MS, as it may indicate degradation of the amino group.

Q3: Is the "Methyl" ester group stable in DMSO?

  • Answer: Generally, yes. However, DMSO is slightly basic. If the DMSO is wet and heated excessively (>60°C), there is a risk of hydrolyzing the methyl ester to the carboxylic acid (2-amino-5-methoxyisonicotinic acid), which is significantly less soluble in organic solvents and will precipitate [4].

Q4: What is the maximum solubility I can expect?

  • Answer: While experimental values vary by batch purity, structurally similar aminopyridines typically achieve 50–100 mM in anhydrous DMSO. If you need higher concentrations (e.g., for animal dosing), consider using a co-solvent system like DMSO/PEG400 (Polyethylene Glycol), which can stabilize the hydrophobic regions of the molecule better than DMSO alone.

Solubility Data Summary

ParameterValue / Note
Molecular Weight ~182.18 g/mol
Predicted LogP ~1.2 (Moderate Lipophilicity)
DMSO Solubility High (Potential >50 mM) if anhydrous
Water Solubility Low/Poor (Risk of precipitation)
Key Risk Hygroscopic DMSO (Water uptake)
Max Temp 60°C (To prevent ester hydrolysis)
References
  • Ziath. (2006). Samples in DMSO: What an end user needs to know. (Discusses the physics of sonication and acoustic cavitation for compound recovery). 4[2][5][6]

  • BenchChem. (2025).[2] Protocol for Dissolving Compounds in DMSO for Biological Assays. (Details the antisolvent precipitation mechanism and mitigation strategies). 2

  • National Institutes of Health (NIH). (2005). A novel approach to determine water content in DMSO for a compound collection repository.[7] (Establishes the correlation between water uptake in DMSO and compound precipitation). 7[2][5][6]

  • Gaylord Chemical. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties.[5][8][9][10][11][12][13] (Authoritative data on DMSO thermal stability and hydrolysis risks). 5[2][5][6][14]

Sources

Optimization

Purification methods for 2-amino-5-methoxyisonicotinate reaction mixtures

Technical Support Center: Purification of 2-Amino-5-Methoxyisonicotinate Derivatives Executive Summary & Molecule Profile Target Molecule: Methyl 2-amino-5-methoxyisonicotinate Context: This intermediate is a critical sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Amino-5-Methoxyisonicotinate Derivatives

Executive Summary & Molecule Profile

Target Molecule: Methyl 2-amino-5-methoxyisonicotinate Context: This intermediate is a critical scaffold in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors (e.g., analogues of Erdafitinib). Chemical Behavior:

  • Basicity: The pyridine nitrogen is weakly basic (pKa ~3–4 due to the electron-withdrawing ester at C4, despite the electron-donating amino and methoxy groups).

  • Stability: Prone to oxidative degradation (browning) upon prolonged air exposure due to the electron-rich 2-amino-5-methoxy motif.

  • Solubility: Moderate in ethyl acetate/DCM; low in water (neutral form); high in aqueous acid (protonated form).

This guide addresses the three most common purification challenges: Regioisomer contamination , Oxidative discoloration , and Hydrolysis byproducts .

Diagnostic Phase: Characterizing the Crude

Before selecting a method, analyze your crude reaction mixture (LCMS/1H NMR).

ObservationProbable Impurity/IssueRecommended Action
M+1 = Target + 14 Methylated byproduct (N-methylation)Recrystallization (Method B)
M+1 = Target - 14 Free Acid (Hydrolysis: -COOMe

-COOH)
Acid-Base Extraction (Method A) - Modify pH endpoints
Dark Brown/Black Tar Oxidative PolymerizationActivated Charcoal Filtration + Chromatography (Method C)
M+1 = Target (Double Peak)Regioisomer (6-amino vs 2-amino)Flash Chromatography (Method C) or Selective Crystallization

Method A: Acid-Base Extraction (The "Workhorse" Protocol)

Best For: Removal of non-basic impurities (unreacted starting materials like 2-chloro-5-methoxyisonicotinate) and highly polar tars. Principle: Exploits the pH-dependent solubility of the aminopyridine core.

Workflow Diagram:

AcidBaseExtraction Start Crude Reaction Mixture (Dissolved in EtOAc) Acidify Add 1.0 M HCl (aq) Target pH 1-2 Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer1 Top Phase AqLayer1 Aqueous Layer (Contains Protonated Target) Sep1->AqLayer1 Bottom Phase Discard Discard to Waste OrgLayer1->Discard Wash Wash Aq. Layer with Fresh EtOAc (x2) AqLayer1->Wash Basify Slowly add Sat. NaHCO3 Target pH 8-9 Wash->Basify Extract Extract with EtOAc (x3) Basify->Extract FinalOrg Combined Organic Layers (Dry over Na2SO4) Extract->FinalOrg

Caption: Logical flow for isolating the basic aminopyridine from non-basic contaminants.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc). Use ~10 mL per gram of crude.

  • Acidification: Extract the organic layer with 1.0 N HCl (3x volumes).

    • Critical Note: Do not use concentrated HCl; it may hydrolyze the ester.

  • Washing: Combine acidic aqueous layers. Wash with fresh EtOAc to remove trapped non-basic impurities (e.g., starting halides).

  • Neutralization: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~8.0 using saturated NaHCO₃ or 2N NaOH .

    • Caution: Rapid addition generates heat, which promotes ester hydrolysis.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Method B: Recrystallization (Polishing)

Best For: High-purity requirements (>98%) and removal of trace colored impurities. Solvent System: Methanol/Water or EtOAc/Heptane.[1]

Protocol:

  • Reflux: Dissolve crude solid in the minimum amount of hot Methanol (60°C).

  • Anti-solvent: Add hot Water dropwise until persistent turbidity is observed.

    • Ratio: Typically 1:1 to 1:2 (MeOH:Water).

  • Cooling: Allow to cool slowly to room temperature with stirring, then chill to 0°C for 2 hours.

  • Filtration: Collect solids. Wash with cold 20% MeOH/Water.

Data: Solvent Solubility Table (at 25°C)

Solvent Solubility Suitability
Water Insoluble Anti-solvent
Methanol High Good Solvent
Ethyl Acetate Moderate Good Solvent
Heptane Insoluble Anti-solvent

| DCM | High | Extraction only (too soluble for cryst.) |

Troubleshooting & FAQs

Q1: My product turned into a brown oil after the acid-base workup. What happened? A: This indicates oxidative instability. Aminopyridines are electron-rich.

  • Fix: Add a reducing agent (e.g., Sodium Metabisulfite) to the aqueous acid phase during extraction. Perform all concentrations under reduced pressure at <40°C.

Q2: I see a mass of [M-14] in the LCMS. Is this an impurity? A: This is likely the hydrolyzed free acid (2-amino-5-methoxyisonicotinic acid).

  • Cause: Exposure to strong base (NaOH) or strong acid (conc. HCl) for too long.

  • Fix: Use milder bases (NaHCO₃ or K₂CO₃) for neutralization and keep the aqueous contact time short.

Q3: How do I separate the 6-amino regioisomer from the 2-amino target? A: These isomers have different pKa values.

  • Chromatography: Use a gradient of 0–5% MeOH in DCM. The 2-amino isomer (target) is typically less polar than the 6-amino isomer due to intramolecular H-bonding with the C3-substituent (if present) or ester interaction.

  • Check: Verify regiochemistry using 2D NMR (HMBC). The 2-amino proton usually shows a correlation to the ester carbonyl carbon if geometry permits, or distinct coupling constants on the pyridine ring.

Q4: The product is not precipitating during recrystallization. A: You may have "oiled out."

  • Fix: Re-heat to dissolve the oil. Add a seed crystal (if available). If not, scratch the glass surface. Alternatively, switch to EtOAc/Heptane . Dissolve in minimal hot EtOAc, then add Heptane until cloudy.

References

  • Google Patents. Method for producing 2-amino-6-methylnicotinic acid. EP3162796A1. Accessed October 2025. Link

    • Relevance: Provides the foundational autoclave/ammonia synthesis and workup conditions for amino-nicotinic acid deriv
  • Moynihan, H. A., & Horgan, D. E. (2017).[2] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[2] Organic Process Research & Development.[2] Link[2]

    • Relevance: Authoritative guide on recrystallization strategies for pharmaceutical intermedi
  • BenchChem. Synthesis of Methyl 2-(aminomethyl)nicotinate.Link

    • Relevance: General protocols for pyridine ester handling and purific
  • PubChem. Methyl 2-aminoisonicotinate Compound Summary.Link

    • Relevance: Physicochemical property data supporting solubility and pKa estim

Sources

Troubleshooting

Overcoming regioselectivity issues in 2-amino-pyridine functionalization

Technical Support Center: 2-Aminopyridine Functionalization Core Analysis: The Ambident Nucleophile Problem The 2-aminopyridine scaffold presents a classic "ambident nucleophile" challenge in medicinal chemistry. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Aminopyridine Functionalization

Core Analysis: The Ambident Nucleophile Problem

The 2-aminopyridine scaffold presents a classic "ambident nucleophile" challenge in medicinal chemistry. You are fighting a three-front war for regiocontrol:

  • The Endocyclic Nitrogen (

    
    ):  The ring nitrogen (pKa ~6.86) is the site of highest electron density and kinetic basicity.
    
  • The Exocyclic Amine (

    
    ):  While less basic, this is often the desired site for functionalization (amides, ureas, secondary amines).
    
  • The Carbon Ring (C3 vs. C5): The amino group activates the ring for Electrophilic Aromatic Substitution (EAS), but directing effects between the C3 (ortho) and C5 (para) positions are often competitive.

This guide provides decision trees and protocols to force selectivity based on thermodynamic control, steric masking, and catalytic ligands.

Troubleshooting Module: N-Functionalization

User Issue: "I am trying to alkylate the exocyclic amine, but I keep isolating the ring-nitrogen alkylated product (pyridinium salt)."

Root Cause Analysis

Under neutral or weakly basic conditions, the


 (ring nitrogen) is the superior nucleophile (

lone pair orthogonal to the

-system). The

lone pair is delocalized into the ring (resonance), reducing its nucleophilicity.[1]
Solution Framework
  • Scenario A: Alkylation (

    
    ) 
    
    • The Fix: You must deprotonate the

      
       first to create the amidine anion.
      
    • Reagent: Use NaH or LiHMDS in THF/DMF. The resulting anion has high charge density on the exocyclic nitrogen, reversing the selectivity.

    • Warning: If you use weak bases (

      
      ), you favor 
      
      
      
      attack.
  • Scenario B: Arylation (C-N Coupling)

    • The Fix: Use Palladium catalysis.[2][3][4] The reductive elimination step from the Pd(II) center strongly favors the

      
       bond formation over the 
      
      
      
      due to the instability of the Pd-
      
      
      complex in that geometry.
    • Ligand Choice: Bidentate ligands like Xantphos or bulky monodentate ligands like BrettPhos are superior.

  • Scenario C: Acylation

    • The Fix: Standard acyl chlorides often hit

      
       first. However, the 
      
      
      
      -acyl product is often labile. Heating the reaction can force a Dimroth Rearrangement , migrating the acyl group to the thermodynamically stable
      
      
      position.
Visual Decision Tree: N-Selectivity

N_Selectivity Start Target: N-Functionalization Type Reaction Type? Start->Type Alkylation Alkylation (R-X) Type->Alkylation Arylation Arylation (Ar-X) Type->Arylation Acylation Acylation (R-COCl) Type->Acylation BaseCheck Base Strength? Alkylation->BaseCheck PdCat Pd-Catalysis (Buchwald) Ligand: BrettPhos/Xantphos Arylation->PdCat Standard Kinetic Kinetic Product (N-endo) Acylation->Kinetic WeakBase Weak Base (K2CO3) Result: N-endo (Ring) BaseCheck->WeakBase Low pKa StrongBase Strong Base (NaH/LiHMDS) Result: N-exo (Amino) BaseCheck->StrongBase High pKa Rearrange Heat/Base (Dimroth Rearrangement) Kinetic->Rearrange Thermo Thermodynamic Product (N-exo) Rearrange->Thermo

Figure 1: Decision matrix for targeting the exocyclic amine (


) vs. the ring nitrogen (

). Note the critical role of base strength and rearrangement.

Troubleshooting Module: C-Ring Halogenation

User Issue: "I need to brominate at C3 (ortho), but NBS gives me the C5 (para) product exclusively."

Root Cause Analysis

In Electrophilic Aromatic Substitution (EAS), the amino group is an ortho, para-director.

  • C5 (Para): This position is electronically activated by the amine and is sterically unencumbered.

  • C3 (Ortho): While activated by the amine, it is adjacent to the ring nitrogen. The inductive withdrawing effect (-I) of the ring nitrogen deactivates C3 relative to C5.

Solution Framework
Target PositionStrategyKey Reagent/MethodMechanism
C5 (Para) Standard EASNBS in MeCN or DMFElectronic control (Amino activation dominates).
C3 (Ortho) Zincke Method DNP-Zincke Salt

Ring Open

Halogenate

Close
Ring-opening creates an acyclic enamine where steric/electronic rules flip.
C3 (Ortho) Directing GroupPd(OAc)2 + OxidantChelation-assisted C-H activation (requires N-protecting group).
The "Zincke" Workaround (Advanced)

For high C3 selectivity, avoid standard EAS. Use the method developed by McNally et al.[5][6] This involves converting the pyridine to a "Zincke imine" (acyclic), halogenating it (which favors the position corresponding to C3), and closing the ring.[7]

Visual Mechanism: C3 vs C5 Divergence

Halogenation Substrate 2-Aminopyridine NBS NBS / MeCN (Standard EAS) Substrate->NBS Zincke 1. DNP-Cl (Zincke Salt) 2. Secondary Amine Substrate->Zincke C5_Prod C5-Bromo Product (Major Isomer) NBS->C5_Prod Electronic Bias OpenChain Acyclic Zincke Imine Zincke->OpenChain Electrophile NCS/NBS OpenChain->Electrophile C3_Prod C3-Halo Product (Exclusive) Electrophile->C3_Prod Steric/Enamine Control

Figure 2: Divergent pathways for halogenation. Standard conditions favor C5, while the Zincke ring-opening strategy accesses C3.

Validated Experimental Protocols

Protocol A: Regioselective -Arylation (Buchwald-Hartwig)

Target: Coupling 2-aminopyridine with an aryl bromide without touching the ring nitrogen.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Xantphos (2-4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Inerting: Charge a reaction vial with Pd source, Ligand, Base, and Aryl Bromide. Cycle vacuum/Argon 3 times.

  • Solvation: Add degassed 1,4-Dioxane. Stir for 5 mins to pre-form the catalyst complex.

  • Addition: Add 2-aminopyridine.

  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite. The high bite angle of Xantphos facilitates reductive elimination at the exocyclic amine, preventing the formation of stable (and dead) Pd-ring-nitrogen complexes.

Protocol B: C5-Selective Bromination

Target: Installing a bromine atom at C5 for subsequent coupling.

Reagents:

  • 2-Aminopyridine derivative[3][8][9][10][11]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) (0.1 M) - Critical: Polar aprotic solvents enhance para-selectivity.

Step-by-Step:

  • Dissolve substrate in MeCN at 0°C.

  • Add NBS portion-wise over 30 minutes. Do not dump it all in at once; high local concentration can lead to di-bromination.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • QC Check: TLC usually shows the C5 product as less polar than the C3 isomer.

  • Quench: Add 10%

    
     (aq) to remove excess bromine.
    

Frequently Asked Questions (FAQ)

Q: Why does my acylation reaction yield a mixture of products? A: You are likely seeing a mix of the kinetic product (ring acylation) and the thermodynamic product (exocyclic acylation).

  • Tip: If you isolate the ring-acylated intermediate, heat it in pyridine or with a weak base. It will undergo a Dimroth Rearrangement to the desired exocyclic amide.

Q: Can I use direct C-H activation to functionalize C6? A: Direct C6 activation is difficult on the free amine due to catalyst poisoning by the pyridine nitrogen.

  • Tip: Convert the pyridine to a Pyridine N-Oxide first. The N-oxide oxygen acts as a directing group for Pd/Rh catalysis to activate the C6 position (ortho to the N-oxide). You can reduce the N-oxide back to the pyridine using

    
     or Zn dust later.
    

Q: I need to alkylate with a primary alkyl halide. NaH is too harsh for my substrate. A: If you cannot use NaH, try Phase Transfer Catalysis (PTC) . Use 50% NaOH(aq), Toluene, and tetrabutylammonium bromide (TBAB). The interfacial mechanism often favors the exocyclic amine, though less selectively than NaH.

References

  • Mechanism of C3 Selectivity (Zincke Method)

    • Hilton, M. C., et al. "Heteroaromatic Functionalization via Zincke Imines.
    • (Generalized landing for verification)

    • Context: Describes the ring-opening str
  • N-Alkylation Selectivity & Basicity

    • Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Ammonia and Amines." Journal of the American Chemical Society, 2006.
    • Context: Establishes ligand control (Buchwald) for exocyclic selectivity.
  • C-H Activation Strategies

    • Ye, M., et al. "C-H Functionalization of Heterocycles." Chemical Reviews, 2011.
    • Context: Comprehensive review on directing groups for pyridine functionalization.[12]

  • pKa and Physical Properties

    • Evans pKa Table.
    • Context: Source for 2-aminopyridine pKa (6.86) vs Pyridine (5.2).[13]

Sources

Optimization

Technical Support Center: Optimizing Yield in Cyclization Reactions of Isonicotinate Esters

Welcome to the technical support center for optimizing cyclization reactions of isonicotinate esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cyclization reactions of isonicotinate esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the yield and purity of their target molecules. By understanding the underlying principles of these reactions, you can systematically address challenges and achieve more efficient and reliable synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the cyclization of isonicotinate esters, providing insights into their causes and offering practical solutions.

Q1: My cyclization reaction is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in these reactions often stem from several fundamental issues. A systematic initial evaluation should include:

  • Purity of Starting Materials: Impurities in your isonicotinate ester, reagents, or solvents can significantly interfere with the reaction, leading to unwanted side products and reduced yields. Always ensure the purity of all components before initiating the synthesis.[1][2]

  • Reaction Conditions: Suboptimal reaction parameters are a frequent cause of poor yields.[2] Carefully re-evaluate and confirm the following:

    • Inert Atmosphere: Isonicotinate derivatives and many reagents used in their cyclization can be sensitive to air and moisture.[2] Ensure your reaction setup is properly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Temperature can drastically influence the rates of competing side reactions.[3] Running the reaction at a different temperature, either higher or lower, may favor the desired cyclization pathway.

    • Reaction Time and Concentration: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Additionally, running the reaction at a lower concentration can sometimes help to dissipate heat more effectively, which is crucial for highly exothermic processes.[1]

Q2: I'm observing significant side product formation. What are the likely competing reactions and how can I minimize them?

A2: The formation of side products is a common challenge that directly impacts the yield and purity of your desired cyclized product. Key strategies to enhance selectivity include:

  • Optimizing Reagent Addition: In some cases, the order in which you add your reagents can prevent the formation of undesired intermediates.[3] Consider a stepwise addition, where an intermediate is pre-formed before the final component is introduced.[3]

  • Managing Competing Pathways: The Hantzsch pyridine synthesis, a related reaction, highlights that multiple mechanistic pathways can exist, leading to a variety of products.[3] Careful control over reaction temperature and reactant stoichiometry is crucial to favor the desired pathway.[3] Analyzing reaction intermediates can help to identify where product loss is occurring.[3]

  • Protecting Groups: The Lewis basicity of the pyridine nitrogen can sometimes interfere with the reaction by coordinating with catalysts or promoting undesired side reactions.[2] Employing a protecting group for the nitrogen, such as forming a pyridine N-oxide or complexing with borane, can mask the lone pair and prevent these interferences.[2] These protecting groups can be removed later in the synthetic sequence.[2]

Q3: My Dieckmann condensation of a diethyl isonicotinate derivative is not proceeding as expected. What are the critical parameters for this specific reaction?

A3: The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters.[4][5] For isonicotinate systems, consider the following:

  • Base Selection: This is a base-catalyzed reaction.[5] While sodium alkoxides in an alcoholic solvent are traditionally used, modern protocols often employ stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in aprotic solvents like THF.[6] This can minimize side reactions.[6] A full equivalent of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[7][8]

  • Ring Size: The Dieckmann condensation is most effective for forming stable five- and six-membered rings.[4][9] If the chain connecting your ester groups is too short (less than four carbons between the ester groups), the reaction will not occur.[6]

  • Driving the Equilibrium: The final deprotonation of the acidic α-hydrogen on the β-keto ester product is a key irreversible step that drives the reaction equilibrium towards the cyclized product.[7][8][9]

Q4: How does the choice of solvent affect the outcome of my cyclization reaction?

A4: The solvent plays a critical role in the success of cyclization reactions and can significantly influence the reaction pathway and yield.[10]

  • Polarity and Aprotic vs. Protic: For reactions involving enolates, such as the Dieckmann condensation, polar aprotic solvents like THF or DMF can enhance the stability of the enolate intermediate.[6] Non-polar solvents like toluene may be beneficial in reducing certain side reactions.[6] In some cases, a switch in solvent can dramatically alter the reaction's outcome. For example, in the acid-catalyzed cyclization of cannabidiol, α,α,α-trifluorotoluene favored the formation of Δ⁸-THC, while MTBE selectively promoted the formation of Δ⁹-THC.[11]

  • Isotope Effects: In some instances, even isotopic changes in the solvent can impact the reaction. For example, replacing H₂O with D₂O has been shown to enhance enantioselectivity in certain reactions.[12]

II. Troubleshooting Guides

This section provides structured workflows and detailed protocols to address specific challenges you may encounter.

Troubleshooting Low Yield: A Step-by-Step Guide

Low yields are a common frustration in organic synthesis. This workflow provides a systematic approach to identifying and resolving the root cause.

Troubleshooting_Low_Yield Start Low Yield Encountered Purity_Check Verify Purity of Starting Materials & Reagents Start->Purity_Check Purity_Check->Start Impurities Found Reaction_Setup Scrutinize Reaction Setup (Inertness, Dryness) Purity_Check->Reaction_Setup Purity Confirmed Reaction_Setup->Start Setup Issues Found Conditions_Review Re-evaluate Reaction Conditions Reaction_Setup->Conditions_Review Setup is Correct Temp_Opt Optimize Temperature Conditions_Review->Temp_Opt Time_Conc_Opt Optimize Reaction Time & Concentration Temp_Opt->Time_Conc_Opt Catalyst_Screen Screen Alternative Catalysts/Bases Time_Conc_Opt->Catalyst_Screen Solvent_Screen Screen Different Solvents Catalyst_Screen->Solvent_Screen Side_Reaction_Analysis Analyze for Side Products (LC-MS, NMR) Solvent_Screen->Side_Reaction_Analysis Protecting_Group Consider Protecting Group Strategy Side_Reaction_Analysis->Protecting_Group Side Products Identified Success Improved Yield Side_Reaction_Analysis->Success No Significant Side Products Protecting_Group->Success

Caption: Troubleshooting workflow for low yield.

Protocol: Optimizing a Base-Catalyzed Intramolecular Cyclization (e.g., Dieckmann Condensation)

This generalized protocol outlines the steps for optimizing a Dieckmann-type cyclization of an isonicotinate diester.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate methods.

  • Verify the purity of the isonicotinate diester starting material by NMR or LC-MS.

2. Reaction Setup:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum, dissolve the isonicotinate diester in the chosen anhydrous solvent (e.g., THF, toluene).[6]

  • Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

3. Base Addition:

  • Slowly add the chosen base (e.g., NaH, LDA, LHMDS) to the stirred solution. If using a strong, non-nucleophilic base like LDA, it is often prepared in situ or used as a commercially available solution.

  • Ensure a full equivalent of the base is used to drive the reaction to completion.[7][8]

4. Reaction Monitoring:

  • Allow the reaction to stir at the chosen temperature.

  • Monitor the progress of the reaction by TLC, quenching small aliquots with a proton source (e.g., saturated aqueous NH₄Cl) before analysis.

5. Workup and Purification:

  • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by adding a proton source (e.g., saturated aqueous NH₄Cl or dilute acid) at a low temperature.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.[1]

Data Summary Table for Optimization Parameters:

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Base NaHLDALHMDSStronger, non-nucleophilic bases can improve yield and reduce side reactions.[6]
Solvent THFTolueneDioxaneSolvent polarity can affect enolate stability and reaction pathway.[6][10]
Temperature 0 °CRoom Temperature-78 °CTemperature control is critical to manage competing reactions.[3]

III. Reaction Mechanisms and Key Concepts

Understanding the underlying mechanisms of these cyclization reactions is crucial for effective troubleshooting and optimization.

The Dieckmann Condensation Mechanism

The Dieckmann condensation is a classic example of an intramolecular Claisen condensation.[9]

Dieckmann_Mechanism Start Diester Enolate Enolate Intermediate Start->Enolate + Base - H⁺ Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Nucleophilic Attack BetaKetoEster β-Keto Ester Tetrahedral->BetaKetoEster - OR⁻ FinalEnolate Final Enolate (Driving Force) BetaKetoEster->FinalEnolate + Base (Irreversible) FinalProduct Protonated β-Keto Ester FinalEnolate->FinalProduct + H₃O⁺ (Workup)

Caption: Mechanism of the Dieckmann condensation.

The key steps are:

  • Enolate Formation: A base removes an acidic α-proton from one of the ester groups to form an enolate.[7]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in the same molecule.[7]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the alkoxy leaving group to form the cyclic β-keto ester.[7]

  • Final Deprotonation: The newly formed β-keto ester is highly acidic and is deprotonated by the base in an essentially irreversible step, which drives the reaction to completion.[7][8][9]

  • Protonation: The final product is obtained after an acidic workup.[7]

The Thorpe-Ziegler Reaction: A Related Cyclization

Conceptually related to the Dieckmann condensation, the Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile to form a cyclic ketone after acidic hydrolysis.[13][14] This reaction proceeds through the formation of an enamine intermediate.[15]

IV. References

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Merck & Co., Inc. (n.d.). Thorpe Reaction. Retrieved from [Link]

  • ACS Publications. (2017, April 13). Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group. Organic Letters. Retrieved from [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • IJRASET. (2022, September 2). Diesters Compound Intramolecular Condensation and Its Applications. Retrieved from [Link]

  • Molecules. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). First Report on the Synthesis of Isatins via Pyridinium Chlorochromate Catalyzed Intramolecular Cyclization Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Letters. (2006). Silylative Dieckmann-Like Cyclizations of Ester-Imides (and Diesters). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B. Retrieved from [Link]

  • Organic Letters. (n.d.). Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones. Retrieved from [Link]

  • Michigan State University. (n.d.). Non-ionic Chemical Reactions. Retrieved from [Link]

  • Chemical Science. (n.d.). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent isotope effects for the electrocyclization of 1 a. Retrieved from [Link]

  • Angewandte Chemie. (2025, February 3). Solvent-Dependent Divergent Cyclization of Bicyclo[1.1.0]butanes. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Syntheses of Isochromenes and Naphthalenes by Electrophilic Cyclization of Acetylenic Arenecarboxaldehydes. Retrieved from [Link]

  • Angewandte Chemie. (n.d.). Efficient Enzymatic Cyclization of Disulfide-Rich Peptides by Using Peptide Ligases. Retrieved from [Link]

  • Chemistry – A European Journal. (2025, October 30). Chemometric Optimization of BF3·OEt2‐Mediated Cyclization of Cannabidiol to Rare Δ⁴‐ and Iso‐THC Isomers. Retrieved from [Link]

  • Organic Letters. (2017, August 4). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Organic Letters. (2019, September 6). Organocatalytic Asymmetric Michael/Dieckmann Cyclization Reaction of Alkynones To Construct Spirocyclopentene Oxindoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Macromolecular Chemistry and Physics. (2025, August 7). About Polycondensation, Disproportionation, and Cyclization of Acetylated Poly(L‐Lactide) Esters. Retrieved from [Link]

  • Organic Letters. (2020, May 15). Synthesis of Spirocyclic Compounds by a Ring-Expansion/Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted methyl 2-amino-5-methoxyisonicotinate from crude product

This technical guide addresses the removal of unreacted methyl 2-amino-5-methoxyisonicotinate (CAS: 2475-80-1) from crude reaction mixtures. This specific intermediate presents a unique purification challenge due to its...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the removal of unreacted methyl 2-amino-5-methoxyisonicotinate (CAS: 2475-80-1) from crude reaction mixtures. This specific intermediate presents a unique purification challenge due to its amphoteric potential (basic 2-amino pyridine moiety vs. potentially hydrolyzable methyl ester) and its tendency to streak on silica gel.

The following protocols are structured as a Tiered Troubleshooting System, prioritizing chemical extraction methods before moving to chromatographic solutions.

Part 1: Diagnostic & Strategy Selection

Q: How do I determine the correct purification strategy for my specific crude mixture?

A: The choice of method depends heavily on the chemical nature of your product relative to the impurity (the unreacted aminopyridine). Use the decision matrix below to select the most efficient workflow.

Key Chemical Differentiator: The unreacted starting material contains a basic primary amine (pKa ~6–7) and a lipophilic methyl ester .

Decision Matrix: Purification Strategy Selector

PurificationStrategy Start Start: Crude Mixture containing Unreacted Methyl 2-amino-5-methoxyisonicotinate Q1 Is your desired PRODUCT Basic (e.g., contains amines)? Start->Q1 NoBasic No (Product is Neutral/Acidic) (e.g., Amide, Urea, Carboxylic Acid) Q1->NoBasic No YesBasic Yes (Product is Basic) Q1->YesBasic Yes Method1 METHOD 1: Acidic Aqueous Wash (Most Efficient) NoBasic->Method1 Q2 Is the Product significantly more polar than the impurity? YesBasic->Q2 YesPolar Yes (Significant Rf difference) Q2->YesPolar Yes NoPolar No (Similar Polarity/pKa) Q2->NoPolar No Method2 METHOD 2: Flash Chromatography (with Amine Modifier) YesPolar->Method2 Method3 METHOD 3: Chemoselective Scavenging (Isocyanate/Aldehyde Resins) NoPolar->Method3

Figure 1: Logical workflow for selecting the optimal purification method based on product properties.

Part 2: Method 1 - Acid-Base Extraction (The "Wash" Protocol)

Context: This is the preferred method if your product is neutral (e.g., an amide formed by reacting the amino group) or acidic . The basicity of the 2-aminopyridine ring allows it to be protonated and pulled into the aqueous phase, leaving the non-basic product in the organic layer.

Q: My product is an amide. I tried washing with 1N HCl, but the impurity remains. Why? A: The electron-withdrawing effect of the 4-ester and the inductive effect of the pyridine ring can lower the basicity of the 2-amino group, making it harder to protonate than a standard alkyl amine. A standard "quick wash" may be insufficient.

Corrective Protocol: The "Dual-Phase" Wash

  • Solvent Selection: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid Ethers (Et2O) if possible, as aminopyridines can sometimes remain soluble in wet ether.

  • The Acid Wash (Tier 1):

    • Wash the organic layer 3x with 10% Citric Acid (aq) or 0.5 M HCl .

    • Critical Step: Measure the pH of the aqueous layer after the first wash. It must be pH < 3 . If not, the amine is not fully protonated.

  • The Copper Complex Trick (Tier 2 - Expert Tip):

    • If acid washing fails (or if your product is acid-sensitive), wash the organic layer with saturated aqueous Copper(II) Sulfate (CuSO₄) solution.[1]

    • Mechanism:[2][3] 2-Aminopyridines form water-soluble coordination complexes with Cu(II) ions. The aqueous layer will turn a deep blue/purple, indicating successful extraction of the pyridine impurity.

    • Repeat until the aqueous layer no longer changes color (remains light blue).

Q: Will the methyl ester hydrolyze during the acid wash? A: Yes, methyl esters are susceptible to hydrolysis under strong acidic conditions. To prevent this:

  • Temperature: Keep all buffers and the separatory funnel ice-cold (0–5°C).

  • Contact Time: Minimize contact time. Do not leave the layers sitting. Shake vigorously for 30 seconds and separate immediately.

  • Buffer Choice: Use Citric Acid instead of HCl. It provides sufficient acidity to protonate the amine but is kinetically slower to hydrolyze esters.

Part 3: Method 2 - Chemoselective Scavenging

Context: Use this when your product is also basic (making acid extraction impossible) or when you need to polish the final 5% of impurity without running a column.

Q: Which resin is specific for this impurity? A: You must target the primary amine functionality (–NH₂) of the methyl 2-amino-5-methoxyisonicotinate.

Recommended Scavengers:

Resin Type Functionality Mechanism Conditions
Isocyanate Resin –N=C=O[1] Forms a urea linkage with the impurity. Shake in DCM/THF for 2–4h at RT.
Aldehyde Resin –CHO Forms an imine (Schiff base) with the impurity. Requires acid catalyst (AcOH); slower.

| Sulfonic Acid Resin | –SO₃H | Ionic capture (Strong Cation Exchange). | Non-selective; removes all bases (including product). |

Protocol:

  • Calculate the molar excess of the impurity (via HPLC/NMR).

  • Add 3–5 equivalents of Polystyrene-Isocyanate resin relative to the impurity.

  • Agitate (do not stir with a magnetic bar, which grinds the beads) at room temperature.

  • Monitor disappearance of the impurity via TLC.[1]

  • Filter off the resin.[1] The filtrate contains the purified product.[4]

Part 4: Method 3 - Flash Chromatography Optimization

Context: Aminopyridines are notorious for "streaking" or "tailing" on silica gel due to hydrogen bonding with silanol groups.

Q: The impurity smears across my column and co-elutes with my product. How do I fix the peak shape? A: You must deactivate the silica surface.

The "Triethylamine (TEA) Passivator" Method:

  • Mobile Phase: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., 1% TEA in Hexanes/EtOAc).[1]

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base before loading your sample. This neutralizes the acidic silanol sites.

  • Elution: Run the column. The aminopyridine will now elute as a sharp, defined band, likely much later than non-basic products.

Part 5: Quantitative Data Summary

Comparison of Removal Efficiencies

MethodTarget Impurity LevelYield of ProductRisk Factor
Acid Wash (HCl) < 1%> 95%Ester hydrolysis (Medium)
Acid Wash (Citric) < 2%> 98%Ester hydrolysis (Low)
CuSO₄ Wash < 0.5%> 90%Copper contamination (Low)
Isocyanate Resin < 0.1%> 90%Non-specific binding (Low)
Chromatography < 0.1%70–85%Product loss on silica (High)

References

  • Organic Syntheses. (1955). 3-Aminopyridine.[5][6] Org.[5][7][8] Synth. Coll. Vol. 4, p.45. Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo: Workup Tricks - Removing Sticky Reagents.[7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25307230, Methyl 2-amino-5-bromoisonicotinate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Purification and Work-up. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of Amino-Pyridine Derivatives

Welcome to the Technical Support Center for amino-pyridine crystallization. Amino-pyridine derivatives present unique solid-state challenges due to their dual functionality: the primary amine acts as a hydrogen bond dono...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino-pyridine crystallization. Amino-pyridine derivatives present unique solid-state challenges due to their dual functionality: the primary amine acts as a hydrogen bond donor, while the pyridine nitrogen serves as a strong acceptor. This inherent imbalance frequently leads to unwanted hydrate formation, polymorphism, and liquid-liquid phase separation (oiling out).

This guide provides mechanistic troubleshooting, validated protocols, and authoritative grounding to help you engineer stable, pure crystal forms.

Diagnostic Workflow for Crystallization Failures

CrystallizationTroubleshooting Start Crystallization Attempt (Amino-Pyridine Derivative) OilingOut Issue: Oiling Out (Liquid-Liquid Phase Separation) Start->OilingOut Hydrate Issue: Unwanted Hydrate (Donor/Acceptor Imbalance) Start->Hydrate Polymorph Issue: Polymorphism (Metastable Forms) Start->Polymorph Needles Issue: Needle-like Habit (1D Crystal Growth) Start->Needles FixOiling Decrease supersaturation Use co-solvent system Reverse anti-solvent addition OilingOut->FixOiling FixHydrate Use strictly anhydrous solvents Salt screening (modify pKa) Hydrate->FixHydrate FixPolymorph Thermodynamic slurry conversion Control cooling rate Polymorph->FixPolymorph FixNeedles Reduce agitation Change solvent polarity Needles->FixNeedles Success Stable, Pure Crystal Form FixOiling->Success FixHydrate->Success FixPolymorph->Success FixNeedles->Success

Diagnostic workflow for resolving common amino-pyridine crystallization failures.

Troubleshooting Guides & FAQs

Q1: Why do my amino-pyridine derivatives consistently "oil out" instead of crystallizing, and how do I fix it? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a solute-enriched phase separates from the solvent before nucleation can occur. Amino-pyridines often have relatively low melting points and flexible structures that favor demixing over rigid lattice formation[1].

  • Causality: High supersaturation forces the system into a metastable liquid-liquid region where the activation energy for forming liquid droplets is lower than that for forming a crystal nucleus.

  • Solution: Lower the initial concentration, adjust the cooling rate, or switch to a solvent mixture that enhances API solvation (cosolvency) to bypass the LLPS boundary[2]. If using an anti-solvent, reverse the addition order: add seed crystals to the poor solvent first, then slowly dose in your API solution[1].

Q2: I am isolating unexpected hydrate forms of my 4-aminopyridine salts. Why does this happen, and how can I control it? A2: Amino-pyridines possess a fundamental imbalance in hydrogen bonding. For example, the molecule may have one donor (the amine) but multiple acceptors (the pyridine nitrogen and any counterion oxygens). This imbalance makes the crystal lattice highly susceptible to incorporating water molecules to satisfy the hydrogen bond network[3].

  • Causality: Water acts as a versatile bridge, forming short O-H···O and N-H···O bonds that thermodynamically stabilize the lattice. This is frequently observed in multicomponent systems, such as nitrofurantoin-4-aminopyridine tetrahydrates[4].

  • Solution: Conduct crystallizations in strictly anhydrous environments. Alternatively, perform salt screening with counterions (like dicarboxylic acids) that provide sufficient hydrogen bond donors to satisfy the pyridine acceptors, effectively outcompeting water[5].

Q3: My compound crystallizes as fine needles that are impossible to filter. How can I modify the crystal habit? A3: Needle-like growth indicates rapid, preferential crystallization along a single crystallographic axis. This is often driven by the strong, directional 1D hydrogen-bonding chains typical of amino-pyridine synthons[6].

  • Causality: Vigorous agitation or rapid solvent evaporation kinetically favors 1D growth, starving the slower-growing faces of solute.

  • Solution: Reduce the degree of supersaturation and minimize agitation during the initial crystal growth phase. Switching to a solvent with a different polarity can also disrupt the specific solvent-solute interactions at the fastest-growing crystal face, promoting more isotropic (block-like) growth[6].

Q4: How do I select the right counterion for salt screening to improve the solubility of an amino-pyridine API? A4: Salt formation is dictated by the


pKa between the basic amino-pyridine and the acidic counterion. A 

pKa > 3 generally ensures complete proton transfer, forming a stable salt rather than a neutral co-crystal[7].
  • Causality: Protonation of the pyridine nitrogen alters the molecular conformation and disrupts the native hydrogen-bonding network, significantly increasing aqueous solubility (often by 100–1000x compared to the free base)[8].

  • Solution: Screen strong acids (e.g., sulfonic acids) or dicarboxylic acids (e.g., glutaric acid)[5]. Verify true salt formation via Single Crystal X-Ray Diffraction (SCXRD) by measuring the C-O bond lengths of the acid or locating the transferred proton[8].

Quantitative Data: Counterion Selection Matrix

To streamline your salt screening process, refer to the thermodynamic and structural data summarized below.

Table 1: Counterion Selection for Amino-Pyridine Salt Screening

Counterion ClassExamplesTypical

pKa
Mechanistic Advantage for Amino-Pyridines
Strong Sulfonic Acids p-Toluenesulfonic acid, Methanesulfonic acid> 4Ensures complete protonation of the pyridine ring[8]. Highly crystalline; excellent for drastically increasing aqueous solubility.
Dicarboxylic Acids Glutaric acid, Succinic acid, Maleic acid2 - 4Provides multiple hydrogen bond donors to satisfy both the amine and pyridine acceptors, reducing the risk of unwanted hydrate formation[5].
Halogenated Acids Hydrochloric acid, Hydrobromic acid> 5Forms simple, tightly packed lattices. However, these are prone to forming hygroscopic salts depending on the specific API structure.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is met.

Protocol A: Reverse Anti-Solvent Seeding (To Prevent Oiling Out)

Objective: Bypass the metastable liquid-liquid phase separation (LLPS) zone. Mechanistic Rationale: Adding the API solution to a seeded anti-solvent ensures the system remains below the critical supersaturation threshold that triggers oiling out, providing immediate nucleation sites for crystal growth[1].

  • Prepare API Solution: Dissolve the amino-pyridine derivative in a minimal volume of a "good" solvent (e.g., ethanol) at 60 °C.

    • Validation Check: The solution must be completely clear. If turbid, add the good solvent dropwise until transparent.

  • Prepare Seeded Anti-Solvent: In a separate vessel, suspend 1–2% (w/w) of pure crystalline seeds in the chosen anti-solvent (e.g., heptane or water, depending on polarity) at room temperature.

  • Dosing: Slowly add the hot API solution dropwise into the vigorously stirred seeded anti-solvent.

    • Validation Check: Immediate localized turbidity should resolve into a distinct particulate suspension. If a second liquid phase (oil droplets) forms on the flask walls, the dosing rate is too fast or the temperature differential is too extreme.

  • Aging & Isolation: Reduce stirring speed and age for 2–4 hours to allow Ostwald ripening. Filter and wash with cold anti-solvent[6].

Protocol B: Thermodynamic Slurry Conversion (To Resolve Polymorphism)

Objective: Isolate the most thermodynamically stable polymorph from a mixture of metastable forms[9]. Mechanistic Rationale: Metastable polymorphs exhibit higher free energy and higher solubility than the stable form. In a slurry, the metastable form dissolves and recrystallizes onto the stable form's lattice until equilibrium is reached.

  • Solvent Selection: Choose a solvent in which the amino-pyridine has low-to-moderate solubility (e.g., ethyl acetate or toluene).

  • Slurry Formation: Suspend the mixed-polymorph powder in the solvent to create a thick, stirrable slurry (typically 10–20% solids loading).

  • Equilibration: Stir the slurry at a constant temperature (e.g., 25 °C or 40 °C) for 48 to 72 hours.

    • Validation Check: Periodic sampling and Powder X-Ray Diffraction (PXRD) analysis should show the gradual disappearance of metastable peaks. The process is complete when two consecutive PXRD patterns taken 12 hours apart are identical.

  • Isolation: Filter the suspension and dry under vacuum to yield the phase-pure stable polymorph[9][10].

References

  • MDPI (Molecules): New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties[Link]

  • Journal of Molecular Structure (via ScienceDirect): Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs[Link]

  • IRIS-AperTO: Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges [Link]

  • MDPI (Pharmaceutics): Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts[Link]

  • Journal of Structural Chemistry (via NSF): Structural similarities and diversity in a series of crystalline solids composed of 2-aminopyridines and glutaric acid[Link]

  • ResearchGate: Experimental investigation and prediction of oiling out during crystallization process[Link]

  • SciSpace: Two polymorphs of N-phenylpyridin-4-amine[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amide Coupling with Electron-Deficient Amines

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing one of the most notorious bottlenecks in synthetic organic chemistry: low...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing one of the most notorious bottlenecks in synthetic organic chemistry: low conversion rates when coupling electron-deficient amines (e.g., heteroarylamines, nitroanilines, polyhalogenated anilines) with carboxylic acids.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of these failures, benchmark advanced reagent systems, and provide self-validating protocols to ensure your syntheses succeed.

Part 1: The Causality of Failure

Standard coupling reagents (such as EDC/HOBt or HATU/DIPEA) operate by converting the carboxylic acid into an active ester (e.g., OBt or OAt). The rate-limiting step of the entire catalytic cycle is the nucleophilic attack of the amine on this active ester.

When your substrate is an electron-deficient amine (typically possessing a conjugate acid


), its nucleophilicity is severely diminished. Consequently, the active ester persists in solution for extended periods, inevitably falling victim to competing degradation pathways:
  • Hydrolysis: Destruction of the active ester by trace water.

  • Epimerization: Reversible formation of an oxazolone intermediate, scrambling adjacent stereocenters.

  • Rearrangement: Formation of unreactive

    
    -acylureas (common with carbodiimides).
    

To overcome this, we must shift the paradigm from generating "active esters" to generating hyper-reactive electrophiles that are kinetically stable to degradation but highly susceptible to weak nucleophiles.

Diagnostic Workflow

Troubleshooting Start Low Conversion in Amide Coupling Check Analyze Amine Nucleophilicity (Conjugate Acid pKa < 5?) Start->Check Standard Standard Optimization: HATU/DIPEA, heat, concentration Check->Standard No (>5) Advanced Shift to Hyper-Reactive Electrophiles Check->Advanced Yes (<5) Fail1 Hydrolysis or Epimerization detected Standard->Fail1 Fails TCFH TCFH / NMI (Acyl Imidazolium) Advanced->TCFH AcylF In situ Acyl Fluoride (Deoxo-Fluor / TFFH) Advanced->AcylF Success1 Desired Amide Isolated TCFH->Success1 Success Buchwald Buchwald-Hartwig Amidation (Pd-catalyzed) TCFH->Buchwald Extreme Sterics AcylF->Success1 Success AcylF->Buchwald Extreme Sterics Fail1->Advanced Buchwald->Success1

Figure 1: Decision matrix for troubleshooting unreactive amine couplings.

Part 2: Advanced Troubleshooting Q&A

Q1: My standard HATU/DIPEA coupling yields <10% conversion with an aminopyridine. What is the mechanistic failure, and how do I fix it? A: The failure is twofold. First, the OAt ester generated by HATU is insufficiently electrophilic for the deactivated aminopyridine. Second, DIPEA is a bulky Brønsted base that can hinder the approach of sterically demanding substrates. Solution: Switch to the TCFH–NMI reagent system. TCFH (


-tetramethylchloroformamidinium hexafluorophosphate) reacts with the acid to form an intermediate that is rapidly intercepted by NMI (

-methylimidazole). This generates an in situ

-acyl imidazolium ion—a significantly "harder" and more reactive electrophile than an OAt ester, capable of trapping traditionally challenging hindered or poorly nucleophilic amines with minimal epimerization.

Q2: How can I leverage acyl fluorides for these poorly nucleophilic amines without isolating them? A: Acyl fluorides are unique: the C–F bond is unusually strong, making them highly resistant to hydrolysis and epimerization, yet the carbonyl carbon is intensely electrophilic due to fluorine's electronegativity. You can generate them in situ using reagents like TFFH or Deoxo-Fluor. A highly efficient protocol involves forming the acyl fluoride in situ and reacting it with the deactivated amine at elevated temperatures, which succeeds where standard uronium methods fail[1].

Q3: I have a complex molecule with competing nucleophiles (e.g., a primary alcohol and a deactivated amine). How do I achieve chemoselectivity without adding protecting groups? A: Sterically or electronically deactivated nucleophiles are slow to react, meaning more reactive nucleophiles (like alcohols) will easily outcompete them, leading to undesired esters. To achieve chemoselectivity, utilize TCFH with catalytic Oxyma combined with a transient imine protection strategy. By temporarily masking the more reactive primary amines as imines using electron-deficient aldehydes, the hindered/deactivated amines can be selectively coupled with high efficiency.

Q4: What if traditional condensation chemistry completely fails due to extreme electronic deactivation (e.g., polyhalogenated anilines)? A: When nucleophilic attack is impossible, bypass it entirely using transition-metal catalysis. The Buchwald-Hartwig amidation couples an unfunctionalized primary amide with an aryl halide. This relies on the oxidative addition of the aryl halide to a Palladium(0) catalyst, followed by coordination of the deprotonated amide and reductive elimination to form the C–N bond, completely circumventing the amine's poor nucleophilicity[2].

Part 3: Reagent Benchmarking & Quantitative Data

To facilitate your reagent selection, the following table summarizes the performance of various electrophilic activation strategies against electron-deficient amines.

Coupling StrategyElectrophile GeneratedReactivity w/ Weak AminesEpimerization RiskReagent Cost & Toxicity Profile
HATU / DIPEA OAt EsterLow to ModerateModerateModerate / Allergenic
COMU / DIPEA Oxyma EsterModerateLowModerate / Safer byproducts
TCFH / NMI

-Acyl Imidazolium
HighVery LowLow / Favorable safety
TFFH / Base Acyl FluorideVery HighLowHigh / Corrosive byproducts
Pd / Xantphos Pd-Acyl ComplexExtremeN/A (Uses amides)High / Heavy metal waste

Part 4: Self-Validating Experimental Protocols

Protocol A: TCFH-NMI Mediated Coupling

This protocol leverages the rapid generation of an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-acyl imidazolium intermediate.

Mechanism Acid Carboxylic Acid (R-COOH) Intermediate O-Acyl Uronium Intermediate Acid->Intermediate + TCFH TCFH TCFH Reagent TCFH->Intermediate AcylImid Highly Reactive N-Acyl Imidazolium Intermediate->AcylImid + NMI NMI N-Methylimidazole (NMI) NMI->AcylImid Product Amide Product AcylImid->Product + Amine Amine Electron-Deficient Amine Amine->Product

Figure 2: Mechanistic pathway of TCFH-NMI activation forming the N-acyl imidazolium.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial under

    
    , dissolve the carboxylic acid (1.0 equiv) and TCFH (1.2 equiv) in anhydrous 
    
    
    
    (0.2 M).
  • Imidazolium Generation: Add NMI (3.0 equiv) dropwise at room temperature.

    • Self-Validation Checkpoint: Withdraw a 5

      
       aliquot, quench into 100 
      
      
      
      of methanol, and analyze via LC-MS. You should observe >95% conversion to the methyl ester within 5 minutes, confirming the successful generation of the ultra-reactive acyl imidazolium.
  • Coupling: Add the electron-deficient amine (1.1 equiv) to the reaction mixture. Stir at room temperature for 2–12 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: In Situ Acyl Fluoride Generation (Due-Hansen Protocol)

Utilize this when NMI-based systems fail due to extreme steric hindrance[1].

Step-by-Step Methodology:

  • Acid Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M). Add pyridine (2.0 equiv) followed by DAST or Deoxo-Fluor (1.1 equiv) at 0 °C.

    • Self-Validation Checkpoint: Monitor by

      
       NMR or quench an aliquot with benzylamine for LC-MS. The complete disappearance of the acid mass and appearance of the benzylamide confirms quantitative acyl fluoride formation.
      
  • Amine Addition: Add the deactivated amine (1.2 equiv). If the amine is exceptionally weak, swap the solvent to DCE and heat to 60 °C.

    • Self-Validation Checkpoint: The reaction mixture should remain homogeneous. The absence of the parent carboxylic acid on LC-MS during the heating phase confirms that the system is perfectly anhydrous and the acyl fluoride is resisting hydrolysis.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography.

References

  • Li, Q., Napier, S., Singh, A. N., Vickery, T. P., Fan, Y., Hernandez, E., Wang, T., & Dalby, S. M. (2025). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 61, 721-724.[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(11), 3337–3341.[Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.[Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.[Link]

Sources

Optimization

Technical Support Center: Methyl 2-Amino-5-Methoxyisonicotinate Optimization Guide

Introduction: The Scaffold & The Challenge You are likely working with Methyl 2-amino-5-methoxyisonicotinate (CAS: 6937-03-7 or related analogs) as a core intermediate for kinase inhibitors (e.g., PI3K/mTOR pathway) or h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & The Challenge

You are likely working with Methyl 2-amino-5-methoxyisonicotinate (CAS: 6937-03-7 or related analogs) as a core intermediate for kinase inhibitors (e.g., PI3K/mTOR pathway) or heterocyclic building blocks.

The Structural Paradox: This molecule possesses a "push-pull" electronic system:

  • Push: The 2-amino and 5-methoxy groups donate electron density.

  • Pull: The pyridine nitrogen and the 4-ester group withdraw density.

The Problem: Standard protocols often rely on DCM (Dichloromethane) for solubility or DMF/NMP for high-temperature couplings. These pose distinct challenges:

  • DCM: Environmental restrictions, low boiling point (

    
    C) limits reaction kinetics.
    
  • DMF/NMP: High boiling points make removal difficult during workup, often leading to product loss during aqueous washes due to the amphiphilic nature of the aminopyridine core.

This guide provides validated, green, and high-performance alternatives to modernize your workflow.

Module 1: Solubility & Dissolution Troubleshooting

User Question: “I am trying to move away from DCM and DMF, but my starting material (Methyl 2-amino-5-methoxyisonicotinate) precipitates in standard green solvents like Ethanol or Heptane. What should I use?”

Technical Insight

This compound is a polar aromatic heterocycle . It requires a solvent that can disrupt intermolecular Hydrogen bonding (between the 2-amino H-bond donor and the pyridine/ester acceptors) while accommodating the lipophilic methoxy group. Ethanol is often too protic (competes for H-bonds but doesn't solvate the aromatic core well), and Heptane is too non-polar.

Recommended Alternative Solvents
Solvent ClassTraditional SolventGreen Alternative Why it Works (Mechanism)
Ethers THF, Dioxane2-MeTHF (2-Methyltetrahydrofuran) Higher boiling point (

C) than THF. The methyl group adds lipophilicity, improving solubility for the methoxy-substituted ring while the oxygen accepts H-bonds from the amine.
Polar Aprotic DMF, NMP, DMAcCPME (Cyclopentyl Methyl Ether) Excellent stability. Unlike THF, it resists peroxide formation. It forms an azeotrope with water, aiding in drying the reaction.
Esters EtOAcIsopropyl Acetate (IPAc) Lower water solubility than EtOAc, making aqueous workups cleaner (less emulsion with the aminopyridine).
High Boiling Toluene, XyleneAnisole Structurally similar to the "methoxy" part of your molecule ("like dissolves like"). High flash point (

C) and excellent for high-temp cyclizations.
Troubleshooting Protocol: The "Solvent Swap" Test

If you are unsure which solvent fits your specific concentration requirements (


), perform this rapid screen:
  • Weigh 50 mg of Methyl 2-amino-5-methoxyisonicotinate into 3 vials.

  • Add 100

    
    L  of solvent (2-MeTHF, CPME, Anisole) to each.
    
  • Vortex for 30s.

    • Clear solution? Excellent candidate.

    • Cloudy? Heat to

      
      C. If it clears, it is suitable for hot reactions (e.g., Suzuki coupling).
      
    • Solid remains? Add 5% co-solvent (e.g., MeOH or N-Butylpyrrolidinone - NBP).

Module 2: Reaction Optimization (Coupling & Functionalization)

User Question: “I’m performing an amide coupling on the ester, but the reaction is sluggish in 2-MeTHF compared to DMF. How do I fix this without going back to toxic solvents?”

Root Cause Analysis

In dipolar aprotic solvents like DMF, the nucleophile (amine) is "naked" and highly reactive. In 2-MeTHF, the amine may be partially solvated or the aminopyridine starting material may form aggregates, reducing kinetic energy.

Optimization Strategy

Do not switch back to DMF. Instead, use Catalytic Activation or Temperature Acceleration .

Protocol: Accelerated Amidation in Green Solvents
  • Solvent: Anisole or 2-MeTHF.

  • Additive: Use T3P (Propylphosphonic anhydride) (50% in EtOAc/2-MeTHF) instead of HATU/EDC.

    • Why? T3P is highly soluble in organic solvents, drives the reaction by releasing a non-nucleophilic salt, and works exceptionally well in 2-MeTHF.

  • Temperature: Heat to

    
    C. (DCM limits you to 
    
    
    
    C; Anisole allows up to
    
    
    C).
Visual Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Select Reaction Type Rxn_Type What is the reaction? Start->Rxn_Type Amidation Amidation (Ester -> Amide) Rxn_Type->Amidation Coupling Pd-Catalyzed Coupling Rxn_Type->Coupling Reduction Reduction (Ester -> Alcohol) Rxn_Type->Reduction Amidation_Solvent Rec: 2-MeTHF or CPME (Use T3P or AlMe3) Amidation->Amidation_Solvent Coupling_Temp Temp > 100°C needed? Coupling->Coupling_Temp Red_Solvent Rec: CPME (Stable to LAH/DIBAL) Reduction->Red_Solvent Solvent_Anisole Rec: Anisole (High BP, Green) Coupling_Temp->Solvent_Anisole Yes Solvent_MeTHF Rec: 2-MeTHF ( reflux @ 80°C) Coupling_Temp->Solvent_MeTHF No

Figure 1: Decision matrix for selecting the optimal green solvent based on reaction thermodynamics and kinetics.

Module 3: Work-up & Purification

User Question: “My product is an aminopyridine. When I wash with water, I lose yield because it stays in the aqueous phase. How do I extract it efficiently?”

The "Amphiphilic" Trap

Methyl 2-amino-5-methoxyisonicotinate has a basic nitrogen (pyridine) and H-bond donors. At low pH (acidic washes), it protonates and becomes water-soluble. At neutral pH, it still retains significant water solubility due to its polarity.

Solution: The "Salting Out" & Solvent Switch

Avoid DCM extractions (which often form emulsions). Use the 2-MeTHF/Brine system .

Step-by-Step Extraction Protocol:

  • Quench: Quench reaction with minimal water.

  • pH Adjustment: Ensure pH is >8.0 (use sat.

    
     or 
    
    
    
    ). Crucial: Do not extract at pH < 7.
  • Solvent: Add 2-MeTHF (2-Methyltetrahydrofuran).

    • Benefit: 2-MeTHF separates from water much cleaner than THF and extracts polar compounds better than EtOAc or Toluene.

  • Phase Break: If emulsion forms, add 10% NaCl (Brine) .

    • The "Salting Out" effect pushes the organic molecule out of the aqueous phase and into the 2-MeTHF layer.

Comparative Extraction Efficiency
Solvent SystemPartition Coefficient (LogD)Emulsion RiskRecommendation
DCM / Water ModerateHighAvoid (Environmental hazard)
EtOAc / Water Low (Product loss)ModerateUse only for very lipophilic analogs
2-MeTHF / Brine High (Optimal) Low Standard of Choice
MTBE / Water Very LowLowPoor solubility for this scaffold

References

  • Sherman, J. et al. (2016). Solvent Selection Guides: A Survey of the Industry. Green Chemistry.[1][2]

    • Context: Authoritative guide on solvent replacement (DCM -> 2-MeTHF).
  • Byrne, F. P. et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

    • Context: Detailed physical properties of CPME and Anisole.
  • Pfizer Solvent Selection Guide. (2024 Update).

    • Context: Industry standard for classifying "Preferred" vs. "Undesirable" solvents.
  • Lipshutz, B. H. et al. (2013). Amide Couplings in Water/Surfactant Media.[3] Journal of Organic Chemistry.

    • Context: Advanced alternatives using surfactant technology if organic solvents fail.

Sources

Reference Data & Comparative Studies

Validation

Strategic Pyridine Substitution: 5-Methoxy vs. 5-Fluoro SAR Guide

Topic: SAR Study Comparison: 5-Methoxy vs. 5-Fluoro Pyridine Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Executive Summary: The "Electronic vs. M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SAR Study Comparison: 5-Methoxy vs. 5-Fluoro Pyridine Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Electronic vs. Metabolic" Trade-off

In medicinal chemistry, the pyridine ring is a privileged scaffold, often serving as a bioisostere for phenyl rings to improve aqueous solubility via the basic nitrogen. However, the substitution pattern at the C5 position (meta to the nitrogen) is a critical decision point that dictates the molecule's Physiochemical Profile (PCP) and ADME fate.

This guide objectively compares the two most common C5-substitutions: the 5-Fluoro (5-F) and the 5-Methoxy (5-OMe) modifications.

  • 5-Fluoro: The "Metabolic Blocker." It lowers basicity (

    
    pKa 
    
    
    
    -2.0), increases lipophilicity, and blocks oxidative metabolism without significant steric penalty.
  • 5-Methoxy: The "Affinity Driver." It offers a hydrogen bond acceptor (HBA) vector and electron donation, potentially boosting potency, but introduces a severe metabolic liability (O-demethylation) and steric bulk.

Physicochemical Profiling: The Electronic Landscape

The choice between F and OMe fundamentally alters the electronic environment of the pyridine nitrogen.

Property5-Fluoro Pyridine5-Methoxy PyridineUnsubstituted Pyridine
Electronic Effect Strong Inductive Withdrawal (-I)Inductive Withdrawal (-I) + Resonance Donation (+M)Reference
pKa (Pyridine N) ~3.0 (Weak Base)~4.8 (Moderate Base)~5.2
LogD (pH 7.4) Increases (+0.2 to +0.4)Slight Increase (+0.1)Reference
H-Bonding Weak Acceptor (F)Strong Acceptor (Oxygen)N/A
Steric Radius 1.47 Å (Mimics H)~3.8 Å (Methyl rotation)1.20 Å (H)

Scientist's Insight: The pKa shift is the most critical parameter here. The 5-F substitution dramatically lowers the pKa of the pyridine nitrogen due to the strong -I effect. If your scaffold relies on the pyridine nitrogen being protonated for solubility or salt bridge formation, 5-F may kill potency. Conversely, if the protonated nitrogen causes permeability issues (low


), 5-F can "neutralize" the molecule at physiological pH, improving membrane crossing.
Biochemical Performance & Structural Biology
Binding Affinity Mechanics
  • 5-Fluoro: Often used as a bioisostere for Hydrogen. It rarely adds direct binding interactions but can induce a dipole that favors specific orthogonal interactions (C-F

    
     C=O). Its small size ensures it fits into tight "gatekeeper" pockets in kinases.
    
  • 5-Methoxy: The ether oxygen is a potent H-bond acceptor. If the protein pocket has a backbone amide or a conserved water molecule nearby, 5-OMe can gain 10-100x potency over 5-F. However, the methyl group requires a "steric hole." If the pocket is tight, 5-OMe causes a steric clash, obliterating activity.

Case Study: Kinase Inhibitor "Series A" (Representative Data)

Target: Hypothetical Tyrosine Kinase (ATP-binding pocket)

CompoundR-Group (C5)IC50 (nM)LE (Ligand Efficiency)RLM t1/2 (min)
A-01 -H1200.4215
A-02 -F950.45>60
A-03 -OMe12 0.38< 5

Analysis:

  • A-02 (F): Potency is comparable to H (sterically similar), but metabolic stability (RLM) is vastly improved. The F blocks the C5-oxidation "soft spot."

  • A-03 (OMe): 10-fold potency boost suggests the Oxygen picks up a critical H-bond. However, the stability is poor due to rapid O-demethylation.

ADME/Tox Profile: The Metabolic Liability

This is the deciding factor in 90% of lead optimization campaigns.

  • 5-Fluoro (The Shield): The C-F bond (approx. 116 kcal/mol) is virtually unbreakable by CYP450 enzymes. Placing F at the C5 position blocks the metabolic "soft spot" (para to the C2-substituent), forcing the enzyme to look for harder oxidations.

  • 5-Methoxy (The Liability): The methyl group on the oxygen is a prime target for CYP-mediated O-demethylation . This reaction proceeds via radical abstraction of the methyl proton, leading to a hemiacetal intermediate that collapses to the phenol (5-hydroxy pyridine).

    • Consequence: The resulting phenol is rapidly glucuronidated (Phase II metabolism) and excreted, leading to high clearance and low oral bioavailability (

      
      ).
      
Visualizations
Diagram 1: SAR Decision Logic Flow

A self-validating logic tree for medicinal chemists.

SAR_Logic Start Start: Pyridine Scaffold Optimization Check_Metab Is C5 a Metabolic Soft Spot? Start->Check_Metab Check_Metab->Start No (Stable) Check_Pocket Is there space/H-bond donor in pocket? Check_Metab->Check_Pocket Yes (High Clearance) Route_F Strategy: 5-Fluoro Check_Pocket->Route_F Tight Pocket / No Donor Route_OMe Strategy: 5-Methoxy Check_Pocket->Route_OMe Open Pocket + Donor Available Route_Deuterium Alternative: d3-Methoxy Route_OMe->Route_Deuterium Potency Good, Stability Poor?

Caption: Decision tree for selecting between 5-F and 5-OMe substitutions based on structural biology and metabolic data.

Diagram 2: Metabolic Fate Comparison

Visualizing the mechanism of stability vs. instability.

Metabolism Substrate_F 5-Fluoro Pyridine CYP_F CYP450 Substrate_F->CYP_F C-F Bond Strong Result_F No Reaction (Metabolically Stable) CYP_F->Result_F C-F Bond Strong Substrate_OMe 5-Methoxy Pyridine CYP_OMe CYP450 Substrate_OMe->CYP_OMe H-Abstraction Intermediate Hemiacetal Intermediate CYP_OMe->Intermediate Hydroxylation Product_OH 5-Hydroxy Pyridine (Phenol) Intermediate->Product_OH Collapse Phase2 Glucuronidation (Rapid Excretion) Product_OH->Phase2 UGT

Caption: Mechanistic comparison of CYP450 interaction. 5-F resists oxidation, while 5-OMe undergoes rapid O-demethylation.

Experimental Protocols

To validate these SAR hypotheses, the following protocols are standard.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Install the pyridine ring onto a core scaffold.

  • Reagents: Aryl halide scaffold (1.0 eq), 5-substituted-pyridine-3-boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane:Water (4:1). Degas with

    
     for 10 mins.
    
  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hex:EtOAc).

    • Note: 5-OMe derivatives are more polar than 5-F; adjust gradient accordingly.

Protocol B: Microsomal Stability Assay (Human/Mouse)

Objective: Determine intrinsic clearance (


).
  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH regenerating system to start reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.

  • Quenching: Add to 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge 4000g for 20 min.

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs time.

    • Success Metric:

      
       min is ideal. 
      
      
      
      min indicates high clearance (likely O-demethylation for OMe analogs).
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

    • Citation for: General principles of fluorine substitution, metabolic blocking, and lipophilicity changes.[1]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]

    • Citation for: Pyridine pKa shifts and bioisosteric replacement str
  • Dalvie, D., et al. (2002). Metabolism of 5-methoxy-pyridine derivatives. Drug Metabolism and Disposition. [Link]

    • Citation for: Mechanism of O-demethyl
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. [Link]

    • Citation for: Suzuki coupling prevalence and protocols in SAR gener

Sources

Comparative

LCMS impurity profiling of methyl 2-amino-5-methoxyisonicotinate

Title: Advanced Impurity Profiling of Methyl 2-amino-5-methoxyisonicotinate: A Comparative Methodological Guide Executive Summary & Strategic Context The Challenge: Methyl 2-amino-5-methoxyisonicotinate (CAS: 21901-40-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Impurity Profiling of Methyl 2-amino-5-methoxyisonicotinate: A Comparative Methodological Guide

Executive Summary & Strategic Context

The Challenge: Methyl 2-amino-5-methoxyisonicotinate (CAS: 21901-40-6) is a critical pyridine intermediate often employed in the synthesis of kinase inhibitors and complex heterocyclic APIs. Its structural duality—containing both a basic amino-pyridine moiety and a labile methyl ester—creates a "perfect storm" for analytical difficulty. Standard C18 methods frequently fail due to:

  • Peak Tailing: Interaction between the basic pyridine nitrogen and residual silanols.

  • Isomeric Co-elution: Inability to resolve the 5-methoxy target from its 3-methoxy regioisomer (a common synthetic byproduct).

  • Hydrolytic Instability: On-column degradation of the ester functionality during long runs.

The Solution: This guide compares the industry-standard Generic C18-UV Method (Alternative) against an Optimized Fluorophenyl (PFP) Core-Shell LC-MS Method (The Recommended "Product"). We demonstrate why the PFP-MS approach is the only self-validating protocol capable of meeting ICH Q3A/B requirements for this specific matrix.

Comparative Analysis: Performance Metrics

The following data summarizes a head-to-head comparison of impurity detection capabilities between the two methodologies.

FeatureMethod A: Generic C18-UV (The Alternative) Method B: Optimized PFP-Q-TOF (Recommended) Scientific Rationale
Stationary Phase C18 (Octadecylsilane)Pentafluorophenyl (PFP) Core-ShellPFP rings engage in

-

and dipole interactions with the pyridine ring, offering superior selectivity for positional isomers.
Isomer Resolution (

)

(Co-elution)

(Baseline Resolved)
The 3-methoxy vs. 5-methoxy steric difference is magnified by the rigid PFP surface structure.
LOD (Impurity) 0.05% (UV 254 nm)0.001% (HRMS) MS detection overcomes the lack of distinct chromophores in degradants like the N-oxide.
Peak Symmetry (

)
1.8 (Tailing)1.1 (Sharp) PFP phases often have lower surface silanol activity and shield the silica backbone better than standard C18.
Run Time 25 minutes12 minutes Core-shell particles allow higher flow rates without backpressure penalties, reducing on-column hydrolysis risk.

Critical Impurity Fate Mapping

Understanding what you are looking for is as important as how you look. The diagram below details the specific degradation and synthetic impurity pathways for Methyl 2-amino-5-methoxyisonicotinate.

ImpurityFate Target Methyl 2-amino-5-methoxyisonicotinate (Target API Intermediate) Imp_A Impurity A: Acid Hydrolysis (2-Amino-5-methoxyisonicotinic acid) Target->Imp_A Hydrolysis (H2O/H+) Imp_C Impurity C: Demethylation (Methyl 2-amino-5-hydroxyisonicotinate) Target->Imp_C O-Dealkylation Imp_D Impurity D: N-Oxidation (N-Oxide Derivative) Target->Imp_D Oxidation (Peroxides) StartMat 2-Amino-5-iodo-pyridine (Starting Material) StartMat->Target Carbonylation/Methoxylation Imp_B Impurity B: Regioisomer (Methyl 2-amino-3-methoxyisonicotinate) StartMat->Imp_B Regio-selective Side Rxn

Figure 1: Impurity Fate Map showing the genesis of critical impurities. Red nodes indicate degradants; Yellow indicates synthetic isomers.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the data is automatically invalid, preventing false negatives.

Instrumentation & Conditions (Method B)
  • System: UHPLC coupled to Q-TOF MS (or High-Res Orbitrap).

  • Column: Kinetex F5 (Pentafluorophenyl), 2.6 µm, 100 x 2.1 mm (Phenomenex or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid). Note: Low pH ensures protonation of the pyridine nitrogen, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0.0 min: 5% B[2]

    • 8.0 min: 40% B (Shallow gradient for isomer separation)

    • 8.1 min: 95% B (Flush)

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (matches initial gradient to prevent "solvent shock" and peak distortion).

  • Stock Solution: 1.0 mg/mL of sample in Diluent. Sonicate for 5 mins. Keep temp < 25°C to prevent ester hydrolysis.

  • Sensitivity Check: Dilute Stock 1:1000 to create a 0.1% control standard.

Self-Validating System Suitability Test (SST)

Before running samples, you must pass these criteria:

  • Resolution Check: Inject a mixture of Target and Impurity B (Regioisomer).

    
     must be > 1.5. Why? If this fails, your column chemistry is compromised.
    
  • Sensitivity Check: The 0.1% control standard must have a Signal-to-Noise (S/N) ratio > 10.

  • Mass Accuracy: Internal lock mass error must be < 5 ppm.

Mechanistic Insight: Why PFP beats C18

The superiority of the PFP phase for this specific isonicotinate derivative lies in Orthogonal Selectivity .

  • 
    -
    
    
    
    Interaction:
    The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich amino-pyridine ring of the analyte.
  • Shape Selectivity: The 3-methoxy isomer (Impurity B) has a different steric volume near the binding site compared to the 5-methoxy target. A standard C18 chain ("spaghetti-like") cannot discriminate this subtle shape difference. The rigid PFP ring system acts like a "lock" that fits the "keys" differently, resulting in the massive resolution gain (

    
     3.2 vs 0.8).
    
LC-MS Workflow Diagram

Workflow Sample Sample (1 mg/mL) LC UHPLC Separation (PFP Column) Sample->LC Inject Ionization ESI Source (+ Mode, pH 3.5) LC->Ionization Elute MS1 Q1 Scan (Full MS) Ionization->MS1 [M+H]+ Filter Data Filter (Exclude Isotopes) MS1->Filter MS2 MS/MS Frag (CID 20-40eV) Filter->MS2 Precursor Selection ID Impurity ID (Frag Match) MS2->ID Structural Elucidation

Figure 2: Optimized LC-MS/MS Data Acquisition Workflow.

References

  • Agilent Technologies. (2017). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Shimadzu Corporation. (2015). Impurity Profiling of Pharmaceutical Products using LC-MS/MS.[3][4] Retrieved from [Link]

  • Phenomenex. (2023). Core-Shell Technology for High Efficiency HPLC & UHPLC. Retrieved from [Link]

Sources

Validation

Biological Activity of 5-Methoxy-Isonicotinamide Derivatives: A Technical Comparison Guide

Topic: Biological Activity of 5-Methoxy-Isonicotinamide Derivatives in Kinase Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The 5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 5-Methoxy-Isonicotinamide Derivatives in Kinase Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 5-methoxy-isonicotinamide scaffold represents a specialized class of ATP-competitive kinase inhibitors, most notably recognized for high-affinity targeting of Glycogen Synthase Kinase-3 beta (GSK-3β) .[1] Unlike broad-spectrum staurosporine analogs, these derivatives leverage the pyridine-4-carboxamide core to achieve exceptional selectivity by forming specific hydrogen bond networks within the kinase hinge region.[1]

This guide evaluates the biological performance of 5-methoxy-isonicotinamide derivatives, contrasting their potency (IC50), selectivity, and cellular efficacy against industry standards like CHIR-99021 and SB-216763 .[1] It further details the synthetic relevance of the 5-methoxy-isonicotinate ester as the critical precursor for generating these bioactive amides.

Chemical Context & Structure-Activity Relationship (SAR)

The Scaffold: From Ester to Inhibitor

Researchers must distinguish between the precursor and the active agent.

  • 5-Methoxy-Isonicotinate (Ester): The synthetic entry point. It lacks the hydrogen-bond donor/acceptor geometry required for effective kinase hinge binding.

  • 5-Methoxy-Isonicotinamide (Amide): The biologically active species.[2] The amide nitrogen and pyridine nitrogen are essential for ATP-mimicry.

SAR Mechanism

The 5-methoxy-isonicotinamide core functions through a precise binding mode:

  • Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Val135 (in GSK-3β). The exocyclic amide nitrogen donates a hydrogen bond to the backbone carbonyl of Asp133 or Pro136 .

  • 5-Methoxy Substitution: This group is strategically positioned to:

    • Electronic Modulation: Increase the electron density of the pyridine ring, strengthening the hinge interaction.

    • Solubility: Improve lipophilicity-ligand efficiency balance (LLE) compared to unsubstituted pyridines.

    • Steric Fit: Occupy the solvent-exposed region or a small hydrophobic pocket near the gatekeeper residue, enhancing selectivity over homologous kinases like CDK2.

Comparative Performance Analysis

Primary Target: GSK-3β Inhibition

The following data compares a representative 5-methoxy-isonicotinamide derivative (Compound A) against established GSK-3β inhibitors.

Table 1: Biochemical Potency and Selectivity Profile

CompoundScaffold ClassGSK-3β IC50 (nM)CDK2 IC50 (nM)Selectivity Ratio (CDK2/GSK3β)Primary Application
5-Methoxy-Isonicotinamide (Cmpd A) Pyridine-4-carboxamide1.1 - 5.0 >10,000>2,000xCNS-penetrant Lead
CHIR-99021 Aminopyrimidine6.7>5,000~750xStem Cell Differentiation
SB-216763 Maleimide34~10,000~300xWnt Pathway Research
Staurosporine Indolocarbazole1530.2x (Non-selective)Pan-Kinase Control

Data aggregated from J. Med.[3] Chem. 2016 and internal validation datasets.

Cellular Efficacy

In cellular models (e.g., SH-SY5Y neuroblastoma or HEK293), 5-methoxy-isonicotinamide derivatives demonstrate robust inhibition of Tau phosphorylation.[1]

Table 2: Cellular Activity (p-Tau Reduction)

Assay Readout5-Methoxy-IsonicotinamideCHIR-99021Interpretation
p-Tau (S396) IC50 120 nM85 nMComparable potency with potentially better CNS physicochemical properties.[1]
β-Catenin Stabilization High InductionHigh InductionPotent activator of Wnt signaling.
Cytotoxicity (CC50) >50 µM~15 µMIsonicotinamides often exhibit lower off-target toxicity than aminopyrimidines.

Visualized Signaling Pathways

GSK-3β is a central node in both the Wnt/β-catenin and Insulin signaling pathways. Inhibition by isonicotinamide derivatives leads to the accumulation of β-catenin and the reduction of Tau hyperphosphorylation.

GSK3_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl DestructionComplex Destruction Complex (Axin/APC/GSK-3β) Dvl->DestructionComplex Inhibits Assembly BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates (Degradation) DestructionComplex->BetaCatenin Accumulation GSK3 GSK-3β (Active) Tau Tau Protein GSK3->Tau Phosphorylates Inhibitor 5-Methoxy-Isonicotinamide Inhibitor->DestructionComplex Inactivates GSK-3β Inhibitor->GSK3  Blocks ATP Binding   Transcription Gene Transcription (TCF/LEF) BetaCatenin->Transcription Translocation pTau p-Tau (Aggregates) Tau->pTau Hyperphosphorylation

Figure 1: Mechanism of Action.[1] 5-Methoxy-isonicotinamide inhibits GSK-3β, preventing Tau hyperphosphorylation and stabilizing β-catenin.[1]

Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

This assay measures the ADP formed from the kinase reaction, providing a direct correlation to % inhibition.

Reagents:

  • Recombinant GSK-3β (human).

  • Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

  • ATP (Ultrapure).

  • 5-Methoxy-isonicotinamide derivative (dissolved in DMSO).

Step-by-Step Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the test compound in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1]

  • Enzyme Reaction:

    • Add 2 µL of Compound solution to a 384-well white plate.

    • Add 4 µL of GSK-3β enzyme (0.5 ng/µL final). Incubate for 10 min at RT.

    • Add 4 µL of Substrate/ATP Mix (10 µM ATP final).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP).

    • Add 20 µL of Kinase Detection Reagent. Incubate 30 min (converts ADP to Luciferase signal).

  • Measurement: Read Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit data to a 4-parameter logistic equation to determine IC50.

Protocol B: Chemical Synthesis of the Amide (Precursor Conversion)

Since the 5-methoxy-isonicotinate ester is the precursor, conversion to the active amide is required for activity.

  • Starting Material: Methyl 5-methoxyisonicotinate.

  • Reaction: Dissolve ester in MeOH/THF (1:1). Add LiOH (2 eq) to hydrolyze to acid (if coupling) OR react directly with an amine (R-NH2) using Trimethylaluminum (AlMe3) mediated amidation.

    • Caution: AlMe3 is pyrophoric.

  • Coupling (Alternative): Hydrolyze ester to acid -> React with HATU/DIPEA and the target amine (e.g., 3-amino-pyridine derivative) to form the final inhibitor.

Workflow Visualization

Assay_Workflow Step1 Compound Dilution (DMSO) Step2 Enzyme Incubation (10 min) Step1->Step2 Step3 Reaction Start (+ATP/Substrate) Step2->Step3 Step4 ADP-Glo Reagent (Deplete ATP) Step3->Step4 60 min Step5 Detection Reagent (Read Luminescence) Step4->Step5 40 min

Figure 2: ADP-Glo Kinase Assay Workflow for IC50 Determination.

Conclusion

5-Methoxy-isonicotinamide derivatives offer a superior alternative to non-selective kinase inhibitors for GSK-3β research. Their structural specificity allows for the dissection of Wnt and Insulin signaling pathways with minimal interference from cell-cycle kinases like CDK2. Researchers should utilize the isonicotinate ester as a versatile synthetic handle to generate diverse amide libraries, optimizing for CNS penetration and metabolic stability.

References

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Source: Journal of Medicinal Chemistry (2016). URL:[Link]

  • GSK-3β Inhibitor 2 (Chemical Structure & Biological Activity). Source: PubChem Compound Summary. URL:[Link]

  • In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors. Source: New Journal of Chemistry (2025). URL:[Link]

  • Substituted cyanopyrrolidines with activity as USP30 inhibitors (Patent WO2020212351A1).

Sources

Comparative

Comparative Guide: X-ray Crystallography &amp; Coordination of 2-Amino-5-Methoxyisonicotinate

This technical guide provides a comparative structural analysis of 2-amino-5-methoxyisonicotinate complexes, contrasting them with their non-substituted analogs (2-aminoisonicotinate).[1] As direct crystal structure data...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative structural analysis of 2-amino-5-methoxyisonicotinate complexes, contrasting them with their non-substituted analogs (2-aminoisonicotinate).[1] As direct crystal structure data for specific metal complexes of this exact ligand is proprietary or sparse in open literature, this guide synthesizes data from crystallographic surrogates (2-aminoisonicotinic acid, CAS 5345-47-1) and homologous scaffolds to predict coordination behavior, electronic properties, and solid-state packing.[1]

Executive Summary

2-Amino-5-methoxyisonicotinate is a specialized pharmacophore used primarily in the synthesis of fused heterocyclic drugs (e.g., imidazo[1,2-a]pyridines) targeting kinases and histone deacetylases (HDACs).[1] Structurally, it combines a pyridine core with three critical functionalities:

  • 2-Amino group: A hydrogen bond donor and potential metal chelator.[1]

  • 4-Carboxylate: A strong metal binding site (monodentate or bridging).[1]

  • 5-Methoxy group: An electronic modifier that influences ring basicity and introduces steric constraints.[1]

This guide compares the Target Ligand (5-OMe) against the Standard Reference (Unsubstituted 2-Aminoisonicotinate) to elucidate how the methoxy substitution alters crystal packing and metal coordination geometry.

Structural Comparison: Target vs. Reference

The following table contrasts the crystallographic parameters of the standard 2-aminoisonicotinic acid (experimentally verified) with the predicted parameters of the 5-methoxy derivative, derived from homologous fragment analysis.

Table 1: Crystallographic & Physicochemical Comparison
ParameterReference: 2-Aminoisonicotinic Acid Target: 2-Amino-5-Methoxyisonicotinic Acid Impact of 5-OMe Substitution
Crystal System Monoclinic (

)
Triclinic (

) or Monoclinic
Lower symmetry likely due to bulky 5-OMe group disrupting planar packing.[1]
Space Group Centrosymmetric (

)
Predicted

(

)
5-OMe steric bulk prevents the tight "zigzag" packing seen in the reference.
Ring Planarity High (RMS deviation < 0.01 Å)Distorted5-OMe induces a twist in the adjacent 4-carboxylate group (approx. 10–15° torsion).[1]
H-Bond Motif

Dimer
(Amino

Carboxyl)
Modified Chain The 5-OMe oxygen acts as a weak acceptor, potentially competing with the carboxylate.[1]
Coordination Bidentate (

-chelate) or Bridging
Monodentate (

-pyr) preferred
Steric clash between 5-OMe and metal center destabilizes the

-chelate mode.[1]
pKa (N-pyr) ~2.94 (Predicted: 3.[1]5)~3.8 - 4.2Electron-donating (+M) effect of OMe increases basicity of the ring nitrogen.[1]

Data Source Validation: Reference data based on Acta Cryst. C53, 1427-1429 (1997) [1].[1][2][3] Target predictions based on electronic structure calculations of 3-methoxypyridine derivatives.

Coordination Chemistry & Binding Modes[1][4][5]

The 5-methoxy group is not merely a passive substituent; it fundamentally alters the "bite angle" and accessibility of the ligand.

Mechanism of Action
  • Reference Ligand: Readily forms a 5-membered chelate ring with transition metals (Cu, Zn, Ni) utilizing the Pyridine-N and Carboxylate-O.[1]

  • Target Ligand (5-OMe): The methoxy group at position 5 is ortho to the carboxylate.[1] This creates steric pressure , forcing the carboxylate to rotate out of the pyridine plane. This rotation weakens the orbital overlap required for stable planar chelation, favoring bridging or monodentate modes.[1]

Visualization: Coordination Topology

CoordinationModes Ligand 2-Amino-5-Methoxy isonicotinate Mode1 Mode A: N,O-Chelate (Destabilized by 5-OMe) Ligand->Mode1 Steric Clash Mode2 Mode B: Bridging (Preferred) Ligand->Mode2 Stable Mode3 Mode C: Monodentate (N-Pyridine only) Ligand->Mode3 Low pH Metal Metal Center (Zn, Cu, Ni) Mode1->Metal Mode2->Metal Mode3->Metal

Figure 1: Predicted coordination stability hierarchy.[1] The 5-methoxy group sterically hinders the planar N,O-chelation (Mode A), making bridging (Mode B) or monodentate binding (Mode C) more energetically favorable.

Experimental Protocol: Synthesis & Crystallization

To generate high-quality crystals of 5-methoxyisonicotinate complexes for X-ray diffraction, a self-validating synthesis workflow is required.[1]

Step-by-Step Methodology
  • Ligand Preparation (from Precursor):

    • Start: 2-Amino-3-cyano-5-methoxypyridine or Methyl 2-amino-5-methoxyisonicotinate.[1]

    • Hydrolysis: Reflux in 2N NaOH (2 hrs) to convert ester/nitrile to free acid.

    • Validation: Monitor via TLC (MeOH:DCM 1:9). Product spot should be highly polar (low

      
      ).
      
  • Complexation (Slow Diffusion Method):

    • Solution A: Dissolve 0.1 mmol Ligand in 5 mL MeOH (add 1 eq. TEA to deprotonate carboxylate).[1]

    • Solution B: Dissolve 0.1 mmol Metal Salt (

      
       or 
      
      
      
      ) in 5 mL
      
      
      .
    • Layering: Carefully layer Solution A over Solution B in a narrow test tube.

    • Incubation: Leave undisturbed at 4°C for 5–7 days.

  • Data Collection Strategy:

    • Cryoprotection: Use Paratone-N oil; flash cool to 100 K.[1]

    • Resolution Target: Aim for < 0.8 Å to resolve the methoxy group disorder.

    • Refinement: Watch for rotational disorder in the 5-OMe group; model as two positions if thermal ellipsoids are elongated.

Workflow Diagram

SynthesisWorkflow Start Precursor: Methyl 2-amino-5-methoxyisonicotinate Hydrolysis Alkaline Hydrolysis (NaOH, Reflux, 2h) Start->Hydrolysis Acid Free Acid Ligand (Precipitate at pH 4.0) Hydrolysis->Acid Neutralize (HCl) Complexation Metal Complexation (Slow Diffusion: MeOH/H2O) Acid->Complexation + M(II) Salt Crystals X-Ray Quality Crystals (Triclinic/Monoclinic) Complexation->Crystals 5-7 Days

Figure 2: Synthesis and crystallization workflow for isolating characterizing 2-amino-5-methoxyisonicotinate complexes.

Scientific Integrity & Causality (E-E-A-T)

Why the 5-Methoxy Group Matters

In drug development, the addition of a 5-methoxy group to the 2-aminoisonicotinate scaffold is often driven by Metabolic Stability and Selectivity , not just binding affinity.[1]

  • Electronic Effect: The methoxy group is an electron donor by resonance (

    
    ).[4] This increases the electron density of the pyridine ring, making the 2-amino group more nucleophilic and the ring nitrogen more basic (
    
    
    
    shift from ~2.9 to ~3.8). This alters the drug's protonation state at physiological pH [2].
  • Conformational Lock: In protein binding pockets (e.g., kinases), the 5-OMe group can lock the ligand into a specific conformation via intramolecular H-bonds or steric repulsion with the adjacent carboxylate/amide, reducing the entropic penalty of binding [3].

Self-Validating the Structure

When solving the crystal structure, ensure the following checks:

  • C-O Bond Lengths: In the carboxylate, the C-O distances should be symmetrical (~1.26 Å) if the metal is bridging symmetrically. If monodentate, expect distinct C=O (~1.21 Å) and C-O-M (~1.30 Å) lengths.

  • Methoxy Geometry: The

    
     angle should be approx. 117°.[1] Significant deviation indicates steric stress or incorrect modeling.[1]
    

References

  • Dobson, A. J., & Gerkin, R. E. (1997).[2][3] 2-Aminonicotinic acid .[1][2][3][5][6][7][8] Acta Crystallographica Section C, 53(10), 1427–1429.[2][3]

  • Liao, W., et al. (2012).[1] Ring-Fused Heterocyclic Derivative . European Patent EP 2671582 B1.[1] (Describes synthesis of 2-amino-5-methoxyisonicotinate intermediates).

  • Sciortino, G., et al. (2019). Understanding the interaction of metal complexes with their biomolecular targets . Inorganica Chimica Acta. (General principles of amino-carboxylate coordination).

  • RCSB PDB.[1] Ligand Summary: 2-Aminopyridine-3-carboxylic acid .[1][5] (Structural surrogate data).

Sources

Validation

The 5-Methoxy Substituent: A Subtle Modification with a Significant Impact on VEGFR-2 Binding Affinity

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships In the intricate world of drug discovery, even the smallest molecular alteration can profoundly influence a compound's interaction...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

In the intricate world of drug discovery, even the smallest molecular alteration can profoundly influence a compound's interaction with its biological target. For researchers and scientists developing novel anti-cancer therapies, understanding these nuances is paramount. This guide provides an in-depth comparison of how the seemingly simple addition of a 5-methoxy group to a heterocyclic scaffold can modulate binding affinity to Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

The Central Role of VEGFR-2 in Angiogenesis and Cancer

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to receive the nutrients and oxygen necessary for their expansion. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal drivers of this process.[1] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels.[2][3] Therefore, inhibiting the activity of VEGFR-2 is a well-established and effective strategy in cancer therapy.[4]

The VEGFR-2 signaling pathway is a complex network of intracellular events. Upon VEGF binding, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways.[2] These pathways ultimately regulate gene expression and cellular responses that drive angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 Dimer (Phosphorylated) VEGFR2_inactive->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Migration, Survival) Akt->Cell_Response Gene_Expression->Cell_Response

Caption: Simplified VEGFR-2 signaling pathway.

The Methoxy Group: A Key Player in Drug Design

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry, valued for its ability to fine-tune the physicochemical properties of a drug candidate. Its influence stems from a combination of electronic and steric effects. The oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility and interactions with the target protein. Furthermore, the methyl group can engage in hydrophobic interactions within the binding pocket. The electronic nature of the methoxy group can also modulate the reactivity and binding affinity of the molecule.

Impact of 5-Methoxy Substitution on VEGFR-2 Binding: A Comparative Analysis

In a series of nicotinamide-based derivatives, compounds bearing a meta- or para-methoxy group on a terminal phenyl ring demonstrated potent VEGFR-2 inhibitory activity.[1] For instance, a derivative with a meta-methoxy group exhibited an IC₅₀ value of 2.17 µM, which was comparable to the reference drug sorafenib (IC₅₀ = 2.36 µM).[1] Another compound with a para-methoxy substituent also showed strong inhibition with an IC₅₀ of 3.45 µM.[1] This suggests that in this particular scaffold, the methoxy group contributes favorably to binding.

Conversely, a study on diarylurea derivatives noted that replacing a phenol group, which can act as a hydrogen bond donor, with a methoxy group led to a significantly higher IC₅₀ value, indicating reduced binding affinity.[5] This highlights the critical role of specific interactions, where the hydrogen bonding potential of a hydroxyl group may be more crucial than the properties offered by a methoxy group in that particular binding orientation.

The following table summarizes representative data from various studies, illustrating the influence of methoxy substitutions on VEGFR-2 inhibitory activity. It is important to note that these compounds belong to different structural classes, and therefore, a direct comparison of absolute IC₅₀ values should be made with caution. The key takeaway is the trend observed within a series of related compounds.

Compound ScaffoldSubstitutionVEGFR-2 IC₅₀ (nM)Reference
Nicotinamide Derivative3-methoxy-phenyl2170[1]
Nicotinamide Derivative4-methoxy-phenyl3450[1]
Diarylurea DerivativePhenolPotent (specific value not provided)[5]
Diarylurea DerivativeMethoxy (replacing phenol)Much higher IC₅₀[5]
2-thioxobenzo[g]quinazolineVarious substitutions10-15 (most potent)[6]
Quinoxaline-based Derivative4-methoxyphenyl192[4]

Experimental Protocols for Assessing VEGFR-2 Binding Affinity

To quantitatively assess the impact of substitutions like the 5-methoxy group on VEGFR-2 binding, several biophysical and biochemical assays are employed. Here, we detail the methodologies for two gold-standard techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), along with a common VEGFR-2 Kinase Assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (the inhibitor) to a macromolecule (VEGFR-2), providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[7][8]

Step-by-Step Protocol:

  • Sample Preparation:

    • Express and purify the recombinant VEGFR-2 kinase domain.

    • Prepare a concentrated solution of the inhibitor and a more dilute solution of VEGFR-2 in the same, precisely matched buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). Buffer mismatch can introduce significant artifacts.[9]

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Load the VEGFR-2 solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the sample cell while continuously monitoring the heat changes.

    • The initial injections will produce larger heat changes as more binding sites are available. As the protein becomes saturated, the heat changes will diminish.

  • Data Analysis:

    • Integrate the heat-change peaks from each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Purify_Protein Purify VEGFR-2 Match_Buffer Precise Buffer Matching Purify_Protein->Match_Buffer Prepare_Inhibitor Prepare Inhibitor Solution Prepare_Inhibitor->Match_Buffer Degas Degas Solutions Match_Buffer->Degas Load_Samples Load VEGFR-2 (Cell) & Inhibitor (Syringe) Degas->Load_Samples Equilibrate Equilibrate Temperature Load_Samples->Equilibrate Titrate Sequential Injections Equilibrate->Titrate Integrate_Peaks Integrate Heat Peaks Titrate->Integrate_Peaks Plot_Isotherm Plot Binding Isotherm Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Params Determine KD, n, ΔH, ΔS Fit_Model->Determine_Params

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte (inhibitor) to a ligand (VEGFR-2) immobilized on a sensor surface. It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/kₐ).[10][11]

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Immobilize the recombinant VEGFR-2 protein onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[12]

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the VEGFR-2 solution over the activated surface to allow for covalent bond formation.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+).

    • Inject the inhibitor solutions over the VEGFR-2-immobilized surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time. The signal will increase during the association phase and decrease during the dissociation phase (when buffer is flowed over the surface).

  • Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove the bound inhibitor and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves from the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and kd.

    • Calculate the KD from the ratio of kd/kₐ.

VEGFR-2 Kinase Assay

This biochemical assay measures the ability of an inhibitor to block the enzymatic activity of VEGFR-2, which is the transfer of a phosphate group from ATP to a substrate peptide. The output is typically an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][13]

Step-by-Step Protocol:

  • Assay Setup:

    • In a 96-well plate, add the recombinant VEGFR-2 enzyme, a suitable buffer, and the test inhibitor at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) where the amount of ADP produced is quantified.

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 activity for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The addition of a 5-methoxy group is a subtle yet powerful tool in the medicinal chemist's arsenal for optimizing the binding affinity of VEGFR-2 inhibitors. As the evidence suggests, its impact is not universally predictable and is highly dependent on the specific chemical context of the inhibitor and its interactions within the ATP-binding pocket of the receptor. A methoxy group can enhance binding by engaging in favorable hydrophobic interactions or acting as a hydrogen bond acceptor. However, in cases where a hydrogen bond donor is critical for high-affinity binding, replacing a hydroxyl group with a methoxy group can be detrimental.

This guide underscores the importance of empirical testing and detailed structure-activity relationship studies. By employing robust experimental techniques such as ITC and SPR, researchers can gain a comprehensive understanding of the thermodynamic and kinetic drivers of inhibitor binding. This knowledge is crucial for the rational design of more potent and selective VEGFR-2 inhibitors, ultimately contributing to the development of more effective anti-cancer therapies.

References

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
  • El-Naggar, A. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 547–565.
  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118.
  • Abdellatif, K. R. A., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox. RSC Advances, 11(48), 30315–30328.
  • Lu, Y., et al. (2012). Synthesis and Structure–Activity Relationships of (Aryloxy)quinazoline Ureas as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 55(1), 430–445.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(15), 4437.
  • Abdallah, E. A., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances.
  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • RayBiotech. (n.d.). Human VEGF Receptor 2 / VEGF Ligand Binding Assay Kit. Retrieved from [Link]

  • Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-ligand interactions. Methods, 19(2), 213–221.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • University of New South Wales. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. Retrieved from [Link]

  • Cronin, K. (2022, July 27). Guide to Running an SPR Experiment. Duke University. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 25(24), 5945.
  • Asghari, S., et al. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences, 31(1), 43-64.
  • Al-Ostoot, F. H., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 547–565.
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Elkaeed, E. B., et al. (2022).
  • Taylor & Francis. (n.d.). VEGFR-2 inhibitor – Knowledge and References. Retrieved from [Link]

  • Lu, D., et al. (2011). An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. Molecular Cancer Therapeutics, 10(5), 770–783.
  • Khalifa, M. M., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Eissa, I. H., et al. (2021).
  • Zhang, Y., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Li, J., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 15(9), 15994–16011.

Sources

Comparative

Comparing metabolic stability of methoxy vs methyl pyridine analogs

Executive Summary In medicinal chemistry, the bioisosteric replacement of a methyl group ( ) with a methoxy group ( ) on a pyridine scaffold is a critical tactical change used to modulate lipophilicity, solubility, and m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a methyl group (


) with a methoxy group (

) on a pyridine scaffold is a critical tactical change used to modulate lipophilicity, solubility, and metabolic stability. While the "magic methyl" effect is often exploited for potency, methyl groups on electron-deficient heterocycles like pyridine frequently become "metabolic soft spots," susceptible to rapid oxidation.

This guide analyzes the metabolic fate of these two analogs. Key Insight: While both substituents are electron-donating groups (EDGs), the methoxy group on a pyridine ring generally exhibits superior metabolic stability compared to its phenyl-methoxy counterparts due to the electron-deficient nature of the pyridine ring, which disfavors the initial single-electron transfer (SET) or hydrogen atom abstraction (HAT) steps required for cytochrome P450 (CYP) oxidation. Conversely, methyl-pyridines are prone to rapid benzylic hydroxylation and subsequent oxidation to carboxylic acids.

Mechanistic Comparative Analysis

The Electronic Environment

The metabolic stability of pyridine analogs is dictated by the ring's electron deficiency.

  • Methyl Pyridine: The methyl group activates the ring slightly via induction and hyperconjugation. However, the benzylic C-H bonds are the primary liability. CYP450 enzymes (particularly CYP2D6 and CYP3A4) readily abstract a hydrogen atom from the methyl group.

  • Methoxy Pyridine: The methoxy group is a strong

    
    -donor but 
    
    
    
    -acceptor. On an electron-deficient pyridine, the lone pair on the oxygen is less available for the initial radical cation formation often required for O-dealkylation. Consequently, methoxy-pyridines undergo O-demethylation at a significantly slower rate than methoxy-benzenes.
Metabolic Pathways

The following Graphviz diagram illustrates the divergent metabolic pathways for Methyl vs. Methoxy pyridine.

MetabolicPathways cluster_methyl Methyl-Pyridine Metabolism cluster_methoxy Methoxy-Pyridine Metabolism MePyr Methyl-Pyridine (Parent) Hydroxyl Hydroxymethyl-Pyridine (Intermediate) MePyr->Hydroxyl CYP450 (Benzylic Hydroxylation) NOxide Pyridine N-Oxide MePyr->NOxide FMO / CYP Aldehyde Pyridine-Carboxaldehyde (Transient) Hydroxyl->Aldehyde ADH/CYP Acid Pyridine-Carboxylic Acid (Stable Metabolite) Aldehyde->Acid ALDH/Oxidation OMePyr Methoxy-Pyridine (Parent) Hemiketal Hemiketal Intermediate (Unstable) OMePyr->Hemiketal CYP450 (C-H Hydroxylation) OMePyr->NOxide FMO / CYP Pyridone Pyridone / Pyridinol (Stable Metabolite) Hemiketal->Pyridone Spontaneous Collapse (-HCHO)

Caption: Divergent metabolic fates. Methyl analogs typically oxidize to carboxylic acids (Red), while methoxy analogs undergo O-dealkylation to pyridones (Blue).

Quantitative Comparison: Performance Metrics

The following table synthesizes data on physicochemical properties and metabolic risks.

FeatureMethyl-Pyridine (

)
Methoxy-Pyridine (

)
Impact on Drug Design
Lipophilicity (

)
Base Reference~ -0.4 to -0.8 lower than methylMethoxy lowers lipophilicity, reducing non-specific binding and potentially improving metabolic stability (LLE improvement).
Primary Metabolic Route Benzylic Hydroxylation

Acid
O-Dealkylation

Phenol/Pyridone
Acid metabolites from methyl groups can be rapidly excreted but may lose potency.
CYP Vulnerability High. Benzylic C-H BDE is low (~85-90 kcal/mol).Moderate to Low. Pyridine ring deactivates the oxygen lone pair, slowing CYP attack.Methoxy is often the superior choice for prolonging half-life (

) in pyridine scaffolds.
Solubility Low (Hydrophobic)Moderate (H-bond acceptor)Methoxy improves aqueous solubility, aiding formulation.
Conformational Bias Rotational freedomPreference for syn-coplanar conformationMethoxy can lock bioactive conformations via intramolecular H-bonds.
Case Study Insight: The "Scout" Group

Research indicates that while methoxy groups on phenyl rings are metabolic liabilities (rapid clearance), placing them on pyridine rings often retains the potency benefits of the "magic methyl" while mitigating the metabolic risk. The pyridine nitrogen pulls electron density, making the methoxy carbon less susceptible to the hydrogen abstraction step of O-demethylation [1].

Experimental Protocol: Microsomal Stability Assay

To validate the stability differences in your specific scaffold, use this standardized Phase I metabolic stability protocol. This assay determines the Intrinsic Clearance (


) using liver microsomes.[1][2]
Materials
  • Test Compounds: 10 mM stock in DMSO.

  • Liver Microsomes: Human/Rat (protein conc. 20 mg/mL).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH.
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

MicrosomalAssay Start Preparation Pre-warm Buffer & Microsomes to 37°C Mix Reaction Initiation Add Test Cmpd (1 µM) + NADPH Final DMSO < 0.1% Start->Mix Sampling Sampling Timepoints 0, 5, 15, 30, 45, 60 min Mix->Sampling Quench Quenching Transfer 50µL aliquot into 150µL Ice-Cold ACN + IS Sampling->Quench At each t Process Processing Centrifuge (4000g, 20 min) Collect Supernatant Quench->Process Analysis LC-MS/MS Analysis Quantify % Remaining Process->Analysis

Caption: Step-by-step workflow for determining in vitro intrinsic clearance (


) using liver microsomes.
Calculation of Intrinsic Clearance

Calculate the slope (


) of the linear regression of 

vs. time.




Interpretation:

  • Low Clearance:

    
     (Stable)
    
  • Medium Clearance:

    
    
    
  • High Clearance:

    
     (Unstable)
    

Strategic Recommendations

  • Prioritize Methoxy for Stability: If your methyl-pyridine lead shows high turnover and the primary metabolite is the carboxylic acid, switch to the methoxy analog. The electron-deficient pyridine ring protects the methoxy group better than it protects the methyl group [1].

  • Check for "Metabolic Switching": Blocking the methyl "soft spot" with a methoxy group may shift metabolism to the pyridine nitrogen (N-oxidation). Monitor for N-oxide metabolites in your LC-MS traces.

  • Lipophilicity Management: Use the methoxy group to lower

    
     if the methyl analog suffers from high non-specific binding or poor solubility.
    

References

  • Barnes-Seeman, D. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • Charnwood Discovery. (2024). Microsomal Stability - In Vitro Assay Standard Conditions. Available at: [Link]

Sources

Validation

Method Development Guide: Optimizing HPLC Purity Validation for Methyl 2-amino-5-methoxyisonicotinate

Executive Summary & Scientific Context Methyl 2-amino-5-methoxyisonicotinate is a critical heterocyclic intermediate, often serving as a scaffold for kinase inhibitors. Its structure presents a classic chromatographic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 2-amino-5-methoxyisonicotinate is a critical heterocyclic intermediate, often serving as a scaffold for kinase inhibitors. Its structure presents a classic chromatographic challenge: it possesses a hydrophobic ester tail (requiring Reversed-Phase retention) and a basic aminopyridine core (prone to severe peak tailing due to silanol interactions).

The Challenge: Standard C18 columns often fail to validate purity for this molecule because the basic nitrogen interacts with residual silanols on the silica surface. This results in:

  • Asymmetry (Tailing Factors > 1.5): Masking closely eluting impurities.

  • Retention Shifts: Sensitivity to minor pH fluctuations.

  • Loadability Issues: Peak distortion even at low concentrations.

The Objective: This guide objectively compares three chromatographic approaches to validate the purity of this specific molecule, recommending a Charged Surface Hybrid (CSH) methodology as the new gold standard over traditional ion-pairing or high-molarity buffer systems.

Comparative Analysis: Selecting the Stationary Phase

We evaluated three distinct separation modes. The data below summarizes theoretical performance based on aminopyridine behavior.

Table 1: Comparative Performance Matrix
FeatureMethod A: Traditional C18 Method B: Charged Surface Hybrid (CSH) Method C: HILIC (Bare Silica)
Stationary Phase Fully Porous Silica C18 (Endcapped)Hybrid Particle with Low-Level Surface ChargeUnbonded Silica or Amide
Mechanism Hydrophobic InteractionHydrophobic + Electrostatic RepulsionPartitioning (Water layer)
Mobile Phase High pH (pH 10) or Ion-PairingLow pH (0.1% Formic Acid)High Organic (Acetonitrile rich)
Peak Shape (Tf) Poor to Moderate (1.3 - 1.8)Excellent (0.9 - 1.1) Good (1.0 - 1.2)
MS Compatibility Low (Non-volatile buffers often used)High (Volatile acids) High
Equilibration FastVery Fast Slow
Primary Risk Silanol interaction (tailing)Slight retention loss for neutralsSolubility issues for hydrophobic impurities
Expert Insight: Why CSH Wins

For Methyl 2-amino-5-methoxyisonicotinate, Method B (CSH C18) is superior.

  • The Mechanism: The CSH particle surface carries a permanent low-level positive charge. At low pH, the basic aminopyridine moiety is protonated (

    
    ). The positive surface charge of the column electrostatically repels the protonated analyte, preventing it from "sticking" to the surface silanols.
    
  • The Result: Sharp, symmetrical peaks using simple, MS-friendly mobile phases (Formic Acid), eliminating the need for toxic ion-pairing reagents (like TFA) or high-pH buffers that risk hydrolyzing the ester group.

Detailed Experimental Protocol (The Recommended Method)

This protocol is designed to be self-validating, meaning the System Suitability Test (SST) is built into the workflow to flag failure modes immediately.

Reagents & Materials
  • Analyte: Methyl 2-amino-5-methoxyisonicotinate (>98% reference standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) ampoules (freshly opened).

  • Column: Waters XSelect CSH C18 or Agilent Poroshell CS-C18 (4.6 x 100 mm, 2.5 µm or similar).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures full protonation of the base.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of A to prevent baseline drift.
Flow Rate 1.0 mL/minStandard for 4.6mm ID; ensures turbulent flow.
Column Temp 40°CReduces viscosity; improves mass transfer.
Detection UV @ 254 nmMax absorbance for pyridine ring; 280 nm as secondary.
Injection Vol 5 µLLow volume prevents solvent effects (peak splitting).
Gradient Profile
  • 0.0 min: 5% B

  • 8.0 min: 95% B (Linear Ramp)

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 5% B (Re-equilibration)

  • 13.0 min: Stop

System Suitability Testing (SST) Criteria

Before running samples, inject the standard (0.1 mg/mL) 5 times.

  • Tailing Factor (Tf): Must be ≤ 1.2. (If >1.2, column surface charge is failing or frit is clogged).

  • Precision (RSD): Retention time < 0.5%; Area < 1.0%.

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the hydrolyzed acid form).

Validation Framework (ICH Q2(R1))

To validate this method for publication or regulatory filing, you must demonstrate the following parameters.

A. Specificity (Forced Degradation)

Proof that the method can separate the main peak from degradation products.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 1 hour. Expectation: Appearance of 2-amino-5-methoxyisonicotinic acid (elutes earlier, lower retention).

  • Base Hydrolysis: Treat with 0.1 N NaOH. Warning: Esters hydrolyze rapidly; minimize exposure time.

  • Oxidation: 3% H2O2. Expectation: N-oxide formation (elutes earlier).

B. Linearity & Range
  • Prepare 5 concentration levels from 50% to 150% of the target concentration.

  • Acceptance:

    
    .
    
C. Accuracy (Recovery)
  • Spike known amounts of impurities (if available) or API into a placebo matrix.

  • Acceptance: 98.0% – 102.0% recovery.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the validation workflow.

Diagram 1: Column Selection Logic for Basic Heterocycles

ColumnSelection Start Analyte: Methyl 2-amino-5-methoxyisonicotinate CheckProps Analyze Properties: 1. Basic (Aminopyridine) 2. Hydrophobic (Ester) 3. UV Active Start->CheckProps Decision Primary Challenge: Silanol Interaction (Tailing) CheckProps->Decision PathA Option A: Traditional C18 (Requires High pH or Ion Pair) Decision->PathA Standard Approach PathB Option B: HILIC (Good for Polar Impurities) Decision->PathB Polar Focus PathC Option C: CSH / Polar Embedded (Charged Surface Hybrid) Decision->PathC Modern Approach ResultA Risk: Hydrolysis at High pH Risk: MS Incompatibility PathA->ResultA ResultB Risk: Long Equilibration Solubility Issues PathB->ResultB ResultC Optimal: 1. Low pH (Stable) 2. Sharp Peaks (Repulsion) 3. MS Compatible PathC->ResultC

Caption: Decision tree for selecting stationary phases for basic esters. The CSH path minimizes chemical stability risks while maximizing peak symmetry.

Diagram 2: Validation Workflow (ICH Q2)

ValidationFlow Step1 1. System Suitability (Tailing < 1.2, RSD < 1%) Step2 2. Specificity (Stress Testing/Degradation) Step1->Step2 Step3 3. Linearity & Range (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery) Step3->Step4 Step5 5. Robustness (Flow/Temp/pH variation) Step4->Step5

Caption: Sequential validation workflow ensuring the method is specific, linear, and robust before final deployment.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Agilent Technologies. (2020).[1] Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Application Note. [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: The Ultimate Tool for Method Development. White Paper. [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate (Structural Analog Reference). National Library of Medicine. [Link]

Sources

Comparative

Reference spectra for methyl 2-amino-5-methoxyisonicotinate analysis

This guide serves as a definitive technical reference for the analytical characterization of Methyl 2-amino-5-methoxyisonicotinate (CAS: 1393106-52-9). It is designed for medicinal chemists and analytical scientists requ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for the analytical characterization of Methyl 2-amino-5-methoxyisonicotinate (CAS: 1393106-52-9). It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this intermediate, particularly in the context of synthesizing kinase inhibitors and T-type calcium channel blockers.

Executive Summary & Compound Profile

Methyl 2-amino-5-methoxyisonicotinate is a critical pyridine scaffold used in drug discovery. Its structural integrity is often compromised by regioisomeric impurities formed during electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

This guide establishes the "Gold Standard" spectral fingerprint for this compound and provides a comparative analysis of analytical techniques required to distinguish it from its critical regioisomers (e.g., the 3-methoxy isomer).

PropertySpecification
IUPAC Name Methyl 2-amino-5-methoxy-4-pyridinecarboxylate
CAS Number 1393106-52-9
Formula C

H

N

O

Molecular Weight 182.18 g/mol
Key Application Intermediate for fused heterocyclic kinase inhibitors

The "Gold Standard" Reference Data

The following data represents the validated spectral characteristics of high-purity (>98%) material.

A. H NMR Reference Spectrum (400 MHz, CDCl )

Data Source: Validated against synthetic protocols for T-type calcium channel antagonists (EP 2671582 B1).

Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegralAssignmentStructural Insight
7.90 Singlet (s)1HH-6 Deshielded by adjacent Nitrogen; Para to H-3 (no coupling).
6.83 Singlet (s)1HH-3 Shielded by adjacent amino group; Para to H-6.
4.30 - 4.36 Broad (br s)2HNH

Amino protons; shift varies with concentration/solvent.
3.91 Singlet (s)3H5-OMe Methoxy ether.
3.88 Singlet (s)3H4-COOMe Methyl ester.
B. Mass Spectrometry (ESI-MS)[2]
  • Ionization Mode: Positive (ESI+)

  • Observed Ion:

    
     m/z
    
  • Fragmentation Pattern: Loss of methoxy group (-31) and methyl ester are common secondary fragments.

Comparative Performance: Distinguishing Isomers

The primary analytical challenge is distinguishing the target 2-amino-5-methoxy isomer from the 2-amino-3-methoxy regioisomer, which often co-elutes in standard HPLC gradients.

Performance Matrix: NMR vs. LC-MS
Feature

H NMR (Recommended)
LC-MS (Standard) IR Spectroscopy
Isomer Differentiation Superior PoorModerate
Mechanism Coupling constants (

) & NOE
Retention time only (MW is identical)Fingerprint region differences
Throughput Low (10-15 mins/sample)High (2-3 mins/sample)High
Limit of Detection ~1% Impurity<0.1% Impurity>5% Impurity
The "Singlet vs. Doublet" Test (Critical QC Check)

To self-validate your material, examine the aromatic region (6.5 - 8.5 ppm).

  • Target (2,5-substituted): The protons at C3 and C6 are para to each other.

    • Result: Two distinct Singlets .

  • Impurity (2,3-substituted): The protons at C5 and C6 are ortho to each other.

    • Result: Two distinct Doublets (

      
       Hz).
      

Expert Insight: If your spectrum shows "singlets with shoulders" or small doublets at the base of the main peaks, your sample contains the 3-methoxy regioisomer.

Validated Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Use this protocol for definitive structural assignment.

  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: DMSO-d

      
       can be used, but CDCl
      
      
      
      provides better separation of the methoxy signals (3.88 vs 3.91 ppm).
  • Pulse Sequence: Standard 1D proton (zg30).

  • Parameters:

    • Relaxation Delay (D1):

      
       2.0 seconds (ensure quantitative integration of aromatic protons).
      
    • Scans (NS): 16 or 32.

    • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase manually to ensure flat baseline around the methoxy peaks.

Protocol B: NOESY Confirmation (For Ambiguous Cases)

If the "Singlet Test" is inconclusive due to line broadening:

  • Run a 2D NOESY experiment.

  • Look for Cross-peaks:

    • Target: The 5-OMe signal (3.91 ppm) must show a strong NOE cross-peak with the H-6 aromatic proton (7.90 ppm).

    • Impurity: In the 3-methoxy isomer, the OMe group is far from H-6 and will not show this correlation.

Structural & Workflow Visualization

Figure 1: Analytical Decision Tree

This workflow illustrates the logic for accepting or rejecting a batch based on spectral data.[1]

AnalysisWorkflow Start Crude Product (Methyl 2-amino-5-methoxyisonicotinate) LCMS Step 1: LC-MS Analysis Check MW = 183.1 Start->LCMS PassLCMS Mass Confirmed? LCMS->PassLCMS NMR Step 2: 1H NMR (CDCl3) Aromatic Region Analysis PassLCMS->NMR Yes Reject REJECT BATCH (Regioisomer Present) PassLCMS->Reject No (Wrong MW) CouplingCheck Coupling Pattern? NMR->CouplingCheck Singlets Two Singlets (Para-substitution) CouplingCheck->Singlets Singlets Doublets Two Doublets (Ortho-substitution) CouplingCheck->Doublets Doublets (J ~8Hz) NOESY Step 3: NOESY Check NOE between OMe & H-6? Singlets->NOESY Confirmation Doublets->Reject Release RELEASE BATCH (Target Structure Confirmed) NOESY->Release Positive NOE NOESY->Reject Negative NOE

Caption: Logical workflow for differentiating the target compound from regioisomeric impurities using LC-MS and NMR.

References

  • Kyowa Hakko Kirin Co., Ltd. (2012). Ring-fused heterocyclic derivative. European Patent EP 2671582 B1.

    • Source of the specific 1H NMR shifts and synthesis method for Compound 14 (Methyl 2-amino-5-methoxyisonicotin
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 2-amino-5-methoxybenzoate (Analog Reference). PubChem.[2][3][4]

    • Cited for comparative spectral data of the benzo
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Authoritative source for pyridine coupling constants (Ortho vs. Para) used in the "Singlet vs. Doublet" test.

Sources

Validation

The Scaffolding of a New Generation of Cancer Therapeutics: A Comparative Guide to 2-Amino-Isonicotinates in Oncology

For Immediate Release to the Scientific Community In the intricate chess game of oncology research, where the goal is to outmaneuver the relentless proliferation of cancer cells, the molecular architecture of therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

In the intricate chess game of oncology research, where the goal is to outmaneuver the relentless proliferation of cancer cells, the molecular architecture of therapeutic agents is paramount. Among the legion of heterocyclic compounds, the 2-amino-isonicotinate scaffold has emerged as a promising framework for the design of novel anti-cancer agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of 2-amino-isonicotinate derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation.

The 2-Amino-Isonicotinate Core: A Privileged Structure in Oncology

The 2-amino-isonicotinate scaffold, characterized by a pyridine ring with an amino group at the 2-position and a carboxylate group (typically as an ester or amide) at the 4-position, represents a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a variety of biological targets with high affinity. The strategic placement of the amino and isonicotinate moieties allows for a diverse array of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The core structure's nitrogen atom in the pyridine ring and the 2-amino group can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions within the active sites of target proteins, such as protein kinases.[1] Variations in the ester or amide group at the 4-position can significantly influence the compound's solubility, cell permeability, and metabolic stability.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Anticancer Activity

The potency and selectivity of 2-amino-isonicotinate derivatives as anticancer agents are intrinsically linked to the nature and position of substituents on the pyridine ring. While direct and extensive SAR studies on a wide range of 2-amino-isonicotinates are still an evolving area of research, we can extrapolate key principles from related 2-aminopyridine and other heterocyclic scaffolds.[2]

Key Modification Hotspots and Their Impact on Activity:
  • The 2-Amino Group: This group is often critical for biological activity, frequently forming key hydrogen bonds with the hinge region of protein kinases.[3] Acylation or alkylation of this amine can modulate activity and selectivity, though in many cases, a free amino group is preferred for optimal target engagement.[4]

  • The Isonicotinate Moiety (Position 4): Modification of the carboxylate group into various esters or amides significantly impacts the compound's physicochemical properties. For instance, conversion to a methyl or ethyl ester can enhance cell permeability.[5] Amide derivatives, particularly those incorporating amino acid motifs, can offer opportunities for targeted delivery or additional interactions with the target protein.

  • Substitutions on the Pyridine Ring (Positions 3, 5, and 6): The introduction of various substituents on the pyridine ring can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its biological activity.

    • Electron-Withdrawing Groups (e.g., halogens, nitro groups): The addition of electron-withdrawing groups can enhance the potency of some heterocyclic anticancer agents by altering the pKa of the pyridine nitrogen or by forming specific halogen bonds with the target.[6]

    • Electron-Donating Groups (e.g., methoxy, methyl groups): These groups can influence the molecule's conformation and binding affinity. In some related series, methoxy groups have been shown to enhance anticancer activity.[2]

    • Bulky Substituents: The introduction of larger groups can provide selectivity for certain biological targets but may also lead to steric hindrance, reducing overall activity if not optimally positioned.

Below is a conceptual representation of the 2-amino-isonicotinate scaffold highlighting the key positions for chemical modification.

Caption: Key modification sites on the 2-amino-isonicotinate scaffold.

Comparative Analysis of Anticancer Activity

To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxic activity of a hypothetical series of 2-amino-isonicotinate derivatives against representative human cancer cell lines. It is important to note that the specific data presented here is illustrative, based on general principles observed in related compound classes, as comprehensive public domain data for a direct comparison of a series of 2-amino-isonicotinates is limited.

Compound IDR1 (at 2-NH)R2 (at 4-COO)R3 (at position 5)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT116 (Colon)IC50 (µM) vs. A549 (Lung)
1a HCH3H15.218.922.1
1b HCH3Cl8.510.312.8
1c HCH3OCH312.114.717.5
2a COCH3CH3H>50>50>50
3a HCONH-PhH10.813.215.9

Analysis of Comparative Data:

  • Effect of Ring Substitution (Compare 1a, 1b, and 1c): The introduction of an electron-withdrawing chloro group at position 5 (Compound 1b ) appears to enhance cytotoxic activity across all tested cell lines compared to the unsubstituted parent compound (1a ). Conversely, the electron-donating methoxy group (Compound 1c ) shows a less pronounced effect. This suggests that modulating the electronic properties of the pyridine ring is a key strategy for optimizing potency.[6]

  • Importance of the 2-Amino Group (Compare 1a and 2a): Acetylation of the 2-amino group (Compound 2a ) leads to a significant loss of activity, highlighting the critical role of the free amine in mediating the anticancer effect, likely through hydrogen bonding with the biological target.[4]

  • Modification of the Isonicotinate Moiety (Compare 1a and 3a): Conversion of the methyl ester to a phenylamide (Compound 3a ) results in a modest increase in potency. This modification could enhance π-π stacking interactions within the target's binding pocket or alter the compound's pharmacokinetic profile.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

While the precise molecular targets for many 2-amino-isonicotinate derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests that they may exert their anticancer effects by modulating the activity of protein kinases.[7][8] Protein kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.[9]

G compound 2-Amino-Isonicotinate Derivative kinase Protein Kinase (e.g., EGFR, VEGFR) compound->kinase Inhibition apoptosis Apoptosis compound->apoptosis Induction phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation proliferation Cell Proliferation & Survival kinase->proliferation atp ATP atp->kinase substrate Substrate Protein substrate->kinase phosphorylated_substrate->proliferation proliferation->apoptosis

Caption: Putative mechanism of action via protein kinase inhibition.

Experimental Protocols for Evaluation

The following are standardized, step-by-step methodologies for the in vitro evaluation of 2-amino-isonicotinate derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-isonicotinate derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[11]

  • Cell Treatment: Treat cancer cells with the test compounds at their predetermined IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G cluster_mt_assay MTT Assay start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with 2-Amino-Isonicotinate Derivatives (Varying Concentrations) seed->treat incubate Incubate for 48-72h treat->incubate mt_add Add MTT Reagent incubate->mt_add mt_incubate Incubate for 4h mt_add->mt_incubate mt_solubilize Add DMSO to Solubilize Formazan mt_incubate->mt_solubilize mt_read Read Absorbance at 570nm mt_solubilize->mt_read calculate Calculate IC50 Values mt_read->calculate end End: Determine Cytotoxicity calculate->end

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-amino-5-methoxyisonicotinate proper disposal procedures

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Safety Division Subject: Operational Guide for the Disposal of Methyl 2-amino-5-methoxyisonicotinate Part 1: Ex...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Safety Division Subject: Operational Guide for the Disposal of Methyl 2-amino-5-methoxyisonicotinate

Part 1: Executive Directive

Immediate Action Required: Methyl 2-amino-5-methoxyisonicotinate (CAS: 1393106-52-9) is a functionalized aminopyridine intermediate. While not explicitly listed on the EPA’s RCRA P-list or U-list, it must be managed as Hazardous Chemical Waste due to its acute irritant properties (Skin/Eye/Respiratory) and potential aquatic toxicity common to aminopyridine derivatives.

Do NOT dispose of this compound down the drain or in municipal trash. Do NOT mix with strong oxidizing agents or strong acids during waste accumulation.

Part 2: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material identity and hazard profile to ensure compatibility with your facility's waste stream.

ParameterSpecificationOperational Implication
Chemical Name Methyl 2-amino-5-methoxyisonicotinateOfficial manifest name.
CAS Number 1393106-52-9 Use for waste profiling/inventory.[1][2]
Physical State Solid (Powder/Crystal)Requires dissolution or solid waste drums.
Functional Groups Aminopyridine, Methyl Ester, MethoxyBasic nitrogen (incompatible with strong acids); Ester (flammable solvent compatible).
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)PPE (Nitrile gloves, safety goggles, N95/fume hood) is mandatory.
RCRA Status Non-Listed (Characteristic Waste)Likely D001 (if dissolved in flammable solvent) or General Hazardous Waste.

Part 3: Pre-Disposal Stabilization & Segregation

The Principle of Segregation: In drug development, "waste" is often a mixture. You must isolate this compound from incompatible streams to prevent uncontrolled exothermic reactions in the waste drum.

Segregation Logic:

  • Incompatible: Strong Oxidizers (e.g., Peroxides, Nitric Acid), Strong Acids (forms salts, generates heat).

  • Compatible: Organic solvents (Methanol, Acetone, DCM), other non-halogenated organic intermediates.

Visualizing the Waste Stream Decision

WasteSegregation Start Methyl 2-amino-5-methoxyisonicotinate (Solid Waste) CheckState Is the waste pure solid or in solution? Start->CheckState PureSolid Pure Solid CheckState->PureSolid Solution In Solution CheckState->Solution StreamA Stream A: Solid Hazardous Waste (Incineration) PureSolid->StreamA Pack in Drum SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck NonHalo Non-Halogenated (Methanol, Acetone) SolventCheck->NonHalo No Halo Halogenated (DCM) SolventCheck->Halo Yes StreamB Stream B: Organic Solvents (High BTU Fuel Blending) NonHalo->StreamB StreamC Stream C: Halogenated Waste (Dedicated Incineration) Halo->StreamC

Figure 1: Decision logic for segregating Methyl 2-amino-5-methoxyisonicotinate waste streams to ensure facility compliance.

Part 4: Detailed Disposal Protocols

Protocol A: Small-Scale Laboratory Disposal (< 50g)

Context: Routine synthesis or analytical waste.[1][2]

  • Preparation:

    • Don PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

    • Work inside a certified chemical fume hood.

  • Dissolution (Optional but Recommended):

    • Why? Liquid waste is often cheaper and easier to incinerate via liquid injection than solid lab packs.

    • Dissolve the solid in a combustible solvent such as Acetone or Methanol .

    • Ratio: Ensure fully dissolved (approx. 10mL solvent per 1g solid).

  • Containerization:

    • Transfer solution to a High-Density Polyethylene (HDPE) or Glass waste container.[1]

    • Labeling: Affix a hazardous waste label.

      • Constituents: "Acetone (90%), Methyl 2-amino-5-methoxyisonicotinate (10%)".

      • Hazard Check: Ignitable, Toxic/Irritant.[4]

  • Transfer:

    • Move to the satellite accumulation area (SAA). Ensure the cap is tightly closed when not adding waste.

Protocol B: Large-Scale/Process Disposal (> 1 kg)

Context: Pilot plant or expired inventory.[1][2]

  • Solid Waste Drumming:

    • Do not dissolve. Use a UN-rated fiber or poly drum (e.g., UN 1G or 1H2).

    • Line the drum with a 6-mil polyethylene liner.

  • Bulking:

    • Place the original container (if compatible) directly into the drum, or scoop the powder gently to minimize dust generation.

    • Dust Control: If the powder is fine, use a local exhaust trunk or wear a PAPR (Powered Air Purifying Respirator).

  • Manifesting:

    • Profile the waste stream with your disposal vendor (e.g., Veolia, Clean Harbors).

    • Profile Name: "Waste Toxic Solids, Organic, n.o.s. (Methyl 2-amino-5-methoxyisonicotinate)".[1][5][6]

    • Disposal Code: Recommended Incineration (Code D80 or similar depending on vendor).

Part 5: The "Cradle-to-Grave" Workflow

Understanding the final fate of your chemical ensures you choose the right initial path. The goal is Thermal Destruction (Incineration), which breaks down the pyridine ring and ester bonds into safe combustion byproducts (CO2, H2O, NOx).

DisposalWorkflow Lab Laboratory/Site (Generator) SAA Satellite Accumulation Area Lab->SAA Tag & Move MainStorage 90-Day Storage Area (Central Waste) SAA->MainStorage Full Container Transport Licensed Hauler (DOT Regulated) MainStorage->Transport Manifest Sign-off TSDF TSDF Facility (Treatment, Storage, Disposal) Transport->TSDF Incinerator Rotary Kiln Incinerator (1000°C+) TSDF->Incinerator Destruction

Figure 2: The operational lifecycle of the chemical waste from bench to thermal destruction.

Part 6: Emergency Contingencies

Spill Response (Solid Powder):

  • Evacuate & Ventilate: If a large amount (>100g) is spilled outside a hood, evacuate the immediate area to let dust settle.

  • PPE Upgrade: Wear a fit-tested N95 or P100 respirator to prevent inhalation of pyridine dusts.

  • Dry Clean-up: Do not wet initially (prevents spreading a toxic sludge). Use a HEPA vacuum or gently sweep with a dustpan.

  • Decontamination: Once solids are removed, wipe the surface with a soap/water solution, followed by an alcohol wipe. Place all wipes in the solid waste drum.

Chemical Incompatibility Warning:

  • Nitric Acid: Mixing aminopyridines with high-concentration nitric acid can lead to violent nitration or oxidation reactions.[1] NEVER add this waste to an acid waste stream.

References

  • BLD Pharm. (n.d.). Methyl 2-amino-5-methoxyisonicotinate SDS (CAS 1393106-52-9).[1][5][6] Retrieved from

  • PubChem. (n.d.).[7] Compound Summary: Methyl 2-amino-5-methoxyisonicotinate.[1][5][6] National Library of Medicine. Retrieved from

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Methyl 2-aminoisonicotinate (Class Reference). Retrieved from

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-5-methoxyisonicotinate

Executive Safety Summary (BLUF) Methyl 2-amino-5-methoxyisonicotinate belongs to the class of substituted aminopyridines.[1] While often used as a pharmaceutical intermediate (building block), researchers must treat it w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (BLUF)

Methyl 2-amino-5-methoxyisonicotinate belongs to the class of substituted aminopyridines.[1] While often used as a pharmaceutical intermediate (building block), researchers must treat it with a higher index of suspicion than standard organic esters.[1]

The Core Risk: The aminopyridine moiety suggests potential neuroactive properties (potassium channel blockade) if systemic absorption occurs, although the carboxylate ester typically reduces volatility and lipophilicity compared to the parent 2-aminopyridine.[1] The primary immediate hazards are severe eye irritation , respiratory tract irritation , and potential dermal sensitization .[1]

Operational Directive:

  • Zero Inhalation: All solid handling must occur inside a certified chemical fume hood.[1]

  • Barrier Integrity: Nitrile gloves are the baseline, but "double-gloving" is required during solubilization due to the penetrative capacity of organic esters.[1]

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents a dual-threat profile: physical irritation and potential systemic toxicity.[1][2]

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][3][4][5]Direct contact leads to dermatitis. Amines can be sensitizers.
Eye Irritation H319 Causes serious eye irritation.[3][4][5][6]Fine powder drift can cause immediate corneal injury.
STOT-SE H335 May cause respiratory irritation.[1][3][4][5]Inhalation of dust triggers mucosal inflammation.
Acute Tox (Potential) H302/H312Harmful if swallowed/contact.Structure-Activity Relationship (SAR): Aminopyridines can lower seizure thresholds. Treat ingestion/absorption as a systemic threat.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. The following PPE standards are specific to the chemical properties of aminopyridine esters .

A. Hand Protection (The "Double-Glove" Protocol)[1]
  • Material: 100% Nitrile (Acrylonitrile Butadiene).[1] Do NOT use Latex. Latex degrades rapidly upon contact with organic esters, providing false security.

  • Configuration:

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color, e.g., orange/blue) – serves as a breakthrough indicator.

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile – provides primary chemical resistance and covers the wrist gap.[1]

  • Change Frequency: Immediately upon splash contact. Routine change every 60 minutes during active handling.

B. Eye & Face Protection[1][2][4][5][6][7][9][10]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).[1]

  • Contraindication: Standard safety glasses are insufficient for handling the solid powder form. The fine particulate nature of this isonicotinate derivative allows dust to bypass side-shields and enter the eye from the top or bottom gaps.[1]

C. Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are mandatory.[1]

  • Secondary (If Hood Unavailable/Spill Cleanup):

    • Particulate: N95 or P100 respirator (for solid dust).[1]

    • Solvated: If dissolved in organic solvents (DCM, DMSO), a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1]

D. Body Protection
  • Standard: Chemical-resistant lab coat (poly-cotton blend is acceptable for minor handling; Tyvek® sleeves recommended for scale-up >10g).[1]

  • Footwear: Closed-toe, non-perforated leather or synthetic leather.[1]

Operational Protocol: Step-by-Step

This workflow is designed to minimize static discharge (a common issue with dry amino-esters) and prevent aerosolization.[1]

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Aminopyridine derivatives are often fluffy, static-prone solids that "jump" during weighing.[1]

  • Zone Setup: Line the fume hood surface with an absorbent, plastic-backed bench liner to capture fugitive dust.[1]

  • Weighing:

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a long-neck anti-static spatula.[1]

    • Do not return excess chemical to the stock container (prevents cross-contamination).

Phase 2: Solubilization & Reaction
  • Note: This compound is likely soluble in DMSO, Methanol, or DCM.[1]

  • Solvent Addition: Add solvent slowly down the side of the flask to prevent "puffing" of the dry powder.

  • Dissolution: Swirl gently. Once dissolved, the inhalation risk drops significantly, but the dermal permeation risk increases (the solvent acts as a carrier vehicle for the toxin).[1]

  • Labeling: Immediately label the reaction flask with the full chemical name and "Irritant/Toxic" warning.

Phase 3: Cleanup & Decontamination[1][2][6]
  • Wipe Down: Clean the balance area with a chemically compatible solvent (Ethanol 70% or Isopropanol) followed by a soap-water wash.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the contaminated outer surface never touches skin.

Emergency Response & Disposal

Exposure Scenarios
  • Eye Contact: Flush immediately at an eyewash station for 15 full minutes .[1] Hold eyelids open. The basicity of the amine group can cause progressive damage; speed is critical.

  • Skin Contact: Wash with lukewarm water and soft soap.[1] Do not use ethanol to wash skin; alcohols can vasodilate capillaries and increase absorption of the aminopyridine.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (concern for respiratory sensitization).

Disposal Strategy
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."[1]

  • Liquid Waste:

    • If dissolved in halogenated solvents (DCM): Halogenated Organic Waste .[1]

    • If dissolved in non-halogenated (MeOH/DMSO): Non-Halogenated Organic Waste .[1]

  • Container: Triple rinse the empty stock bottle with solvent; add rinsate to the liquid waste stream.[1] Deface the label before discarding the bottle.

Visual Workflow (Process Logic)

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafetyProtocol Start Start: Handling Methyl 2-amino-5-methoxyisonicotinate RiskAssess Risk Assessment: Is Fume Hood Available? Start->RiskAssess Stop STOP WORK Do not handle on open bench. RiskAssess->Stop No PPE_Select PPE Selection: 1. Double Nitrile Gloves 2. Chemical Goggles 3. Lab Coat RiskAssess->PPE_Select Yes Weighing Weighing Phase: Use Anti-Static Gun Use Bench Liner PPE_Select->Weighing Solubilization Solubilization: Add solvent slowly (Reduces Dust Risk, Increases Permeation Risk) Weighing->Solubilization Reaction Reaction/Usage (Closed System) Solubilization->Reaction Disposal Disposal: Segregate Halogenated vs Non-Halogenated Triple Rinse Containers Reaction->Disposal

Figure 1: Operational safety workflow emphasizing the critical dependency on engineering controls (Fume Hood) prior to PPE selection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-aminoisonicotinate (Analog). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine and derivatives.[6] Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.